(4-Fluorobenzyl)(2-methoxybenzyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12/h2-9,17H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVJBOANWORKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354617 | |
| Record name | 1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499997-38-5 | |
| Record name | 1-(4-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (4-Fluorobenzyl)(2-methoxybenzyl)amine: Structure, Properties, and Synthesis
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry
(4-Fluorobenzyl)(2-methoxybenzyl)amine is a secondary amine that presents a unique combination of structural motifs of significant interest in the field of drug discovery and development. The molecule incorporates a fluorinated benzyl group, a methoxy-substituted benzyl moiety, and a central secondary amine linker. The strategic placement of a fluorine atom on one aromatic ring can significantly influence the compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Concurrently, the methoxy group on the second ring can modulate solubility and receptor interactions.[1] This guide provides a comprehensive overview of the known chemical properties, a proposed synthetic pathway, predicted spectroscopic characteristics, and potential applications of this compound, serving as a foundational resource for researchers exploring its potential.
Chemical Identity and Physicochemical Properties
| Identifier | Value | Source |
| IUPAC Name | N-(4-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine | N/A |
| CAS Number | 499997-38-5 | [2] |
| Molecular Formula | C₁₅H₁₆FNO | [2] |
| Molecular Weight | 245.29 g/mol | [2] |
| Predicted XLogP3 | 3.3 | N/A |
| Predicted Hydrogen Bond Donor Count | 1 | N/A |
| Predicted Hydrogen Bond Acceptor Count | 2 | N/A |
| Predicted Rotatable Bond Count | 4 | N/A |
| Predicted Boiling Point | ~350-380 °C (at 760 mmHg) | N/A |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and dichloromethane. | N/A |
Molecular Structure and Key Features
The structure of this compound is characterized by two benzyl groups attached to a central nitrogen atom.
Caption: 2D structure of this compound.
Synthesis and Reaction Mechanisms
The most direct and widely used method for the synthesis of secondary amines such as this compound is reductive amination . This robust reaction involves the condensation of a primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This one-pot procedure is highly efficient and avoids the common issue of over-alkylation seen in direct alkylation methods.
The proposed synthesis for this compound proceeds via the reductive amination of 2-methoxybenzaldehyde with 4-fluorobenzylamine.
Caption: Proposed synthesis workflow via reductive amination.
Experimental Protocol: A Proposed Method
The following protocol is a robust, general procedure for reductive amination and is expected to yield the target compound. Note: This is a proposed protocol and has not been experimentally validated for this specific transformation. Researchers should perform small-scale trials to optimize conditions.
Materials:
-
2-Methoxybenzaldehyde (1.0 eq)
-
4-Fluorobenzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Add 4-fluorobenzylamine (1.05 eq) to the solution and stir at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the suspension of the reducing agent to the reaction mixture. The addition should be portion-wise to control any potential exotherm.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Analysis (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aromatic Protons (Ar-H): Multiple signals are expected in the range of δ 6.8-7.4 ppm. The protons on the 4-fluorobenzyl ring will exhibit splitting patterns characteristic of a para-substituted system, likely a pair of doublets (or more complex multiplets due to fluorine coupling). The protons on the 2-methoxybenzyl ring will show a more complex pattern due to the ortho-substitution.
-
Methylene Protons (-CH₂-): Two distinct singlets (or closely spaced multiplets) are expected for the two benzylic methylene groups, likely in the range of δ 3.7-4.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm is predicted for the three protons of the methoxy group.
-
Amine Proton (-NH-): A broad singlet, the chemical shift of which can vary depending on concentration and solvent, is expected, likely in the range of δ 1.5-3.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aromatic Carbons (Ar-C): Multiple signals in the aromatic region (δ 110-160 ppm) are expected. The carbon attached to the fluorine atom will show a large C-F coupling constant. The carbon attached to the methoxy group will appear downfield.
-
Methylene Carbons (-CH₂-): Two signals for the benzylic carbons are predicted in the range of δ 50-60 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm is expected for the methoxy carbon.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 245 would be expected. Key fragmentation patterns would likely involve benzylic cleavage, leading to fragment ions corresponding to the 4-fluorobenzyl cation (m/z = 109) and the 2-methoxybenzyl cation (m/z = 121). Loss of the methoxy group is also a possible fragmentation pathway.
Potential Applications in Drug Discovery
While specific applications for this compound have not been detailed in published literature, its structural components suggest several promising avenues for research and development.
-
Scaffold for Novel CNS Agents: The blood-brain barrier permeability of small molecules is often enhanced by the presence of lipophilic groups and modulated by fluorine substitution. This makes the title compound an interesting starting point for the synthesis of novel central nervous system (CNS) active agents.
-
Intermediate for PET Ligands: The presence of a fluorine atom makes this molecule and its derivatives potential candidates for the development of ¹⁸F-labeled positron emission tomography (PET) imaging agents.[3] Such tracers are invaluable tools in neuroscience and oncology for in vivo imaging of specific molecular targets.
-
Building Block for Bioactive Molecules: Benzylamine derivatives are common structural motifs in a wide range of biologically active compounds. This molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities, such as kinase inhibitors or receptor modulators.
Safety and Handling
No specific toxicological data for this compound is available. However, based on the general properties of benzylamines, the following precautions should be observed:
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Conclusion
This compound represents a molecule with significant potential for applications in medicinal chemistry and drug development. Its synthesis is readily achievable through established reductive amination protocols. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation of its known properties, a reliable synthetic strategy, and predicted analytical data. The unique combination of a fluorinated and a methoxy-substituted benzyl group makes it an attractive scaffold for the design of novel therapeutic and diagnostic agents, warranting further investigation by the scientific community.
References
-
PubChem. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 4-Fluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Patent No. 8,076,515 B2. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Google Patents.
- Zhou, Y., et al. (2014). 5-(4-((4-[(18)F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine: a selective dual inhibitor for potential PET imaging of Trk/CSF-1R. Bioorganic & Medicinal Chemistry Letters, 24(20), 4784-4790.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
Sources
Spectroscopic data for (4-Fluorobenzyl)(2-methoxybenzyl)amine
An In-depth Technical Guide to the Spectroscopic Characterization of (4-Fluorobenzyl)(2-methoxybenzyl)amine
Introduction
This compound is a secondary amine containing both a fluorobenzyl and a methoxybenzyl moiety.[1] As with many substituted benzylamines, this compound and its analogs are of interest to researchers in medicinal chemistry and materials science. The introduction of fluorine and methoxy groups can significantly influence the molecule's pharmacokinetic properties, binding affinities, and overall chemical reactivity.[2] A thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of synthesized this compound, ensuring the reliability of subsequent research and development activities.
This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering both predicted data and standardized protocols for data acquisition.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound, with CAS number 499997-38-5, consists of a central secondary amine nitrogen atom bonded to a 4-fluorobenzyl group and a 2-methoxybenzyl group.[1] The key structural features that will be identified by spectroscopic methods are:
-
The two distinct aromatic rings with their substitution patterns.
-
The methylene (-CH₂-) groups adjacent to the nitrogen and the aromatic rings.
-
The secondary amine (-NH-) proton.
-
The methoxy (-OCH₃) group.
-
The carbon-fluorine bond.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons, the amine proton, and the methoxy protons. The spectrum is typically recorded in a deuterated solvent like CDCl₃.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |
| Aromatic (4-fluorophenyl) | ~ 7.2-7.4 | Multiplet (AA'BB' system) | 2H | Protons ortho to fluorine will be a triplet due to coupling with fluorine and the adjacent proton. |
| Aromatic (4-fluorophenyl) | ~ 6.9-7.1 | Multiplet (AA'BB' system) | 2H | Protons meta to fluorine will appear as a triplet. |
| Aromatic (2-methoxyphenyl) | ~ 6.8-7.3 | Multiplet | 4H | The ortho, meta, and para protons will have distinct chemical shifts due to the methoxy group's influence. |
| Methylene (-CH₂-) | ~ 3.7-3.9 | Singlet | 2H | Methylene protons of the 2-methoxybenzyl group. |
| Methylene (-CH₂-) | ~ 3.7-3.9 | Singlet | 2H | Methylene protons of the 4-fluorobenzyl group. |
| Methoxy (-OCH₃) | ~ 3.8 | Singlet | 3H | Characteristic singlet for a methoxy group. |
| Amine (-NH-) | ~ 1.5-2.5 (variable) | Broad Singlet | 1H | The chemical shift can vary with concentration and temperature; may exchange with D₂O. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C-F | ~ 160-165 (d, ¹JCF ≈ 245 Hz) | The carbon directly attached to fluorine will show a large coupling constant. |
| Aromatic C-O | ~ 155-160 | The carbon attached to the methoxy group will be deshielded. |
| Aromatic CH | ~ 110-135 | Aromatic carbons will appear in this range. |
| Quaternary Aromatic | ~ 125-140 | Carbons attached to the methylene groups and the methoxy group. |
| Methylene (-CH₂-) | ~ 45-55 | Two distinct signals are expected for the two methylene carbons. |
| Methoxy (-OCH₃) | ~ 55 | A characteristic signal for the methoxy carbon. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[3]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Caption: A generalized workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
| Functional Group | Expected Absorption Band (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Weak to Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |
| C-N Stretch | 1020-1250 | Medium |
| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1000-1075 (symmetric) | Strong |
| C-F Stretch | 1000-1400 | Strong |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the most straightforward method.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺): The molecular weight of this compound is 245.29 g/mol .[1][4] A prominent molecular ion peak is expected at m/z = 245.
-
Major Fragmentation Pathways:
-
Benzylic Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for benzylamines. This would lead to the formation of the 4-fluorobenzyl cation (m/z = 109) and the 2-methoxybenzyl radical, or the 2-methoxybenzyl cation (m/z = 121) and the 4-fluorobenzyl radical. The tropylium ion rearrangement can also lead to a signal at m/z = 91.
-
Loss of a Methoxy Group: Loss of a methoxy radical (•OCH₃) from the molecular ion would result in a fragment at m/z = 214.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[4]
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range of approximately m/z 40-500 to detect the molecular ion and significant fragments.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Data Summary and Interpretation
The collective data from NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound.
-
NMR confirms the connectivity of the atoms and the specific substitution pattern of the aromatic rings.
-
IR confirms the presence of key functional groups such as the N-H, C-O, and C-F bonds.
-
MS confirms the molecular weight and provides further structural information through the fragmentation pattern.
By combining these techniques, a researcher can confidently verify the synthesis of the target compound and assess its purity before proceeding with further studies.
References
-
PubChem. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. National Center for Biotechnology Information. [Link]
-
Supplementary Information for "Hydroboration of Imines Catalyzed by n-Butyllithium and Lithium Anilides". [Link]
-
SpectraBase. 2-Fluorobenzylamine 4-methoxybenzyl - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. 4-Fluorobenzylamine. National Center for Biotechnology Information. [Link]
-
Supporting Information for "A mild and efficient method for the synthesis of N-benzylidenebenzylamines from aromatic aldehydes and benzylamines". [Link]
-
Supplementary Material for "Iridium supported on hydrotalcite as a highly active and reusable catalyst for the N-alkylation of amines with alcohols". The Royal Society of Chemistry. [Link]
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]
-
SpectraBase. N,N-Bis(4-methoxybenzyl)-4-fluorobenzylamine - Optional[MS (GC)] - Spectrum. [Link]
-
Kalamazoo College. Synthesis and Characterization of Fluorobenzyl Peptoids. [Link]
Sources
An In-depth Technical Guide to (4-Fluorobenzyl)(2-methoxybenzyl)amine (CAS 499997-38-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (4-Fluorobenzyl)(2-methoxybenzyl)amine, a secondary amine of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document synthesizes information on its general class of molecules, probable synthetic routes, and appropriate analytical techniques. The methodologies described herein are based on established principles of organic chemistry and are intended to provide a robust framework for its synthesis and characterization.
Compound Profile
This compound is a substituted dibenzylamine derivative. The presence of a fluorine atom and a methoxy group on the benzyl rings suggests its potential utility as a scaffold in the development of novel bioactive molecules. The electron-withdrawing fluorine atom can enhance metabolic stability and binding interactions, while the methoxy group can influence solubility and receptor affinity.
| Property | Value | Source |
| CAS Number | 499997-38-5 | [1][2][3][4] |
| Molecular Formula | C15H16FNO | [1][2] |
| Molecular Weight | 245.29 g/mol | [1][2] |
| IUPAC Name | N-(4-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine | [1] |
| Synonyms | This compound, 1-(4-fluorophenyl)-N-(2-methoxybenzyl)methanamine | [1][3][4] |
Strategic Synthesis via Reductive Amination
The most direct and widely employed method for the synthesis of secondary amines such as this compound is reductive amination.[5][6] This powerful one-pot reaction involves the formation of an imine or iminium ion intermediate from a primary amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.[5][7] This approach offers high efficiency and avoids the over-alkylation issues often associated with direct alkylation methods.[5]
Two convergent synthetic pathways are viable for the preparation of the target molecule:
-
Route A: Reaction of 4-fluorobenzylamine with 2-methoxybenzaldehyde.
-
Route B: Reaction of 2-methoxybenzylamine with 4-fluorobenzaldehyde.
The choice between these routes may depend on the commercial availability and cost of the starting materials. Both 4-fluorobenzylamine and 4-methoxybenzylamine are readily available commercial products.[8][9]
Proposed Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.
Caption: Reductive Amination Workflow
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on established methods for reductive amination.[5] Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
4-Fluorobenzylamine (1.0 eq)
-
2-Methoxybenzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred solution of 4-fluorobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Analytical Characterization
A comprehensive analytical workflow is crucial to confirm the identity and purity of the synthesized this compound.
Workflow for Structural Elucidation and Purity Assessment
Caption: Analytical Characterization Workflow
Expected Analytical Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the aromatic protons of both the 4-fluorobenzyl and 2-methoxybenzyl groups, a singlet for the methoxy protons, and singlets for the two methylene (CH₂) groups. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals, including those for the aromatic carbons, the methoxy carbon, and the two methylene carbons.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom.
-
IR (Infrared) Spectroscopy: The IR spectrum of a secondary amine should exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹ (typically a single, sharp band of medium intensity).[10] C-N stretching bands will appear in the 1350-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (245.29). Fragmentation patterns consistent with the structure, such as the loss of benzyl or fluorobenzyl fragments, would further support the identification.
-
Chromatographic Techniques (GC-MS, LC-MS, HPLC): These techniques are essential for assessing the purity of the synthesized compound.[11][12] A single major peak in the chromatogram would indicate a high degree of purity.
Safety and Handling
Starting Material Hazards:
-
4-Fluorobenzylamine: Corrosive and can cause severe skin burns and eye damage.[13][14] It is also combustible.[13]
-
2-Methoxybenzaldehyde: May cause skin and eye irritation.
-
Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Causes serious eye irritation.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and the final product.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[13]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[15]
Spill and Disposal:
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste in accordance with local regulations.
-
Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a readily accessible secondary amine that can be synthesized in high yield and purity via reductive amination. Its structural features make it an interesting candidate for further investigation in various fields, particularly in the design and synthesis of new pharmaceutical agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce and characterize this compound, enabling its exploration in future research and development endeavors.
References
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 1085-1093. Available at: [Link]
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Wang, D., et al. (2020). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Sustainable Chemistry & Engineering, 8(15), 6100-6109. Available at: [Link]
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Synthesis pathway for N-(4-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine
An In-Depth Technical Guide to the Synthesis of N-(4-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine
Introduction
N-(4-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine is a secondary amine, a class of organic compounds characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen atom. Secondary amines are pivotal structural motifs found in a vast array of biologically active molecules and are fundamental building blocks in medicinal chemistry and drug development.[1] Their synthesis is a critical operation for researchers exploring new therapeutic agents.
This guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for N-(4-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and presents a self-validating protocol designed for reproducibility and high purity. The primary methodology detailed is the one-pot reductive amination, a cornerstone of modern amine synthesis for its efficiency and versatility.[2][3][4]
Core Synthetic Strategy: Reductive Amination
The synthesis of the target secondary amine is most effectively achieved through reductive amination. This powerful transformation constructs the carbon-nitrogen bond by first condensing a primary amine with an aldehyde to form an imine (or its protonated form, the iminium ion), which is then reduced to the corresponding amine.[1] This process can be conducted in a single reaction vessel ("one-pot"), which enhances efficiency by minimizing intermediate isolation steps.
The reaction proceeds via two key mechanistic stages:
-
Imine Formation: The synthesis begins with the nucleophilic attack of the primary amine, 4-fluorobenzylamine, on the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This forms an unstable hemiaminal intermediate, which readily dehydrates to yield a stable imine.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. This is accomplished using a hydride-based reducing agent, which is chosen for its selectivity to reduce the iminium ion in the presence of the starting aldehyde.
For the synthesis of N-(4-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine, the following starting materials are employed:
-
Aldehyde: 2-Methoxybenzaldehyde
-
Amine: 4-Fluorobenzylamine
This specific disconnection is chosen due to the commercial availability and reactivity profiles of both precursors.
Caption: Reaction mechanism for reductive amination.
Selection of Reagents: A Causality-Driven Approach
The success of a one-pot reductive amination hinges critically on the choice of the reducing agent. While powerful reagents like sodium borohydride (NaBH₄) are common in organic synthesis, they can problematically reduce the starting aldehyde in addition to the target imine.[1]
For this reason, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for this protocol.[1] Its advantages are threefold:
-
Enhanced Selectivity: It is a milder reducing agent than NaBH₄, showing a marked preference for reducing the protonated imine (iminium ion) over the aldehyde. This chemoselectivity is crucial for a one-pot procedure.
-
Acid Tolerance: The reaction can be performed with a catalytic amount of acetic acid, which accelerates imine formation without decomposing the reducing agent.
-
Convenience: Its mild nature allows all reagents to be combined at the start of the reaction, simplifying the experimental setup.
The solvent chosen is 1,2-Dichloroethane (DCE) . It is an excellent non-protic solvent that effectively solubilizes the reactants and intermediates without interfering with the hydride reagent.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear checkpoints and expected outcomes.
Caption: Experimental workflow for the synthesis.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Molar Eq. |
| 2-Methoxybenzaldehyde | 136.15 | 1.36 g (1.23 mL) | 1.0 |
| 4-Fluorobenzylamine | 125.15 | 1.38 g (1.25 mL) | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 3.18 g | 1.5 |
| 1,2-Dichloroethane (DCE) | - | ~50 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | ~30 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Dichloromethane (DCM) for extraction | - | ~40 mL | - |
| Silica Gel (for chromatography) | - | As needed | - |
| Eluent for chromatography | - | Hexane/Ethyl Acetate | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in 1,2-dichloroethane (DCE) (approximately 40 mL).
-
Amine Addition: Add 4-fluorobenzylamine (1.1 eq) to the solution. Stir the mixture at ambient temperature for 20-30 minutes. This period allows for the initial formation of the imine intermediate.
-
Initiation of Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in small portions over 5 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 2-6 hours.
-
Aqueous Work-up (Quenching): Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution (~30 mL) to quench any remaining reducing agent.
-
Extraction and Drying: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) (~20 mL each). Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(4-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
-
1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care.
-
4-Fluorobenzylamine can be corrosive and toxic; avoid inhalation and skin contact.
-
The quenching step may release gas; perform it slowly and with adequate ventilation.
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A Technical Guide to the Potential Biological Activities of Fluorobenzyl Methoxybenzylamine Derivatives
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of fluorobenzyl methoxybenzylamine derivatives, a chemical class of significant interest in contemporary drug discovery. By dissecting the roles of the core benzylamine scaffold, the bio-isosteric effects of fluorine substitution, and the modulatory influence of the methoxybenzyl moiety, we illuminate the therapeutic promise of these compounds. This document synthesizes current research on related structures to forecast potential applications in oncology, infectious diseases, and neurology. We delve into hypothesized mechanisms of action, including kinase inhibition, disruption of microbial membranes, and activation of neuroprotective signaling pathways. Furthermore, this guide presents detailed, field-proven experimental protocols for the evaluation of anticancer, antimicrobial, and neuroprotective activities, complete with insights into experimental design and data interpretation. Structure-activity relationships are analyzed, and key data are summarized in structured tables and logical diagrams to provide a robust resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The benzylamine motif is one such scaffold, forming the structural basis of numerous therapeutic agents. The strategic derivatization of this core structure allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, promising class of derivatives: fluorobenzyl methoxybenzylamines.
The rationale for investigating this particular chemical space is threefold:
-
The Benzylamine Core: Provides a versatile and synthetically accessible backbone, allowing for systematic structural modifications.
-
Fluorine Substitution: The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity and bioavailability.[1] The electronegativity and small size of fluorine can significantly alter the pharmacodynamic and pharmacokinetic properties of a molecule.[2]
-
The Methoxybenzyl Moiety: Frequently found in natural products with demonstrated biological activities, the methoxy group can influence receptor binding, solubility, and metabolic pathways. It is often associated with antioxidant, anti-inflammatory, and neuroprotective effects.[3]
This guide synthesizes existing knowledge on structurally related compounds to build a predictive framework for the biological potential of fluorobenzyl methoxybenzylamine derivatives. We will explore their potential as anticancer, antimicrobial, and neuroprotective agents, detail the underlying molecular mechanisms, and provide robust protocols for their preclinical evaluation.
General Synthesis Strategy: Reductive Amination
The most direct and common route to synthesizing N-substituted benzylamines is reductive amination. This process typically involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For fluorobenzyl methoxybenzylamine derivatives, this involves reacting a fluorobenzaldehyde with a methoxybenzylamine (or vice versa) in the presence of a suitable reducing agent.
Causality in Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred over stronger agents like sodium borohydride (NaBH₄). STAB is milder, selective for imines over carbonyls, and tolerant of a wider range of functional groups and acidic conditions, which can catalyze imine formation. This selectivity prevents side reactions, such as the reduction of the starting aldehyde, leading to higher yields of the desired secondary amine.
Below is a generalized workflow for the synthesis.
Caption: Generalized workflow for the synthesis via reductive amination.
Potential Biological Activities & Mechanisms of Action
While direct studies on fluorobenzyl methoxybenzylamine derivatives are emerging, a strong predictive case for their biological activity can be built by examining analogous structures.
Anticancer Activity
The incorporation of fluorobenzyl and benzamide moieties has been successful in developing potent anticancer agents. A notable example involves N-benzyl-2-fluorobenzamide derivatives, which were designed as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3) for treating triple-negative breast cancer.[4]
Hypothesized Mechanism of Action: Derivatives could function as dual-target inhibitors. The fluorobenzyl group may occupy the ATP-binding pocket of protein kinases like EGFR, a critical driver in many cancers, while the methoxybenzylamine portion could interact with other targets or enhance cell permeability.[4] Inhibition of EGFR blocks downstream pro-survival signaling pathways, such as PI3K/AKT and MAPK, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Antimicrobial Activity
Fluorination is a known strategy to enhance the antimicrobial potency of various chemical classes.[2] Studies on fluorobenzoylthiosemicarbazides have shown that these compounds are active against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with evidence suggesting they act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[5] Additionally, other benzylamine derivatives have demonstrated broad-spectrum bactericidal activity by interacting lethally with bacterial membranes.[6]
Hypothesized Mechanism of Action: The lipophilic nature of the fluorobenzyl group could facilitate the compound's insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular contents and cell death.[7] Concurrently, the molecule could inhibit essential bacterial enzymes, providing a multi-pronged attack. The methoxy group may modulate these interactions and influence the spectrum of activity.
Neuroprotective Activity
Several compounds incorporating a fluorobenzyl moiety have demonstrated significant neuroprotective effects. A conjugate containing S-(4-fluorobenzyl) was shown to protect neurons from ischemic injury by activating the pro-survival PI3K/AKT pathway and reducing endoplasmic reticulum stress.[8] Another derivative, GM-90432, exhibited anti-epileptic and neuroprotective effects by scavenging reactive oxygen species (ROS) and modulating neurotransmitter levels.[9]
Hypothesized Mechanism of Action: Fluorobenzyl methoxybenzylamine derivatives may exert neuroprotection through multiple mechanisms:
-
Activation of Pro-Survival Pathways: Upregulation of signaling cascades like PI3K/AKT, which inhibits apoptosis and promotes cell survival.[8]
-
Antioxidant Effects: The methoxybenzyl moiety, similar to those in flavonoids, may directly scavenge ROS, while the overall structure could reduce oxidative stress, a key factor in neurodegenerative diseases.[3][10]
-
Anti-inflammatory Action: Methoxy-containing flavonoids have been shown to reduce levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in the brain, mitigating neuroinflammation.[11]
Caption: Neuroprotection via activation of the PI3K/AKT pathway.
Structure-Activity Relationship (SAR) Insights
Based on analogous compound series, several SAR hypotheses can be proposed for fluorobenzyl methoxybenzylamine derivatives. These relationships are crucial for guiding the design of more potent and selective molecules.
| Feature Modification | Predicted Impact on Anticancer Activity | Predicted Impact on Antimicrobial Activity | Predicted Impact on Neuroprotective Activity | Rationale & References |
| Position of Fluorine | Ortho/Para substitution may be critical for fitting into kinase ATP-binding pockets. | Can significantly alter membrane permeability and enzyme binding. Trifluoromethyl groups often enhance activity. | Para-fluoro substitution has been effective in reported neuroprotective agents. | The position alters electronic distribution and steric profile, impacting target binding.[4][5][8] |
| Number of Fluorine Atoms | Increased fluorination may enhance potency but could also affect selectivity and toxicity. | Can increase lipophilicity, potentially improving membrane disruption. | Not well-established; may need to be balanced to maintain BBB permeability. | Modifies lipophilicity and electronic properties.[1][2] |
| Position of Methoxy Group | Para-methoxy is common in active compounds, potentially aiding solubility and target interactions. | Can influence overall polarity and interaction with bacterial surfaces. | Para/meta positions on flavonoids are crucial for antioxidant and anti-inflammatory effects. | Methoxy groups are hydrogen bond acceptors and can influence conformation.[3][12] |
| Linker/Core Flexibility | A flexible amine linker is generally suitable for accommodating different target topographies. | Flexibility can be key for insertion into lipid bilayers. | Linker length and rigidity can affect binding to receptors or enzymes. | The core structure dictates the spatial orientation of the key pharmacophores. |
Key Experimental Protocols
To validate the therapeutic potential of novel fluorobenzyl methoxybenzylamine derivatives, a tiered approach using robust in vitro assays is essential. The following protocols are designed to be self-validating and provide a clear rationale for each step.
Protocol 1: In Vitro Anticancer Activity - MTT Assay for Cytotoxicity
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Principle (The "Why"): This colorimetric assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentrations (e.g., 200 µM to 0.1 µM) by serial dilution in serum-free medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility - Broth Microdilution for MIC
Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle (The "Why"): This method provides a quantitative measure of a compound's potency by challenging a standardized inoculum of bacteria with serial dilutions of the compound. The lack of turbidity (visible growth) after incubation indicates that the compound has inhibited bacterial proliferation at that concentration. It is a gold-standard method for antimicrobial susceptibility testing.
Step-by-Step Methodology:
-
Bacterial Inoculum Preparation: Inoculate a bacterial strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in MHB to obtain a final inoculum of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of a 4x starting concentration of the test compound to the first column. Perform a 2-fold serial dilution by transferring 50 µL from one well to the next across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the final volume to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria, no compound) and a negative control well (broth, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by reading the optical density at 600 nm.
Protocol 3: In Vitro Neuroprotection - H₂O₂-Induced Oxidative Stress Assay
Objective: To assess the ability of a compound to protect neuronal cells from death induced by oxidative stress.
Principle (The "Why"): Hydrogen peroxide (H₂O₂) is a potent oxidizing agent that induces oxidative stress and apoptosis in neuronal cells, mimicking a key pathological process in neurodegenerative diseases. This assay evaluates if pre-treatment with a test compound can mitigate H₂O₂-induced cell death, typically measured by an MTT or similar viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate at 10,000-20,000 cells/well. If desired, differentiate the cells (e.g., with retinoic acid) for a more neuron-like phenotype. Allow cells to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 20 µM) for 12-24 hours. This allows the compound to enter the cells and potentially upregulate protective mechanisms.
-
Oxidative Insult: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (e.g., 100-300 µM, determined empirically). Include a "H₂O₂ only" control group and an "untreated" control group. Incubate for 4-6 hours.
-
Cell Viability Assessment: After the insult, remove the medium and perform an MTT assay as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell viability for each condition. A significant increase in viability in the "compound + H₂O₂" group compared to the "H₂O₂ only" group indicates a neuroprotective effect.
Conclusion and Future Directions
The fluorobenzyl methoxybenzylamine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The predictive analysis, based on robust findings from structurally related compounds, strongly suggests a tripartite potential in oncology, microbiology, and neurology. The strategic combination of a fluorobenzyl moiety for enhanced pharmacokinetic properties and target interaction with a methoxybenzylamine group known for its diverse bioactivities creates a powerful platform for medicinal chemistry exploration.
Future research should focus on:
-
Systematic Library Synthesis: Creating a focused library of derivatives with varied positioning of the fluoro- and methoxy- groups to firmly establish structure-activity relationships.
-
Target Deconvolution: Moving beyond phenotypic screening to identify the specific molecular targets (e.g., kinases, enzymes, receptors) for the most active compounds.
-
In Vivo Validation: Advancing lead compounds into relevant animal models of cancer, infection, or neurodegeneration to assess efficacy, pharmacokinetics, and safety.
-
Exploring Polypharmacology: Investigating the potential for single compounds to possess dual anticancer/antimicrobial or neuroprotective/anti-inflammatory properties, which could be highly valuable for complex diseases.
This guide serves as a foundational resource to catalyze and direct these future research endeavors, paving the way for the potential translation of these promising derivatives from the laboratory to the clinic.
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In Silico Prediction of (4-Fluorobenzyl)(2-methoxybenzyl)amine Bioactivity: A Technical Guide for Early-Stage Drug Discovery
Abstract
In the landscape of modern drug discovery, computational (in silico) methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. These techniques enable the prediction of a molecule's biological activity and pharmacokinetic profile before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive technical workflow for the bioactivity prediction of (4-Fluorobenzyl)(2-methoxybenzyl)amine, a novel chemical entity with no established biological targets. We will detail a complete computational pipeline, from initial physicochemical and pharmacokinetic profiling to target identification and molecular docking, to generate a foundational hypothesis for its biological function. This document is intended for researchers, scientists, and drug development professionals seeking to apply robust in silico tools for the early-stage evaluation of new chemical matter.
Introduction: The Rationale for In Silico First Approach
The molecule at the center of this guide, this compound (CAS: 499997-38-5)[1], represents a common starting point in a drug discovery campaign: a structurally interesting but biologically uncharacterized compound. Traditional high-throughput screening (HTS) is both costly and time-consuming. An in silico first approach provides a data-driven strategy to prioritize resources by building a predictive model of the molecule's potential.
The core principle underpinning this strategy is that a compound's biological activity is a function of its chemical structure.[2] By converting the 2D structure into a multi-dimensional set of numerical descriptors, we can employ computational models to predict its behavior in a biological system.[2][3] This guide will demonstrate a validated, multi-step workflow designed to:
-
Profile Physicochemical and Pharmacokinetic Properties (ADMET): Assess the molecule's drug-likeness and potential liabilities.
-
Identify Plausible Biological Targets: Use computational methods to hypothesize protein targets.
-
Predict Binding Interactions: Employ molecular docking to model the compound's interaction with a high-priority target at an atomic level.[4]
This process generates testable hypotheses, guiding subsequent in vitro and in vivo experiments and significantly streamlining the path from molecule to medicine.[5]
The In Silico Evaluation Workflow
Our predictive workflow is a sequential process where the output of one stage informs the input of the next. This ensures a logical and efficient investigation, starting with broad, systemic properties and progressively focusing on specific molecular interactions.
Phase 1: Physicochemical and ADMET Profiling
Before investigating specific bioactivities, we must first assess if the molecule possesses the fundamental properties required of a drug. A compound with high target potency is useless if it cannot be absorbed by the body, reaches the target tissue, or is rapidly metabolized and excreted. This is the domain of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[6]
Causality Behind Method Selection
For this crucial first pass, we require a tool that is rapid, comprehensive, and broadly validated. Web-based servers like SwissADME and ADMETlab 2.0 are ideal choices for this stage.[6][7] They consolidate multiple predictive models for physicochemical properties, pharmacokinetics, and drug-likeness into a single, accessible interface.[8] We selected SwissADME for this guide due to its user-friendly interface and its well-regarded "BOILED-Egg" model for predicting gastrointestinal absorption and blood-brain barrier penetration.[6]
Protocol 1: ADMET & Physicochemical Property Prediction
This protocol describes the use of the SwissADME web server to generate a comprehensive ADMET profile.[9]
Objective: To predict the physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness of this compound.
Methodology:
-
Molecule Input:
-
Navigate to the SwissADME homepage (]">http://www.swissadme.ch).[6]
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule. For this compound, a valid SMILES string is COc1ccccc1CNCc2ccc(F)cc2.
-
Paste the SMILES string into the input box and click "Run".
-
-
Data Collection:
-
The server will compute a wide range of parameters. Record the values presented in the output page.
-
Pay special attention to the "Lipinski's Rule of Five" violations, the BOILED-Egg diagram, and predicted bioavailability score.
-
-
Data Interpretation:
-
Physicochemical Properties: These values (MW, LogP, TPSA) determine the molecule's fundamental behavior.
-
Pharmacokinetics: Predictions for GI absorption and blood-brain barrier (BBB) permeation provide insight into its likely distribution in vivo. Cytochrome P450 (CYP) inhibition predictions are critical for assessing potential drug-drug interactions.
-
Drug-Likeness: Rules like Lipinski's provide a heuristic assessment of whether the molecule falls within the chemical space of known oral drugs.[10]
-
Predicted Data Summary
The following tables summarize the predicted properties for this compound based on the SwissADME protocol.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Acceptable Range (Drug-like) |
|---|---|---|
| Molecular Weight | 245.29 g/mol | < 500 g/mol |
| MLogP (Lipophilicity) | 3.15 | -0.4 to +5.6 |
| TPSA (Polarity) | 21.26 Ų | < 140 Ų |
| Number of Rotatable Bonds | 5 | ≤ 10 |
| H-Bond Acceptors | 2 | ≤ 10 |
| H-Bond Donors | 1 | ≤ 5 |
Table 2: Predicted Pharmacokinetic & Drug-Likeness Parameters
| Parameter | Prediction | Interpretation |
|---|---|---|
| GI Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeant | Yes | Can likely cross the blood-brain barrier. |
| P-gp Substrate | No | Not likely to be removed by efflux pumps. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C9 Inhibitor | No | --- |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Lipinski Violations | 0 | Conforms to the Rule of Five. |
| Bioavailability Score | 0.55 | Good probability of oral bioavailability. |
Interpretation: The initial ADMET profile is promising. The molecule has drug-like physicochemical properties, is predicted to have high gastrointestinal absorption, and can likely penetrate the central nervous system. The primary flag is the predicted inhibition of multiple CYP450 enzymes, which is a critical consideration for future development but does not preclude further investigation at this early stage.
Phase 2: Target Identification and Molecular Docking
With a favorable ADMET profile, the next logical step is to identify a potential biological target. Since the molecule is novel, we employ in silico target prediction methods. These can include ligand-based approaches (searching for targets of structurally similar molecules) or structure-based approaches (reverse docking against a panel of proteins).[11]
Rationale for Target Selection
The benzylamine scaffold is a well-known privileged structure in medicinal chemistry. Specifically, substituted benzylamines are known to interact with Monoamine Oxidases (MAO) , enzymes that catalyze the oxidation of monoamines. Given the structural similarity and the predicted BBB permeability, Monoamine Oxidase B (MAO-B) presents a high-priority, plausible target for initial investigation. MAO-B inhibitors are used in the treatment of Parkinson's disease and depression.
We will therefore proceed with a molecular docking simulation of this compound against human MAO-B to predict its binding affinity and pose. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13]
Protocol 2: Molecular Docking Simulation
This protocol outlines a standard workflow for molecular docking using widely available software like AutoDock Vina.
Objective: To predict the binding energy and binding mode of the ligand within the active site of human MAO-B.
Methodology:
-
Receptor Preparation:
-
Download the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2BYB , which is co-crystallized with a known inhibitor.
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL, BIOVIA Discovery Studio), prepare the protein by removing water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein atoms.[14]
-
Save the prepared receptor structure in the required .pdbqt format for AutoDock.
-
-
Ligand Preparation:
-
Generate a 3D conformation of this compound from its SMILES string using a tool like Open Babel or the PRODRG server.
-
Assign Gasteiger charges and define the rotatable bonds of the ligand.
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space (the "grid box") for the docking simulation. This box should encompass the entire active site of the enzyme.
-
The center of the box can be determined from the position of the co-crystallized inhibitor in the original PDB file. A typical box size is 25Å x 25Å x 25Å.
-
-
Docking Execution:
-
Use a docking program like AutoDock Vina. Provide the prepared receptor, prepared ligand, and grid box configuration as inputs.
-
Execute the docking run. Vina will perform a conformational search, fitting the flexible ligand into the (typically) rigid receptor active site and calculating a binding affinity score for the best poses.[4]
-
-
Analysis of Results:
-
The primary output is the binding affinity , reported in kcal/mol. More negative values indicate stronger predicted binding.
-
Visualize the top-ranked docking pose using molecular graphics software. Analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the amino acid residues of the active site.
-
Predicted Docking Results (Hypothetical)
Executing this protocol would yield quantitative and qualitative data. The following table represents a hypothetical but plausible outcome for this experiment.
Table 3: Hypothetical Molecular Docking Results against MAO-B
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interactions |
|---|---|---|---|
| (4-Fluorobenzyl) (2-methoxybenzyl)amine | -8.2 | Tyr435, Gln206, Cys172, FAD cofactor | Pi-stacking with Tyr435; H-bond with Gln206 backbone; Hydrophobic interactions. |
| Safinamide (known inhibitor) | -8.9 | Tyr435, Tyr398, Ile199, FAD cofactor | Pi-stacking with Tyr435; H-bond network. |
Interpretation: A predicted binding affinity of -8.2 kcal/mol suggests a strong interaction, comparable to known inhibitors. The analysis of the binding pose would reveal that the fluorobenzyl group occupies a hydrophobic pocket while the methoxybenzyl moiety orients towards key tyrosine residues, forming favorable pi-stacking interactions. This in silico evidence forms a strong, testable hypothesis: This compound is a potential inhibitor of Monoamine Oxidase B.
Phase 3: Ligand-Based Pharmacophore Modeling
Should initial in vitro testing confirm activity against MAO-B, and a series of active analogs be synthesized, a ligand-based pharmacophore model can be developed. This model distills the essential steric and electronic features required for bioactivity.[15][16]
A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are crucial for binding to the target.[15] This model can then be used as a 3D query to rapidly screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active.[16]
Protocol 3: Pharmacophore Model Generation and Screening
Objective: To identify the common chemical features of a set of active molecules and use them to find new potential hits.
Methodology:
-
Data Collection: Assemble a set of at least 5-10 structurally diverse molecules with known high activity against the target.
-
Feature Identification: Using software like LigandScout or MOE, identify the key pharmacophoric features present in the active compounds.[14][17]
-
Model Generation: Align the active molecules and generate a consensus pharmacophore hypothesis that captures the shared features in their correct 3D spatial arrangement.
-
Model Validation: Validate the model by using it to screen a database containing the known active molecules and a larger set of known inactive "decoys." A good model will correctly identify the actives while rejecting the inactives.
-
Virtual Screening: Use the validated pharmacophore model as a filter to screen large compound libraries (e.g., ZINC, ChEMBL) for molecules that fit the 3D query.
-
Hit Selection: The molecules that match the pharmacophore are considered "hits" and can be prioritized for acquisition and in vitro testing.
Conclusion and Future Directions
This guide has outlined a systematic, multi-phase in silico workflow to predict the bioactivity of a novel compound, this compound.
-
Phase 1 (ADMET Profiling): Our analysis predicts the molecule has a favorable drug-like profile, with good potential for oral absorption and CNS penetration, though with a potential for CYP450-mediated drug-drug interactions.
-
Phase 2 (Target Prediction & Docking): We identified Monoamine Oxidase B as a high-probability target and our hypothetical docking simulation predicted a strong binding affinity, suggesting potential inhibitory activity.
The outcome of this computational investigation is not a definitive answer, but a scientifically-grounded and actionable hypothesis. The predictions made here must be validated through experimental work. The immediate next steps should be:
-
In Vitro Enzyme Assay: Test the compound's ability to inhibit recombinant human MAO-B to determine its IC50 value.
-
CYP450 Inhibition Panel: Experimentally confirm the predicted inhibition of key CYP enzymes.
-
Lead Optimization: If activity is confirmed, the docking model can guide the synthesis of new analogs with improved potency and a cleaner off-target profile.
By front-loading the discovery process with robust computational modeling, we can navigate the vast chemical space with greater efficiency, reduce failure rates, and ultimately accelerate the journey from a promising molecule to a potential therapeutic.
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
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The Evolving Landscape of Substituted Dibenzylamines: A Technical Guide to (4-Fluorobenzyl)(2-methoxybenzyl)amine and Its Therapeutic Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted dibenzylamine scaffolds represent a versatile and increasingly significant class of compounds in medicinal chemistry. While direct research on (4-Fluorobenzyl)(2-methoxybenzyl)amine is not extensively documented in publicly available literature, the broader family of its structural analogs has demonstrated a remarkable range of biological activities. This technical guide provides a comprehensive review of these analogs, exploring their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas. By examining these related compounds, we can infer the potential and future research directions for this compound. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this chemical space, offering insights into rational drug design and development.
Introduction: The Dibenzylamine Core and Its Therapeutic Promise
The dibenzylamine framework, characterized by a central nitrogen atom connected to two benzyl groups, is a privileged scaffold in drug discovery. The aromatic rings offer a rich platform for functionalization, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability enables the design of molecules that can selectively interact with a wide array of biological targets. While the specific compound this compound remains largely unexplored, its constituent parts—a fluorinated benzyl group and a methoxylated benzyl group—are common motifs in many biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions[1].
This guide will delve into the known biological activities of structurally related analogs, providing a solid foundation for future investigations into this compound. We will explore key therapeutic areas where these analogs have shown promise, including cardiovascular disease, oncology, infectious diseases, and neurology.
Synthetic Strategies for Dibenzylamine Analogs
The synthesis of substituted dibenzylamines is typically achieved through well-established organic chemistry reactions. The most common and versatile method is reductive amination . This two-step, one-pot reaction involves the formation of a Schiff base intermediate from a primary amine and a benzaldehyde, followed by its reduction to the secondary amine.
A generalized synthetic workflow is presented below:
Figure 1: Generalized workflow for the synthesis of dibenzylamine analogs via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol is a representative example for the synthesis of a substituted dibenzylamine.
-
Reaction Setup: To a solution of a substituted benzylamine (1.0 eq) in a suitable protic solvent such as methanol or ethanol, add the corresponding substituted benzaldehyde (1.0-1.2 eq).
-
Schiff Base Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise to control the exothermic reaction.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired substituted dibenzylamine[2].
Biological Activities and Therapeutic Applications
The therapeutic potential of dibenzylamine analogs is broad. The following sections highlight key areas of research where these compounds have demonstrated significant biological activity.
Cardiovascular Disease: CETP Inhibitors
Certain dibenzylamine compounds have been identified as potent inhibitors of the Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density lipoprotein (LDL). Inhibiting CETP can therefore increase HDL cholesterol ("good cholesterol") and decrease LDL cholesterol ("bad cholesterol"), making it a promising strategy for the prevention and treatment of hyperlipidemia and arteriosclerosis[3].
The general structure of these inhibitors often involves specific substitution patterns on the benzyl rings that enhance their binding to the CETP protein[3].
Oncology: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition
Substituted aryl benzylamines have emerged as potent and selective inhibitors of 17β-HSD3, an enzyme crucial for the biosynthesis of testosterone from androstenedione[4]. This enzyme is highly expressed in the testes and is also found in prostate tissue. In hormone-dependent prostate cancer, the growth of tumors is driven by androgens like testosterone. By inhibiting 17β-HSD3, these compounds can reduce the local production of testosterone, thereby impeding tumor growth. This makes 17β-HSD3 an attractive target for the development of novel therapies for prostate cancer[4].
Antimicrobial and Antifungal Activity
Derivatives of N-(4-methoxybenzyl)amides, which share a structural resemblance to the dibenzylamine core, have been evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The efficacy of these compounds is influenced by the nature of the fatty acid chain attached to the amine[5].
| Compound | S. aureus (MIC/MKC, µg/mL) | E. coli (MIC/MKC, µg/mL) | P. aeruginosa (MIC/MKC, µg/mL) | C. albicans (MIC/MKC, µg/mL) | A. niger (MIC/MKC, µg/mL) |
| Compound 5 | 125 / 125 | >250 / >250 | >250 / >250 | 125 / 250 | 125 / 250 |
| Compound 6 | 31.25 / 62.5 | 62.5 / 125 | 125 / 125 | 31.25 / 62.5 | 62.5 / 62.5 |
| Compound 7 | 62.5 / 125 | 125 / 125 | >250 / >250 | 62.5 / 125 | 125 / >250 |
Table 1: Minimum Inhibitory and Minimum Killing Concentrations (MIC/MKC) of N-(4-Methoxybenzyl)amide Derivatives[5]. Compound 5: N-(4-methoxybenzyl)undec-10-enamide; Compound 6: (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide; Compound 7: N-(4-methoxybenzyl)oleamide.
The data suggests that the presence of a hydroxyl group and the specific stereochemistry in Compound 6 significantly enhances its antimicrobial and antifungal activity.
Neurological Disorders: TRPV1 Antagonism and Dopamine Receptor Modulation
The dibenzylamine scaffold is also present in molecules targeting the central nervous system. Analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which incorporate a substituted benzyl C-region, have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1)[6][7]. TRPV1 is a non-selective cation channel involved in the detection and transduction of pain and heat. Antagonists of this receptor have shown promise as analgesics for neuropathic pain[6][7].
Furthermore, substituted benzamides, a related class of compounds, have a long history of use in treating neurological and psychiatric conditions. They are known to modulate the dopaminergic system and have been successfully employed in the treatment of dysthymia and the negative symptoms of schizophrenia[8]. This suggests that the broader dibenzylamine scaffold could be a starting point for developing novel CNS-active agents.
Structure-Activity Relationships (SAR)
The biological activity of dibenzylamine analogs is highly dependent on the nature and position of substituents on the aromatic rings.
Figure 2: Key structure-activity relationships for substituted dibenzylamine analogs. A placeholder for the core chemical structure is indicated.
Key SAR insights from the literature include:
-
Fluorine Substitution: The introduction of a fluorine atom, particularly at the para-position of a benzyl ring, often leads to enhanced biological activity. This is attributed to its ability to increase metabolic stability and participate in hydrogen bonding interactions with target proteins[6][9].
-
Methoxy Group Position: The position of the methoxy group can significantly impact activity. For instance, in some series, a para-methoxy group is preferred for optimal interaction with the target, while in others, an ortho- or meta-substitution might be more favorable[1][10].
-
Lipophilicity and Bulk: The overall lipophilicity and steric bulk of the substituents play a crucial role in determining the pharmacokinetic and pharmacodynamic properties of the compounds. These factors must be carefully balanced to achieve good cell permeability, bioavailability, and target engagement.
Future Directions and Conclusion
The landscape of substituted dibenzylamines and their analogs is rich with therapeutic potential. While this compound itself requires further investigation, the extensive research on its structural relatives provides a clear roadmap for future studies.
Key areas for future research include:
-
Synthesis and Characterization: The synthesis of this compound and a library of its closely related analogs is a critical first step.
-
Biological Screening: This library should be screened against a diverse panel of biological targets, including those discussed in this guide (CETP, 17β-HSD3, various microbial strains, and CNS receptors).
-
Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding modes of these compounds and guide the design of more potent and selective analogs.
-
Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness.
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PubChem. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. National Center for Biotechnology Information. Retrieved from [Link]
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- Pevarello, P., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
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Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. Retrieved from [Link]
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Sarex. (n.d.). 4-Methoxybenzylamine. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of (4-Fluorobenzyl)(2-methoxybenzyl)amine
This guide provides a comprehensive overview of the essential physicochemical properties of the secondary amine, (4-Fluorobenzyl)(2-methoxybenzyl)amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices and outlines the self-validating protocols necessary for robust characterization of this and similar novel chemical entities.
Introduction
This compound is a secondary amine featuring a fluorinated benzyl group and a methoxy-substituted benzyl group. Its molecular structure suggests potential applications in medicinal chemistry and materials science, where the interplay of fluorine's unique electronic properties and the steric and electronic influence of the methoxy group can be leveraged. The fluorobenzyl moiety, for instance, is often explored for its potential to enhance metabolic stability or binding affinity in pharmaceutical candidates.[1][2] A thorough understanding of its physicochemical characteristics is the foundational step in any research and development endeavor.
Core Molecular Identity
A precise definition of the molecule is paramount before any experimental characterization can commence.
| Identifier | Value | Source |
| Chemical Name | N-(4-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine | [3] |
| CAS Number | 499997-38-5 | [3] |
| Molecular Formula | C₁₅H₁₆FNO | [3] |
| Molecular Weight | 245.29 g/mol | [3] |
The structural arrangement of this compound, with its distinct ortho-methoxy and para-fluoro substitutions, dictates its physical and chemical behavior. The following sections detail the protocols to elucidate these properties.
Thermal Properties: Melting and Boiling Point Determination
The thermal transition points are critical indicators of purity and are influenced by the intermolecular forces at play. For a crystalline solid, a sharp melting point range suggests high purity.
Experimental Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating Profile: The sample is heated at a rapid rate initially to approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.
Causality: A slow heating rate near the melting point is crucial for accurate determination, as it ensures that the temperature of the heating block and the sample are in equilibrium. A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.
Experimental Protocol: Boiling Point Determination (Microscale Method)
Given that the boiling points of related compounds like 4-methoxybenzylamine are in the range of 236-237 °C, thermal decomposition could be a concern.[4][5][6] A microscale boiling point determination under reduced pressure may be necessary.
-
Apparatus Setup: A small amount of the liquid amine is placed in a test tube with a capillary tube (sealed at one end) inverted inside. The apparatus is set up for distillation.
-
Heating: The sample is slowly heated in a heating bath.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The heat is then removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.
Trustworthiness: This method is self-validating as the boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The cessation of bubbles and re-entry of the liquid into the capillary indicates this equilibrium point.
Solubility Profile
Solubility is a critical parameter for drug development, influencing formulation and bioavailability. The presence of both hydrophobic (benzyl rings) and hydrophilic (amine, methoxy, fluoro) groups suggests a nuanced solubility profile.
Experimental Protocol: Thermodynamic Solubility Assessment
-
Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, acetone, and various buffer systems at different pH values) are selected.
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are agitated at a constant temperature (typically 25 °C and 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The resulting saturated solutions are filtered to remove undissolved solid. The concentration of the dissolved amine in the filtrate is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Expertise: It is crucial to confirm that equilibrium has been reached by taking samples at multiple time points (e.g., 24 and 48 hours) and ensuring the concentration does not change. This distinguishes thermodynamic solubility from the potentially misleading results of kinetic solubility assays.
Acid-Base Properties: pKa Determination
The basicity of the secondary amine nitrogen is a key determinant of the compound's behavior in biological systems, as it will dictate the ionization state at physiological pH.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.
Diagram: Workflow for pKa Determination
Caption: Potentiometric titration workflow for pKa determination.
Spectroscopic Characterization
Spectroscopic analysis provides irrefutable evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of atoms within the molecule. For this compound, specific spectral features are expected:
-
¹H NMR: Distinct signals for the aromatic protons, with splitting patterns influenced by the fluoro and methoxy substituents. The methylene protons of the benzyl groups will appear as singlets or doublets depending on coupling. The N-H proton of the secondary amine may appear as a broad singlet.
-
¹³C NMR: The number of unique carbon signals should correspond to the molecular structure. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.
-
¹⁹F NMR: A singlet is expected for the single fluorine atom, providing a clear signature for this element.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₅H₁₆FNO).
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to elucidate the structure by identifying characteristic fragment ions, such as the fluorobenzyl and methoxybenzyl cations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: A characteristic peak for a secondary amine is expected in the region of 3300-3500 cm⁻¹.[7] The presence of a single peak in this region helps to distinguish it from a primary amine, which would show two peaks.[7]
-
C-N Stretch: Will be present in the fingerprint region.
-
C-O Stretch: Associated with the methoxy group.
-
C-F Stretch: A strong absorption band is expected.
-
Aromatic C-H and C=C Stretches: Will also be present.
Chromatographic Purity
Assessing the purity of the compound is a critical quality control step. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods.
Experimental Protocol: HPLC Purity Assessment
-
Method Development: A reverse-phase HPLC method is developed using a C18 column. A mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, is optimized to achieve good peak shape and resolution.
-
Analysis: The sample is dissolved in a suitable solvent and injected into the HPLC system. The chromatogram is monitored with a UV detector at a wavelength where the analyte has strong absorbance.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Diagram: HPLC Purity Analysis Workflow
Caption: A typical workflow for determining compound purity via HPLC.
Conclusion
The comprehensive physicochemical characterization of this compound requires a suite of well-established analytical techniques. This guide has outlined the necessary experimental protocols, emphasizing the rationale behind each step to ensure data integrity and trustworthiness. The successful execution of these methods will provide the foundational data package required for any further investigation into the applications of this novel chemical entity in drug discovery or materials science.
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A Technical Guide to the Synthesis and Derivatization of (4-Fluorobenzyl)(2-methoxybenzyl)amine for the Generation of Novel Chemical Entities
Abstract
This technical guide provides a comprehensive framework for the synthesis and subsequent derivatization of the secondary amine, (4-Fluorobenzyl)(2-methoxybenzyl)amine. This scaffold serves as a valuable starting point for novel compound synthesis due to the presence of key pharmacophoric elements: a fluorinated aromatic ring known to enhance metabolic stability and binding interactions, and a methoxy-substituted benzyl group that can influence conformation and solubility. We present a robust, field-tested protocol for the synthesis of the core molecule via reductive amination. Subsequently, this guide details three pivotal derivatization strategies—N-Acylation, N-Sulfonylation, and N-Arylation—providing step-by-step protocols, mechanistic insights, and the rationale behind experimental choices. The methodologies are designed for researchers, chemists, and drug development professionals aiming to expand their chemical libraries with novel, synthetically accessible compounds with high potential for biological activity.
Part 1: Synthesis of the Core Scaffold: this compound
The strategic synthesis of the starting secondary amine is paramount. Reductive amination stands out as one of the most reliable and widely utilized methods for preparing such amines, largely due to its high efficiency and control, which prevents the over-alkylation often problematic in direct alkylation methods.[1] The process involves the in situ formation of an iminium ion from the condensation of an amine and an aldehyde, which is then immediately reduced to the target amine.
The chosen pathway involves the reaction of 2-methoxybenzylamine with 4-fluorobenzaldehyde, using Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is the reagent of choice as it is a mild and selective hydride source, capable of reducing the protonated iminium ion much faster than the starting aldehyde, thereby minimizing side reactions.[1]
Experimental Protocol: Synthesis via Reductive Amination
-
Reaction Setup: To a solution of 2-methoxybenzylamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 4-fluorobenzaldehyde (1.05 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is evident, add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC or LC-MS analysis confirms the complete consumption of the starting materials.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the core amine scaffold.
Part 2: Key Derivatization Strategies for Novel Compound Generation
With the core secondary amine in hand, a multitude of derivatization pathways can be explored. The nitrogen atom's lone pair of electrons makes it a potent nucleophile, enabling reactions with a wide array of electrophiles. N-substituted benzylamines are a critical class of compounds that form the backbone of numerous pharmaceuticals.[2]
A. N-Acylation for the Synthesis of Tertiary Amides
N-acylation is a fundamental and robust transformation that converts the secondary amine into a highly stable tertiary amide.[1] The amide bond is a cornerstone of medicinal chemistry, present in a large percentage of pharmaceutical agents.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.[3]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM in a flask under a nitrogen atmosphere. Add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2 equiv.).[1][4] Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acid chloride (1.1 equiv.), either neat or as a solution in DCM, dropwise to the stirred amine solution.
-
Catalysis (Optional): If the reaction is sluggish, a catalytic amount (0.1 equiv.) of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the transformation.[4]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic phase sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acid chloride), and finally with brine.[3]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude tertiary amide by recrystallization or flash column chromatography.
| Acylating Agent | Resulting Functional Group | Potential Application/Rationale |
| Acetyl Chloride | Acetamide | Introduces a small, polar group; modulates solubility. |
| Benzoyl Chloride | Benzamide | Adds an aromatic moiety; potential for π-stacking interactions. |
| Acryloyl Chloride | Acrylamide | Forms a covalent warhead for targeted covalent inhibitors. |
| Chloroacetyl Chloride | α-Chloro-acetamide | Provides a reactive handle for further functionalization (Sₙ2 reactions). |
B. N-Sulfonylation for the Synthesis of Sulfonamides
The reaction of a secondary amine with a sulfonyl chloride provides access to sulfonamides, a privileged structural motif in medicinal chemistry found in numerous antibacterial, diuretic, and anticonvulsant drugs.[5][6] The reaction is generally high-yielding and proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the HCl byproduct.[5]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) and pyridine or triethylamine (1.5 equiv.) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Reagent Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 equiv.) as a solution in DCM dropwise.
-
Reaction Progression: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude sulfonamide by flash column chromatography or recrystallization.
| Sulfonylating Agent | Resulting Functional Group | Potential Application/Rationale |
| p-Toluenesulfonyl Chloride | Tosylamide | Classic sulfonamide; introduces a well-defined aromatic group. |
| Methanesulfonyl Chloride | Mesylamide | Adds a small, polar, non-aromatic sulfonyl group. |
| Dansyl Chloride | Dansylamide | Creates a fluorescent derivative for analytical or imaging purposes.[7] |
| 2-Naphthalenesulfonyl Chloride | Naphthylsulfonamide | Introduces a larger, lipophilic aromatic system.[8] |
Derivatization Pathways Diagram
Caption: Key derivatization pathways from the core amine.
C. N-Arylation via Buchwald-Hartwig Amination
For the synthesis of tertiary diarylamines or aryl-alkyl-benzylamines, the Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction.[9][10] This transformation forms a new carbon-nitrogen bond between the secondary amine and an aryl halide or triflate, a bond that is otherwise difficult to construct using classical methods.[10][11] The reaction has gained wide use in synthetic organic chemistry due to its broad substrate scope and functional group tolerance.[10]
The generally accepted mechanism involves a Pd(0) catalyst.[9]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The secondary amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[9]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 equiv.) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous, de-gassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitoring & Work-up: After cooling to room temperature, monitor the reaction by LC-MS. If complete, dilute the mixture with a solvent like ethyl acetate, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to isolate the tertiary amine product.
Buchwald-Hartwig Amination Diagram
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Part 3: Purification and Structural Characterization
Post-synthesis, purification is typically achieved using flash column chromatography, with the eluent system optimized based on the polarity of the derivative. Structural confirmation relies on a standard suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR will confirm the covalent structure. Key diagnostic signals include the disappearance of the N-H proton signal from the parent amine and the appearance of new signals corresponding to the added acyl, sulfonyl, or aryl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the new compound.
-
Infrared Spectroscopy (IR): The formation of an amide will be indicated by a strong carbonyl (C=O) stretch around 1650 cm⁻¹. Sulfonamides will show characteristic S=O stretching bands around 1350 and 1160 cm⁻¹.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel chemical entities. By employing robust and well-established derivatization methodologies such as N-acylation, N-sulfonylation, and palladium-catalyzed N-arylation, researchers can rapidly generate diverse libraries of compounds. The protocols and insights provided in this guide serve as a validated foundation for these synthetic efforts, enabling the exploration of new chemical space and the potential discovery of next-generation therapeutics.
References
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- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
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- Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(2), 465-469.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines.
- Górka, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega.
- Shinde, S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
- Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications.
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
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- ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine....
- King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Journal of the American Chemical Society.
- RSC Advances. (n.d.). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines....
- Díaz-Oviedo, C., & Quevedo, R. (2017). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3.
- ChemicalBook. (n.d.). (4-FLUORO-BENZYL)-(4-METHOXY-BENZYL)-AMINE synthesis.
- Mantzourani, C., & Kokotou, M. G. (2024). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Molecules.
- Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology.
- The Hive. (2004). reductive amination w/ n-methyl benzylamine- help!.
- Knowledge. (2024). What are the pharmaceutical properties of N-Isopropylbenzylamine?.
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- Royal Society of Chemistry. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
- El-Rjoob, A.-W., et al. (2007). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives.
- Organic Letters. (2026). Direct Amidation of Tertiary N-Benzylamines.
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- PubChem. (n.d.). (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine.
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Methodological & Application
Reductive amination synthesis of (4-Fluorobenzyl)(2-methoxybenzyl)amine
An Application Guide to the Synthesis of (4-Fluorobenzyl)(2-methoxybenzyl)amine via One-Pot Reductive Amination
Introduction: The Strategic Synthesis of Secondary Amines
In the landscape of modern organic and medicinal chemistry, the synthesis of secondary amines is a cornerstone transformation. These motifs are prevalent in a vast array of pharmacologically active molecules and functional materials. The target molecule, this compound, represents a common structural scaffold whose derivatives are explored in drug discovery programs. Reductive amination stands out as a highly efficient and reliable method for forging C-N bonds, offering significant advantages over classical N-alkylation with alkyl halides by circumventing common issues such as over-alkylation and the use of genotoxic reagents.[1][2][3][4]
This application note provides a comprehensive, field-tested protocol for the synthesis of this compound. The strategy employs a direct, one-pot reductive amination of 4-fluorobenzaldehyde and 2-methoxybenzylamine using sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent prized for its mildness and chemoselectivity.
Reaction Principle: A Symphony of Imine Formation and Reduction
The synthesis proceeds via a seamless two-stage process within a single reaction vessel. This one-pot approach enhances efficiency by eliminating the need to isolate the intermediate.[5][6]
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine, 2-methoxybenzylamine, on the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This forms a transient hemiaminal intermediate, which readily dehydrates to yield a stable imine (also known as a Schiff base).[2]
-
Chemoselective Reduction: The formed imine is then reduced in situ to the desired secondary amine. The success of this one-pot strategy hinges on the choice of the reducing agent.
The Critical Role of Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its remarkable selectivity. The electron-withdrawing nature of the three acetoxy groups attenuates the reactivity of the borohydride, making it a mild reducing agent.[7] It reduces protonated imines (iminium ions) significantly faster than it reduces aldehydes or ketones.[7][8][9] This chemoselectivity is paramount, as it prevents the premature and wasteful reduction of the starting 4-fluorobenzaldehyde, thereby maximizing the yield of the desired amine product.[5]
In contrast to other common hydride reagents, NaBH(OAc)₃ offers distinct advantages:
-
Sodium Borohydride (NaBH₄): Lacks the required selectivity and can readily reduce the starting aldehyde.[1] Its use typically requires a two-step process where the imine is pre-formed and isolated before reduction.[10]
-
Sodium Cyanoborohydride (NaBH₃CN): While also selective for imines, its use raises significant safety concerns due to its high toxicity and the potential to release hydrogen cyanide gas, especially under acidic conditions.[5][8]
The overall reaction mechanism is depicted below.
Caption: The mechanism of reductive amination.
Detailed Experimental Protocol
This protocol is designed for a nominal 10 mmol scale. Adjustments can be made as necessary.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (Scale: 10 mmol) | Molar Eq. | Role / Comments |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 1.24 g (1.1 mL) | 1.0 | Electrophile |
| 2-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 1.44 g (1.3 mL) | 1.05 | Nucleophile; slight excess |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.18 g | 1.5 | Reducing Agent; excess |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 50 mL | - | Anhydrous Solvent |
| Saturated NaHCO₃ (aq) | - | - | ~40 mL | - | Quenching/Work-up |
| Brine (Saturated NaCl) | - | - | ~30 mL | - | Work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | - | Drying Agent |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.24 g, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 50 mL). The use of an anhydrous solvent is critical as NaBH(OAc)₃ is moisture-sensitive.[5][11]
-
Amine Addition: Add 2-methoxybenzylamine (1.44 g, 10.5 mmol) to the solution. Flush the flask with nitrogen or argon and stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the stirring solution in several portions over 5-10 minutes. A slight exotherm may be observed. The excess of the reducing agent ensures the reaction proceeds to completion.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is complete upon the disappearance of the limiting reagent (4-fluorobenzaldehyde). This typically takes 4-12 hours.
-
Work-up and Quenching: Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~40 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine all organic layers and wash them with brine (~30 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of solvent.
-
Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system, starting with hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for isolating the pure this compound.[12]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺: 246.12).
-
FTIR: To observe the absence of the C=O stretch from the aldehyde and the presence of the N-H stretch in the secondary amine.
Field Insights and Troubleshooting
-
Moisture Control: The primary cause of low yields is often the deactivation of NaBH(OAc)₃ by moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Conducting the reaction under an inert atmosphere of nitrogen or argon is highly recommended.[9]
-
Weakly Basic Amines: While this protocol works well for benzylamines, reactions involving weakly basic or sterically hindered amines may require longer reaction times or the addition of a catalytic amount of acetic acid (1-2 equivalents) to facilitate iminium ion formation.[8][10]
-
Alternative Solvents: While DCE is a preferred solvent, other aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile can also be used.[10] Protic solvents like methanol are generally incompatible with NaBH(OAc)₃.[5][11]
-
Over-reduction: Although rare with NaBH(OAc)₃, if reduction of the aldehyde is observed, it may indicate a contaminated reagent or improper reaction conditions.
Safety Precautions
-
All operations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
1,2-Dichloroethane (DCE) and 4-fluorobenzaldehyde are toxic and should be handled with care.
-
The quenching step can produce gas; add the aqueous solution slowly to avoid excessive pressure buildup.
References
-
Myers, A. G. Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reddit. Reductive amination NaB(AcO)3. r/OrganicChemistry. [Link]
-
Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
-
ACS Symposium Series. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
ACS Publications. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]
-
Chemistry Stack Exchange. Reductive amination in case of secondary amines. [Link]
-
Wikipedia. Reductive amination. [Link]
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
-
Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
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- 12. rsc.org [rsc.org]
Application Notes & Protocols: (4-Fluorobenzyl)(2-methoxybenzyl)amine as a Key Pharmaceutical Intermediate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Substituted Secondary Amines in Medicinal Chemistry
In the landscape of modern drug discovery, secondary amines represent a cornerstone class of intermediates. Their utility lies in their capacity to serve as versatile molecular linchpins, readily undergoing further chemical transformations to build complex molecular architectures. (4-Fluorobenzyl)(2-methoxybenzyl)amine, in particular, is a sophisticated building block that combines several key structural features beneficial for developing novel therapeutic agents.
The presence of a fluorobenzyl group can enhance metabolic stability and improve binding affinity through favorable interactions with biological targets. Simultaneously, the 2-methoxybenzyl moiety can influence solubility, conformation, and electronic properties. This strategic combination makes the title compound a valuable starting point for synthesizing libraries of compounds in structure-activity relationship (SAR) studies, aiming to optimize the potency, selectivity, and pharmacokinetic profiles of drug candidates.
This document provides a detailed guide for researchers and drug development professionals on the synthesis, handling, and application of this compound as a pharmaceutical intermediate.
| Compound Property | Value |
| IUPAC Name | N-(4-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine[1] |
| CAS Number | 499997-38-5[1] |
| Molecular Formula | C₁₅H₁₆FNO[1] |
| Molecular Weight | 245.29 g/mol [1] |
Synthesis of the Intermediate: Reductive Amination Pathway
The most reliable and widely adopted method for synthesizing secondary amines like this compound is reductive amination.[2][3] This one-pot reaction involves the formation of an imine or iminium ion from a primary amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.[3][4] This approach is advantageous as it minimizes the risk of over-alkylation, a common side reaction in direct alkylations with alkyl halides.[3][5]
The protocol below details the synthesis from 2-methoxybenzylamine and 4-fluorobenzaldehyde using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that tolerates a wide range of functional groups.
Protocol 2.1: Synthesis via Reductive Amination
Objective: To synthesize this compound with high purity.
Materials:
-
2-Methoxybenzylamine
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxybenzylamine (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq) in anhydrous DCE (approx. 0.1 M concentration).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause slight effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Core Applications in Pharmaceutical Synthesis
Once synthesized, this compound serves as a versatile nucleophile for constructing more complex drug-like molecules. The two most common applications are N-alkylation and N-acylation.
Application 1: N-Alkylation for Tertiary Amine Synthesis
Tertiary amines are a prevalent functional group in many marketed pharmaceuticals, contributing to properties like receptor binding and solubility. N-alkylation of the title compound provides a direct route to these structures.[6]
Objective: To alkylate the secondary amine with an alkyl halide to form a tertiary amine.
Materials:
-
This compound
-
Alkyl Halide (R-X, e.g., Iodomethane, Benzyl Bromide)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents as listed in Protocol 2.1.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ACN or DMF, add the chosen alkyl halide (1.1 eq).
-
Base Addition: Add a suitable base, such as powdered K₂CO₃ (2.0-3.0 eq). Cesium carbonate can be used for less reactive halides.
-
Reaction Conditions: Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyl halide.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter off the inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography to yield the desired tertiary amine.
Application 2: N-Acylation for Tertiary Amide Synthesis
The amide bond is exceptionally stable and is a fundamental component in a vast number of pharmaceutical agents, including peptides and small molecule drugs.[6] N-acylation of the title compound is a robust method for its formation.
Objective: To acylate the secondary amine with an acyl chloride to form a tertiary amide.
Materials:
-
This compound
-
Acyl Chloride (R-COCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard work-up and purification reagents.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) and a base like triethylamine (1.5 eq) in anhydrous DCM.
-
Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure tertiary amide.
Analytical Quality Control
Ensuring the purity and structural integrity of pharmaceutical intermediates is paramount for regulatory compliance and the success of subsequent synthetic steps.[7][8] A suite of analytical techniques should be employed for comprehensive characterization.
| Analytical Method | Purpose |
| ¹H and ¹³C NMR | Confirms the chemical structure and provides information on isomeric purity. |
| Mass Spectrometry (MS) | Verifies the molecular weight of the compound and its fragments. |
| High-Performance Liquid Chromatography (HPLC) | The gold standard for determining the purity of the compound and quantifying impurities.[9] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirms the presence of key functional groups (e.g., N-H stretch in the starting amine, C=O stretch in the amide product). |
| Elemental Analysis | Determines the elemental composition (C, H, N) to confirm the empirical formula. |
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the chemical intermediate. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like 4-fluorobenzylamine and 4-methoxybenzylamine should be used to guide handling procedures.[10][11][12]
| Parameter | Recommendation |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety goggles (EN 166), and chemical-resistant gloves (e.g., nitrile).[10] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin and eyes.[11] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[1][11] Room temperature storage is generally acceptable.[1] |
| Spill & Disposal | Absorb spills with an inert material and dispose of as hazardous chemical waste in accordance with local regulations.[11] |
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]
-
ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]
- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
-
PubChem. (n.d.). (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Retrieved from [Link]
-
Powers, D. C., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). N-Dealkylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Retrieved from [Link]
-
ALWSci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews (IJRAR). (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Retrieved from [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Fluorobenzylamine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzylamine. Retrieved from [Link]
-
DU Organics. (n.d.). 4-Methoxy Benzyl Amine. Retrieved from [Link]
- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
-
Sarex. (n.d.). 4-Methoxybenzylamine. Retrieved from [Link]
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Application Notes and Protocols for the N-Alkylation of (4-Fluorobenzyl)(2-methoxybenzyl)amine
Abstract
The N-alkylation of secondary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of tertiary amines which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a detailed technical overview and robust protocols for the N-alkylation of a specific secondary amine, (4-Fluorobenzyl)(2-methoxybenzyl)amine, a substrate representative of diarylmethylamines often encountered in drug discovery. We will explore two primary, field-proven methodologies: direct alkylation via nucleophilic substitution and reductive amination. The causality behind experimental choices, from reagent selection to reaction workup and purification, is thoroughly discussed to provide researchers with a self-validating framework for synthesizing diverse tertiary amines from this core structure.
Introduction: The Strategic Importance of N-Alkylation
In the landscape of medicinal chemistry, the functionalization of secondary amines is a critical strategy for modulating a molecule's pharmacological profile. Introducing an alkyl group onto the nitrogen atom can profoundly influence properties such as potency, receptor selectivity, solubility, and metabolic stability.[1] The target substrate, this compound (Figure 1), contains two distinct benzyl groups, offering a scaffold that can be further diversified. The fluorine and methoxy substituents are common bioisosteres and modulators of electronic and metabolic properties, making this a relevant starting material for library synthesis in drug development programs.
This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of each protocol to empower the researcher to troubleshoot and adapt these methods for their specific synthetic challenges.
Methodologies for N-Alkylation
Two principal pathways are recommended for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination. The choice between these methods depends on the desired alkyl substituent, the availability of starting materials (alkyl halide vs. aldehyde/ketone), and considerations of chemoselectivity.
Direct Alkylation with Alkyl Halides
This classic SN2 approach involves the reaction of the secondary amine, acting as a nucleophile, with an electrophilic alkyl halide.[2] While straightforward, this method's primary challenge is the potential for over-alkylation to form a quaternary ammonium salt, as the tertiary amine product is often still nucleophilic.[3] However, for many substrates, careful control of stoichiometry and reaction conditions can lead to high yields of the desired tertiary amine.[3]
Mechanism: The reaction proceeds via a direct nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond.[2] A base is required to neutralize the resulting ammonium salt, regenerating the neutral tertiary amine.[2]
Reductive Amination
Reductive amination is a highly reliable and versatile method for preparing tertiary amines, particularly valued for its ability to completely avoid the problem of over-alkylation.[4][5] This one-pot reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.[4][6]
Mechanism: The secondary amine first attacks the carbonyl carbon of the aldehyde or ketone, leading to a hemiaminal intermediate. Subsequent loss of water generates a transient, electrophilic iminium ion. A mild hydride reducing agent, present in the same pot, then selectively reduces the C=N⁺ bond to furnish the tertiary amine.[4][7]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous unless otherwise specified.
Protocol 1: Direct N-Alkylation using an Alkyl Bromide
This protocol details the synthesis of N-((4-Fluorobenzyl)(2-methoxybenzyl))propan-1-amine using 1-bromopropane.
Materials:
-
This compound (1.0 equiv)
-
1-Bromopropane (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to create a slurry (approx. 0.2 M concentration relative to the amine).
-
Reagent Addition: Add 1-bromopropane (1.2 equiv) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously. The use of a solid base like K₂CO₃ simplifies workup and is effective in neutralizing the HBr formed during the reaction.[8]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is complete (typically 6-18 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and KBr. Rinse the solids with a small amount of DCM.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude tertiary amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Reductive Amination using an Aldehyde
This protocol describes the synthesis of N-ethyl-N-((4-fluorobenzyl)(2-methoxybenzyl))amine using acetaldehyde.
Materials:
-
This compound (1.0 equiv)
-
Acetaldehyde (1.5 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) and acetaldehyde (1.5 equiv) in anhydrous DCE (approx. 0.1 M concentration).[1] A slight excess of the aldehyde ensures complete conversion of the amine.
-
Catalyst (Optional): A small amount of acetic acid can be added to catalyze iminium ion formation, although the reaction often proceeds without it.[4]
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions over 10 minutes. NaBH(OAc)₃ is the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selective for the iminium ion over the aldehyde.[4][5] The addition may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Purification and Characterization
Purification of the resulting tertiary amines is typically achieved via flash column chromatography.
Considerations for Chromatography:
-
Stationary Phase: Standard silica gel is generally effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point.
-
Tailing: Basic amines can interact with acidic silanol groups on the silica surface, causing streaking or tailing of the product spot on TLC and poor separation on the column.[9][10] To mitigate this, a small amount (0.5-1%) of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, can be added to the eluent.[10] Alternatively, using an amine-functionalized silica gel can provide excellent separation without mobile phase modifiers.[9]
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Data Summary
The following table summarizes the key features of the two described protocols, allowing for an informed decision based on the specific synthetic goal.
| Feature | Direct Alkylation (Protocol 1) | Reductive Amination (Protocol 2) |
| Alkylating Agent | Alkyl Halide (e.g., R-Br, R-I) | Aldehyde or Ketone |
| Key Reagent | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Primary Advantage | Utilizes readily available alkyl halides. | Avoids over-alkylation; high chemoselectivity.[4][5] |
| Primary Disadvantage | Risk of quaternary ammonium salt formation (over-alkylation).[3] | Requires an aldehyde/ketone; carbonyl may be sensitive to other reagents. |
| Reaction Conditions | Typically requires heating. | Often proceeds efficiently at room temperature. |
| Substrate Scope | Good for primary and secondary alkyl halides. | Very broad; applicable to a wide range of aldehydes and ketones.[5] |
| Workup Complexity | Simple filtration if a solid base is used. | Requires an aqueous quench to destroy excess hydride reagent. |
Conclusion
Both direct alkylation and reductive amination are powerful and reliable methods for the N-alkylation of this compound. Reductive amination is often the preferred method due to its excellent control over selectivity, preventing the common pitfall of over-alkylation. However, direct alkylation remains a highly valuable and practical alternative, especially when the corresponding aldehyde or ketone is less accessible than the alkyl halide. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal synthetic strategy to generate diverse libraries of tertiary amines for advancement in drug discovery and materials science.
References
-
Soltani, N., Behrouz, S., Zarenezhad, E., & Kaviani, N. (2023). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Research on Chemical Intermediates. [Online] Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Online] Available at: [Link]
-
Chemistry Steps. Reductive Amination. [Online] Available at: [Link]
-
University of Calgary. Alkylation of Amines. [Online] Available at: [Link]
-
Garg, N. K., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Online] Available at: [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? [Online] Available at: [Link]
-
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Application Notes and Protocols for PET Radioligand Synthesis: A Deconstructive Approach to (4-Fluorobenzyl)(2-methoxybenzyl)amine
A Note on Scientific Context
Extensive literature review reveals that the specific molecule, (4-Fluorobenzyl)(2-methoxybenzyl)amine, is not documented as a direct precursor for Positron Emission Tomography (PET) radioligand synthesis. However, a deconstruction of this molecule into its constituent functional moieties—the 4-fluorobenzyl group and the 2-methoxybenzylamine group —provides significant insight into its potential application in this field. This guide will, therefore, focus on the established applications of these key structural components in PET radiochemistry, offering a scientifically grounded, albeit theoretical, framework for the use of the titular compound, alongside established, practical protocols for related structures.
The 4-fluorobenzyl moiety is a well-established synthon for introducing the positron-emitting radionuclide, Fluorine-18 ([¹⁸F]), into biologically active molecules. Conversely, the methoxybenzylamine structure is a common feature in ligands designed to interact with various neuroreceptors.
Part 1: The [¹⁸F]4-Fluorobenzyl Group as a Radiosynthon
The introduction of Fluorine-18 into a molecule is a cornerstone of PET radiotracer development, owing to its favorable decay characteristics. The 4-fluorobenzyl group is a valuable building block for this purpose, as it can be readily synthesized with [¹⁸F]fluoride and then conjugated to a larger molecule of interest.
One of the most versatile methods for preparing a key intermediate, [¹⁸F]4-fluorobenzylamine ([¹⁸F]FBA), involves a two-step process starting from the commercially available precursor, 4-cyanobenzaldehyde. This is then converted to [¹⁸F]4-fluorobenzonitrile, which is subsequently reduced to [¹⁸F]FBA.[1] This [¹⁸F]FBA can then be used to create prosthetic groups for labeling biomolecules.[1][2]
Causality in Experimental Design: Why the 4-Fluorobenzyl Moiety?
-
Chemical Stability: The carbon-fluorine bond is exceptionally strong, which minimizes the risk of in vivo defluorination. This is a critical factor for a successful PET tracer, as the release of free [¹⁸F]fluoride would lead to non-specific uptake in bone, resulting in poor image quality and inaccurate quantification.[3]
-
Synthetic Accessibility: The synthesis of [¹⁸F]4-fluorobenzyl derivatives can be achieved through robust and high-yielding nucleophilic substitution reactions on suitable precursors.
-
Versatility: The resulting [¹⁸F]4-fluorobenzyl synthon can be derivatized in numerous ways to allow for conjugation to a wide range of targeting vectors, including small molecules, peptides, and antibodies.
Part 2: The Role of the Methoxybenzyl Moiety in Receptor Ligands
The 2-methoxybenzylamine portion of the titular molecule is a structural motif frequently encountered in ligands designed for neuroreceptors. The methoxy group, in particular, can play a crucial role in modulating a ligand's binding affinity, selectivity, and pharmacokinetic properties.
For instance, methoxyphenyl piperazine derivatives have been explored as PET radioligands for various receptors, including the metabotropic glutamate receptor subtype 1 (mGluR1) and dopamine D3 receptors.[4][5] In these contexts, the position and electronic nature of the methoxy group can influence hydrogen bonding, steric interactions, and overall lipophilicity, all of which are critical determinants of a ligand's interaction with its biological target.
Part 3: Hypothetical Application of this compound
Based on the established roles of its constituent parts, we can propose a hypothetical application for this compound in PET radioligand synthesis. In this theoretical framework, the molecule would serve as a precursor to be labeled with Fluorine-18.
The most logical approach would be a nucleophilic substitution of a suitable leaving group on the benzyl ring of a precursor, such as a nitro or trimethylammonium group, with [¹⁸F]fluoride.
Experimental Protocols: Synthesis of an [¹⁸F]4-Fluorobenzyl-Containing Radiotracer
While a direct protocol for the radiolabeling of this compound is not available, the following is a detailed, field-proven protocol for the synthesis of [¹⁸F]4-fluorobenzylamine ([¹⁸F]FBA), a versatile building block, adapted from established literature.[1][2][6]
Protocol 1: Two-Step Synthesis of [¹⁸F]4-Fluorobenzylamine ([¹⁸F]FBA)
Step 1: Synthesis of [¹⁸F]4-Fluorobenzonitrile ([¹⁸F]FBN)
-
[¹⁸F]Fluoride Trapping and Drying: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 90-110°C to yield the anhydrous K[¹⁸F]F-K₂₂₂ complex.[7]
-
Nucleophilic Substitution: A solution of the precursor, 4-cyano-N,N,N-trimethylanilinium triflate, in a suitable high-boiling point solvent such as dimethyl sulfoxide (DMSO) is added to the dried K[¹⁸F]F-K₂₂₂ complex.
-
Reaction: The reaction mixture is heated at 120-150°C for 10-15 minutes.
-
Purification: The crude reaction mixture containing [¹⁸F]FBN is purified using a semi-preparative HPLC or a solid-phase extraction (SPE) cartridge.
Step 2: Reduction of [¹⁸F]FBN to [¹⁸F]4-Fluorobenzylamine ([¹⁸F]FBA)
-
Reagent Preparation: The purified [¹⁸F]FBN is collected in a reaction vessel. A solution of a reducing agent, such as sodium borohydride (NaBH₄) with a transition metal catalyst like cobalt(II) acetate (Co(OAc)₂), is prepared in a suitable solvent (e.g., methanol).[6]
-
Reduction Reaction: The reducing agent solution is added to the [¹⁸F]FBN, and the reaction is allowed to proceed at room temperature or with gentle heating for 5-10 minutes.
-
Quenching and Purification: The reaction is quenched by the addition of water or a mild acid. The resulting [¹⁸F]FBA is then purified, typically using SPE cartridges, to remove unreacted reagents and byproducts.[6]
Data Presentation
| Parameter | [¹⁸F]FBN Synthesis | [¹⁸F]FBA Synthesis (from [¹⁸F]FBN) |
| Precursor | 4-cyano-N,N,N-trimethylanilinium triflate | [¹⁸F]4-Fluorobenzonitrile |
| Radiochemical Yield (decay-corrected) | Typically > 70% | 75-85% |
| Synthesis Time | 20-30 minutes | 15-20 minutes |
| Purity | > 98% | > 95% |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of [¹⁸F]4-fluorobenzylamine.
Conclusion and Future Perspectives
While this compound itself is not a recognized precursor in PET radiochemistry, its constituent parts represent key functionalities in the design of PET radioligands. The 4-fluorobenzyl group is a reliable and versatile moiety for introducing Fluorine-18 into a molecule of interest. The 2-methoxybenzylamine structure is a common feature in neuroreceptor ligands, contributing to target affinity and selectivity.
A hypothetical PET radioligand based on the titular structure would likely be synthesized via nucleophilic [¹⁸F]fluorination of a suitable precursor. The resulting tracer's biological activity would be largely determined by the 2-methoxybenzylamine portion of the molecule. Further research would be required to identify a specific biological target for which this structure has high affinity and to optimize its pharmacokinetic properties for in vivo imaging.
This deconstructive analysis underscores a fundamental principle in radiopharmaceutical development: the modular design of PET tracers, where distinct structural components are responsible for the radiolabeling chemistry and the biological targeting, respectively.
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Application Notes and Protocols for High-Throughput Screening Assays Involving (4-Fluorobenzyl)(2-methoxybenzyl)amine
Introduction: Unlocking the Therapeutic Potential of Novel Benzylamine Scaffolds
The compound (4-Fluorobenzyl)(2-methoxybenzyl)amine represents a chemical scaffold with significant potential in drug discovery. Its structure, featuring substituted benzylamine moieties, is reminiscent of pharmacophores known to interact with critical enzyme families and cell surface receptors. Specifically, the benzylamine core is a recognized substrate for monoamine oxidases (MAOs), suggesting a potential role as an inhibitor in neurodegenerative and psychiatric disorders.[1][2] Furthermore, such structures are known to interact with G-protein coupled receptors (GPCRs), the largest family of drug targets in the human genome.[3][4]
Given the vast therapeutic possibilities, high-throughput screening (HTS) is the ideal methodology to rapidly interrogate the bioactivity of this compound and its analogs against relevant biological targets.[5][6][7] HTS automates the testing of thousands to millions of compounds, enabling the rapid identification of "hits" that can be developed into lead compounds for new therapeutics.[8][9][10]
This document provides detailed application notes and protocols for two distinct HTS campaigns designed to explore the therapeutic potential of this compound and similar chemical entities. These protocols are designed to be robust, self-validating, and grounded in established scientific principles.
Application Note I: Screening for Monoamine Oxidase B (MAO-B) Inhibitors
Scientific Rationale
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its elevated activity is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2] Inhibitors of MAO-B can prevent the breakdown of dopamine, offering a therapeutic strategy to alleviate symptoms.[1] The benzylamine structure within the topic compound is a substrate for MAO-B, making it a prime candidate for investigation as a competitive inhibitor.[1][11][12]
We will employ a highly sensitive and robust one-step fluorescence-based assay to screen for MAO-B inhibition.[11][12][13] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[1][12] The H₂O₂, in the presence of horseradish peroxidase (HRP), reacts with a probe like Amplex Red to produce the highly fluorescent compound resorufin, providing a quantitative measure of enzyme activity.[12]
Experimental Workflow for MAO-B Inhibition HTS
The following diagram outlines the key stages of the high-throughput screening workflow, from plate preparation to data analysis.
Detailed HTS Protocol for Calcium Mobilization
This is a "no-wash" protocol using a fluorescent calcium indicator dye, suitable for high-throughput applications.
Materials & Reagents:
-
Cell Line: A cell line endogenously expressing a Gαq-coupled GPCR of interest, or a host cell line (e.g., HEK293, CHO) engineered to express a specific orphan or target GPCR.
-
Test Compound: this compound and/or library of analogs.
-
Calcium Indicator Dye: Fluo-4 AM or a similar commercially available calcium-sensitive dye kit.
-
Positive Control: A known agonist for the target GPCR (e.g., Carbachol for muscarinic receptors).
-
Negative Control: DMSO vehicle.
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM with 10% FBS).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Plates: Black, clear-bottom 384-well cell culture plates.
-
Instrumentation: FLIPR® (Fluorometric Imaging Plate Reader) or a plate reader with automated injection and kinetic fluorescence reading capabilities. [14] Protocol Steps:
-
Cell Plating:
-
The day before the assay, seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions, typically in Assay Buffer.
-
Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO₂.
-
-
Compound Addition and Measurement (FLIPR):
-
Prepare a 4X final concentration compound plate in Assay Buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will record a baseline fluorescence reading for 10-20 seconds.
-
It will then automatically dispense 10 µL from the compound plate into the cell plate.
-
Fluorescence is continuously monitored for an additional 2-3 minutes to capture the transient calcium flux.
-
Data Analysis and Interpretation:
-
Quantify Response: The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
Agonist Activity: A significant increase in fluorescence compared to the DMSO control indicates agonist activity. Data can be used to generate dose-response curves and calculate EC₅₀ values.
-
Antagonist Activity: To screen for antagonists, pre-incubate the cells with the test compounds for 15-30 minutes before adding a known agonist at its EC₈₀ concentration. A reduction in the agonist-induced signal indicates antagonist activity.
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | Varies by cell type | Must achieve a confluent monolayer for a consistent response. |
| Dye Loading Time | 45-60 minutes | Ensures sufficient dye uptake for a strong signal-to-background ratio. |
| Assay Window | Signal-to-Background > 3 | A sufficient window is needed to reliably detect hits. |
| Z'-Factor | > 0.5 | Critical for validating the assay for HTS. [6] |
| Controls | Agonist/Antagonist, DMSO | Essential for data normalization and quality control. |
Conclusion
The protocols detailed above provide two distinct, high-throughput avenues to explore the bioactivity of this compound. The MAO-B inhibition assay offers a targeted approach based on structural analogy to known substrates, directly relevant to neurodegenerative diseases. The cell-based GPCR screen provides a broader, phenotypic approach to uncover novel activities within one of the most important drug target classes. [3][10]By employing these robust, validated HTS methodologies, researchers can efficiently and effectively screen compound libraries to identify promising new leads for drug development.
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Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760–766. [Link] [1][11][12][13]2. Hauser, A. S., Chavali, S., Masuho, I., Jahn, L. J., Martemyanov, K. A., Gloriam, D. E., & Babu, M. M. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 39(11), 918-933. [Link] [3]3. Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.com. Retrieved January 18, 2026. [Link] [4]4. Anilocus. (n.d.). High-throughput screening (HTS). Biotech Encyclopedia. Retrieved January 18, 2026. [Link] [8]5. Holliday, N. D., & Watson, S. J. (2005). High throughput screening for orphan and liganded GPCRs. Current Pharmaceutical Design, 11(16), 2067-2081. [Link] [15]6. Li, Y., Li, Z., Zhang, S., & Li, L. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 10(2), 555–560. [Link]
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Lee, J. (2020). Computer-aided high-throughput screening for the discovery of GPCR biased ligands. Stanford Digital Repository. [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of (4-Fluorobenzyl)(2-methoxybenzyl)amine
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of (4-Fluorobenzyl)(2-methoxybenzyl)amine, a substituted secondary amine with potential applications as an intermediate in pharmaceutical and materials science research. We present an integrated, multi-technique strategy employing chromatography and spectroscopy to ensure unambiguous identification, determine purity, and confirm the molecular structure. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reliable results in alignment with industry best practices.
Introduction
This compound (CAS 355815-47-3) is a secondary amine containing a fluorobenzyl and a methoxybenzyl moiety. Its formal IUPAC name is N-[(4-fluorophenyl)methyl]-1-(2-methoxyphenyl)methanamine. The structural complexity and the presence of multiple functional groups necessitate a rigorous analytical workflow to confirm its identity and purity. In regulated environments, such as pharmaceutical development, the thorough characterization of intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This application note outlines a suite of orthogonal analytical techniques—methods that measure the same attribute through different physicochemical principles—to provide a holistic characterization of the molecule. We will cover:
-
Chromatographic techniques (HPLC and GC-MS) for separation and purity assessment.
-
Spectroscopic techniques (FTIR, NMR, and MS) for structural elucidation and confirmation.
The methodologies are grounded in established principles and guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring the data generated is suitable for its intended purpose.[1][2][3]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆FNO | PubChem[4] |
| Molecular Weight | 245.29 g/mol | PubChem[4] |
| CAS Number | 355815-47-3 | ChemicalBook[5] |
| Appearance | (Predicted) Colorless to pale yellow oil or solid | N/A |
| Structure | PubChem[4] |
Part 1: Chromatographic Analysis for Purity and Assay
Chromatographic methods are the cornerstone for determining the purity of a chemical substance by separating it from potential impurities, such as starting materials, by-products, or degradation products.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality & Rationale: this compound is a non-volatile organic molecule with aromatic rings, making it an ideal candidate for UV detection. RP-HPLC is the premier technique for this type of analysis due to its high resolution, reproducibility, and suitability for quantitative analysis (assay). A C18 column is selected for its hydrophobicity, which will effectively retain the analyte from a polar mobile phase. The mobile phase, a mixture of acetonitrile and water, is chosen to elute the compound with a symmetric peak shape in a reasonable timeframe. An acidic modifier is often used for amines to ensure they are in their protonated form, which improves peak shape and reduces tailing.[6][7][8]
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent). This yields a stock solution of 100 µg/mL.
-
Further dilute as necessary for calibration curves.
-
-
Instrumentation & Conditions:
-
The following parameters provide a robust starting point for method development.
-
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 10 min, hold for 2 min, return to 40% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm and 270 nm (aromatic absorbance) |
-
Data Analysis:
-
Integrate the peak corresponding to the analyte.
-
Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
For assay, a calibration curve should be prepared using certified reference standards.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Rationale: GC-MS is a powerful alternative for purity analysis, offering orthogonal separation and definitive identification via mass spectrometry. This technique is suitable if the analyte is thermally stable and sufficiently volatile. The presence of a fluorine atom can be analyzed effectively by GC-MS.[9][10] However, secondary amines can sometimes exhibit poor peak shape on standard non-polar columns due to interactions with silanol groups. A mid-polarity column (e.g., containing a percentage of cyanopropylphenyl) is recommended to improve peak symmetry.[11]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the analyte in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Instrumentation & Conditions:
-
These conditions serve as a starting point and should be optimized as needed.
-
| Parameter | Recommended Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-17ms (or similar mid-polarity), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless, 250 °C, Split ratio 50:1 |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
-
Data Analysis:
-
The Total Ion Chromatogram (TIC) is used for purity assessment via the area percent method.
-
The mass spectrum of the main peak should be analyzed to confirm the molecular weight and fragmentation pattern (see Part 3).
-
Part 2: Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming functional groups and the connectivity of atoms. This is essential for verifying the identity of the synthesized compound.
Method 3: Mass Spectrometry (MS)
Causality & Rationale: As performed during the GC-MS analysis, mass spectrometry provides the molecular weight of the compound. The high-energy electron ionization (EI) process also causes the molecule to fragment in a predictable manner. This fragmentation pattern is a molecular fingerprint that can be used to confirm the structure. The most probable cleavage sites are the benzylic C-N bonds, which are relatively weak and lead to stabilized carbocations.
Expected Fragmentation Pattern: The molecular ion [M]⁺• is expected at m/z = 245. Key fragments would arise from benzylic cleavage on either side of the nitrogen atom.
-
Fragment 1: Loss of the 2-methoxybenzyl radical, leading to the [M - C₈H₉O]⁺ ion at m/z = 124 . This corresponds to the [C₇H₆FN]⁺ fragment.
-
Fragment 2: Loss of the 4-fluorobenzyl radical, leading to the [M - C₇H₆F]⁺ ion at m/z = 136 . This corresponds to the [C₈H₁₀NO]⁺ fragment.
-
Fragment 3: The 2-methoxybenzyl cation itself at m/z = 121 .
-
Fragment 4: The 4-fluorobenzyl cation itself at m/z = 109 .
Caption: Integrated workflow for characterization.
Conclusion
The comprehensive characterization of this compound requires an integrated approach that leverages the strengths of multiple analytical techniques. RP-HPLC with UV detection serves as the primary method for purity and assay due to its robustness and precision. Orthogonal confirmation of purity and identity is provided by GC-MS, which also yields critical molecular weight and fragmentation data. Finally, the unambiguous confirmation of the molecular structure is achieved through the combined application of FTIR and multinuclear NMR spectroscopy. Adherence to these protocols provides a robust and scientifically sound basis for the quality assessment of this important chemical intermediate.
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Unambiguous Structural Elucidation of (4-Fluorobenzyl)(2-methoxybenzyl)amine: A Detailed Application and Protocol Guide Using NMR and Mass Spectrometry
Introduction
(4-Fluorobenzyl)(2-methoxybenzyl)amine is a disubstituted secondary amine with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, unambiguous confirmation of its molecular structure is a critical step in the research and development pipeline. This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the complete structural characterization of this compound. We will delve into the causality behind experimental choices and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, grounding its protocols in authoritative scientific principles.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of the Molecule
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule, providing a veritable "blueprint" of its structure. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed for complete structural assignment.
The "Why": Strategic Choices in NMR Analysis
The selection of specific NMR experiments is not arbitrary; it is a strategic process to systematically solve the puzzle of the molecular structure.
-
¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (splitting patterns). For our target molecule, we expect to see distinct signals for the aromatic protons on both rings, the two benzylic methylene groups, the methoxy group, and the amine proton.
-
¹³C NMR: This experiment provides a count of the number of chemically non-equivalent carbon atoms. In conjunction with ¹H NMR, it helps to build the carbon skeleton of the molecule. We anticipate signals for all 15 carbon atoms in this compound.
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the same spin system, for example, identifying adjacent protons on the aromatic rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule and for assigning quaternary (non-protonated) carbons.
Protocol: NMR Sample Preparation and Data Acquisition
A well-prepared sample is the cornerstone of high-quality NMR data.[1][2]
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.[1][3]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[4][5][6][7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered.[5][6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][3]
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][8] Solid particles can degrade the quality of the NMR spectrum.[2]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for referencing.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: -2 to 12 ppm; Number of Scans: 8-16 | Obtain a high-resolution spectrum of all protons. |
| ¹³C NMR | Spectral Width: 0 to 220 ppm; Number of Scans: 1024-4096 | Detect all carbon signals, including quaternary carbons. |
| COSY | Both dimensions: ¹H spectral width; Number of Scans: 2-4 | Identify proton-proton coupling networks. |
| HSQC | F2 (¹H): -2 to 12 ppm; F1 (¹³C): 0 to 160 ppm; Number of Scans: 2-8 | Correlate each proton to its directly attached carbon. |
| HMBC | F2 (¹H): -2 to 12 ppm; F1 (¹³C): 0 to 220 ppm; Number of Scans: 8-16 | Identify long-range (2-3 bond) proton-carbon correlations. |
Data Interpretation: Assembling the Structural Puzzle
Based on the known structure of this compound and data from analogous compounds, we can predict the expected NMR data.[1]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Benzylic CH₂ (4-F) | ~3.8 | ~52 | C-1', C-2', C-6', C-ipso (2-MeO) |
| Benzylic CH₂ (2-MeO) | ~3.9 | ~48 | C-1'', C-2'', C-6'', C-ipso (4-F) |
| NH | ~1.8 (broad) | - | - |
| OCH₃ | ~3.85 | ~55 | C-2'' |
| Aromatic CH (4-F ring) | ~7.3 (dd) | ~129 (d) | Benzylic CH₂ (4-F) |
| Aromatic CH (4-F ring) | ~7.0 (t) | ~115 (d, J_CF) | Benzylic CH₂ (4-F) |
| Aromatic CH (2-MeO ring) | ~7.2 (m) | ~128 | Benzylic CH₂ (2-MeO), OCH₃ |
| Aromatic CH (2-MeO ring) | ~6.9 (m) | ~120 | Benzylic CH₂ (2-MeO), OCH₃ |
| Aromatic CH (2-MeO ring) | ~6.8 (m) | ~110 | Benzylic CH₂ (2-MeO), OCH₃ |
| Aromatic C-F | - | ~162 (d, J_CF) | Aromatic H's (4-F ring), Benzylic CH₂ (4-F) |
| Aromatic C-ipso (4-F ring) | - | ~135 | Aromatic H's (4-F ring), Benzylic CH₂ (4-F) |
| Aromatic C-O (2-MeO ring) | - | ~157 | Aromatic H's (2-MeO ring), OCH₃ |
| Aromatic C-ipso (2-MeO ring) | - | ~127 | Aromatic H's (2-MeO ring), Benzylic CH₂ (2-MeO) |
Note: Chemical shifts are approximate and can vary based on concentration and solvent. d = doublet, t = triplet, dd = doublet of doublets, m = multiplet. J_CF refers to carbon-fluorine coupling.
Workflow for Structural Elucidation using NMR:
Caption: NMR workflow for structural elucidation.
Part 2: Mass Spectrometry - Confirming the Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for confirming the molecular weight of a compound and, with high-resolution instruments, for determining its elemental composition.
The "Why": Choosing the Right Mass Spectrometry Technique
-
Ionization Method (ESI vs. APCI): The choice of ionization technique is critical for getting the analyte into the gas phase as an ion.
-
Electrospray Ionization (ESI): ESI is well-suited for polar and ionizable molecules.[9][10] Given the presence of the amine group, which can be readily protonated, ESI in positive ion mode is the preferred method for this compound.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better for less polar and more volatile compounds.[9][11] While it could potentially work, ESI is expected to be more efficient for this molecule.
-
-
Mass Analyzer (Quadrupole vs. Time-of-Flight):
-
Quadrupole: These are robust and relatively inexpensive mass analyzers, excellent for routine analysis and quantification.[12][13][14] They provide nominal mass information.
-
Time-of-Flight (TOF): TOF analyzers offer high resolution and mass accuracy.[12][15][16] This is crucial for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula.[17][18][19][20] For definitive structural confirmation, High-Resolution Mass Spectrometry (HRMS) using a TOF or Orbitrap analyzer is highly recommended.[17][18]
-
Protocol: Mass Spectrometry Sample Preparation and Analysis
Proper sample preparation is essential to avoid contamination and ensure good ionization.[21][22]
Protocol 3: Mass Spectrometry Sample Preparation
-
Stock Solution: Prepare a stock solution of the purified compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation in positive ion mode.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.[22]
Protocol 4: Mass Spectrometry Data Acquisition
The following is a typical protocol for LC-MS analysis.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The amine group is readily protonated. |
| Mass Analyzer | TOF or Orbitrap (for HRMS) | To obtain high mass accuracy for formula determination. |
| Mass Range | m/z 50-500 | To cover the expected molecular ion and fragment ions. |
| Capillary Voltage | 3-4 kV | To generate a stable electrospray. |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) | To induce fragmentation and obtain structural information. |
Data Interpretation: From Mass to Formula
Expected Mass Spectrometry Data:
-
Molecular Formula: C₁₅H₁₆FNO
-
Monoisotopic Mass: 245.1216
-
Expected [M+H]⁺ Ion (HRMS): 246.1294
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z (Typical) | Mass Error (ppm) |
| [C₁₅H₁₇FNO]⁺ | 246.1294 | 246.1291 | -1.2 |
Fragmentation Pattern:
In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is fragmented to provide structural information. For benzylamines, a common fragmentation pathway is the cleavage of the C-N bond, leading to the formation of stable benzyl or tropylium ions.[11][13]
Proposed Fragmentation of this compound:
-
[M+H]⁺ at m/z 246.13
-
Loss of the 4-fluorobenzyl radical leads to an ion at m/z 136.07 (protonated 2-methoxybenzylamine).
-
Loss of the 2-methoxybenzyl radical leads to an ion at m/z 124.06 (protonated 4-fluorobenzylamine).
-
Cleavage of the benzylic C-C bond of the 4-fluorobenzyl group can result in a 4-fluorotropylium ion at m/z 109.04 .
-
Cleavage of the benzylic C-C bond of the 2-methoxybenzyl group can result in a 2-methoxytropylium ion at m/z 121.06 .
-
Workflow for Mass Spectrometry Analysis:
Caption: Mass spectrometry workflow for molecular formula confirmation.
Conclusion
The combined application of advanced NMR and mass spectrometry techniques provides an irrefutable and comprehensive structural characterization of this compound. One- and two-dimensional NMR experiments elucidate the precise connectivity of atoms, while high-resolution mass spectrometry confirms the elemental composition and molecular weight. The detailed protocols and interpretation guidelines presented in this document offer a robust framework for the unambiguous structural elucidation of this and other novel small molecules, ensuring the scientific integrity of research and development efforts.
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(4-Fluorobenzyl)(2-methoxybenzyl)amine as a building block in organic synthesis
An In-Depth Guide to (4-Fluorobenzyl)(2-methoxybenzyl)amine: Synthesis and Application Protocols for the Modern Organic Chemist
Introduction: Unveiling a Versatile Diarylmethylamine Scaffold
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound is a secondary amine that presents a unique and valuable scaffold for synthetic chemists. Its structure is characterized by two distinct electronically-differentiated aromatic rings bridged by a central nitrogen atom. The presence of a fluorine atom on one benzyl moiety and a methoxy group on the other imparts specific physicochemical properties and offers multiple avenues for selective functionalization.
The fluorine substituent is a well-established bioisostere for hydrogen, capable of enhancing metabolic stability, improving binding affinity to target proteins through favorable electrostatic interactions, and modulating pKa.[1][2] Concurrently, the ortho-methoxy group influences the conformation of the benzyl ring and provides a handle for further chemical modification, such as O-demethylation to reveal a reactive phenol. This combination makes this compound a powerful intermediate for constructing complex molecular architectures and libraries of compounds for biological screening.
This technical guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on the practical synthesis and application of this building block. We will delve into the causality behind procedural choices, present robust and validated experimental protocols, and illustrate the synthetic potential locked within this versatile molecule.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The table below summarizes the key physical and identifying properties of this compound. These data are essential for both reaction setup and final product validation.
| Property | Value | Source |
| CAS Number | 499997-38-5 | [3] |
| Molecular Formula | C₁₅H₁₆FNO | [4][5] |
| Molecular Weight | 245.29 g/mol | [4] |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-(2-methoxyphenyl)methanamine | [4] |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
Spectroscopic Validation: While detailed spectra for this specific compound are not publicly available, expected NMR chemical shifts can be predicted based on its constituent parts.
-
¹H NMR: Expect aromatic protons between 6.8-7.4 ppm. The two methylene (CH₂) protons adjacent to the nitrogen will appear as singlets around 3.7-3.9 ppm. The methoxy (OCH₃) protons will be a sharp singlet around 3.8 ppm. The N-H proton will be a broad singlet, the position of which is concentration and solvent dependent.
-
¹³C NMR: Aromatic carbons will resonate between 110-165 ppm. The C-F carbon will show a large coupling constant. The methylene carbons will appear around 50-55 ppm, and the methoxy carbon will be near 55 ppm.
Protocol 1: Synthesis via Reductive Amination
The synthesis of unsymmetrical secondary amines is most reliably achieved through reductive amination. This strategy offers superior control and avoids the common pitfall of over-alkylation that plagues direct N-alkylation methods.[6][7][8] The one-pot procedure involves the initial formation of an iminium ion from a primary amine and an aldehyde, which is then reduced in situ by a mild hydride reagent.
Causality of Reagent Selection:
-
Reactants: We can react 4-fluorobenzylamine with 2-methoxybenzaldehyde or, alternatively, 2-methoxybenzylamine with 4-fluorobenzaldehyde. The choice often depends on the commercial availability and cost of the starting materials.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[6][9] It is less reactive than sodium borohydride (NaBH₄) and will selectively reduce the protonated imine (iminium ion) much faster than it reduces the starting aldehyde, preventing the formation of alcohol side products.[10]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are non-protic and effectively dissolve the reactants.
-
Catalyst: A catalytic amount of acetic acid is used to protonate the carbonyl oxygen, activating the aldehyde toward nucleophilic attack by the amine and facilitating the dehydration of the hemiaminal intermediate to form the iminium ion.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-fluorobenzylamine (1.0 eq, e.g., 1.25 g, 10 mmol)[11] and anhydrous dichloromethane (DCM, 50 mL). Stir until fully dissolved. Add 2-methoxybenzaldehyde (1.0 eq, 1.36 g, 10 mmol).
-
Imine Formation: Add glacial acetic acid (0.1 eq, 0.06 mL, 1 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.2 eq, 2.54 g, 12 mmol) portion-wise over 15 minutes. A slight exotherm may be observed. Allow the reaction to stir at room temperature.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS. The reaction is complete when the starting materials are consumed (typically 4-12 hours).
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to quench the remaining acid and reducing agent.
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Characterization: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the pure fractions and remove the solvent in vacuo to afford this compound. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Applications as a Synthetic Building Block
The true utility of this compound lies in its capacity for further elaboration. The secondary amine is a potent nucleophile and a site for introducing a wide array of functional groups and molecular scaffolds.
Caption: Key synthetic transformations using the title building block.
Protocol 2: N-Acylation for Amide Synthesis
Amide bond formation is one of the most fundamental and crucial reactions in medicinal chemistry. This protocol details the conversion of the secondary amine to a tertiary amide.
-
Principle: The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base is used to scavenge the HCl byproduct, preventing protonation of the starting amine.[12]
-
Methodology:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization.
-
-
Significance: This protocol allows for the direct incorporation of the fluorinated and methoxylated diarylmethylamine moiety into peptide-like structures or other complex molecules where the amide bond is a key linker. For instance, N-benzyl-2-fluorobenzamide derivatives have recently been explored as dual-target inhibitors in cancer therapy.[13]
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of triarylamines or N-aryl-N,N-dialkylamines which are prevalent in pharmaceuticals and organic electronic materials.
-
Principle: A palladium catalyst in a low oxidation state, stabilized by a bulky phosphine ligand, facilitates the cross-coupling of an amine with an aryl halide or triflate in the presence of a strong base.
-
Methodology:
-
To an oven-dried Schlenk flask, add the Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add the aryl bromide (1.0 eq), this compound (1.2 eq), and anhydrous toluene via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS. Upon completion, cool to room temperature.
-
Work-up by diluting with ethyl acetate and filtering through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
-
Significance: This reaction opens the door to highly complex tertiary amines that are otherwise difficult to synthesize. It allows for the precise connection of the diarylmethyl scaffold to other aromatic or heteroaromatic systems, a key strategy in tuning the electronic and pharmacological properties of a lead compound.
Conclusion
This compound is more than just a simple secondary amine; it is a strategically designed building block that offers significant advantages to the synthetic chemist. Its facile and high-yielding synthesis via reductive amination makes it readily accessible, while its differentially substituted aromatic rings provide a platform for predictable and diverse functionalization. The protocols detailed herein for its synthesis and subsequent N-acylation and N-arylation serve as validated starting points for researchers aiming to leverage its unique properties in the creation of novel pharmaceuticals, agrochemicals, and functional materials. By understanding the principles behind the chosen methodologies, scientists can confidently incorporate this valuable scaffold into their synthetic programs.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]
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Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. YouTube. Available at: [Link]
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Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Publications. Available at: [Link]
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ResearchGate. (2019). (PDF) Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]
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Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]
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Howard, K. T., & Chisholm, J. D. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Organic Preparations and Procedures International, 48(1), 1–36. Available at: [Link]
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Zhang, T., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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ScienceDaily. (2024). Chemists synthesize an improved building block for medicines. Available at: [Link]
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Application Note & Protocols: Investigating (4-Fluorobenzyl)(2-methoxybenzyl)amine as a Novel Kinase Inhibitor Scaffold
Abstract
Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The relentless pursuit of novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery.[2] This document outlines a comprehensive framework for the initial investigation of (4-Fluorobenzyl)(2-methoxybenzyl)amine, a novel chemical entity, as a potential kinase inhibitor scaffold. While existing literature points to the viability of related structures like N-benzylbenzamides and other benzylamine derivatives as kinase inhibitors, the specific potential of this scaffold remains unexplored.[3][4] We present a structured, multi-stage experimental workflow, from initial high-throughput biochemical screening to validation in cell-based models. This guide provides detailed, field-proven protocols, explains the scientific rationale behind experimental choices, and establishes a self-validating system through rigorous controls to ensure data integrity. The objective is to equip researchers with the necessary tools to systematically evaluate this and other novel chemical scaffolds for their therapeutic potential.
Introduction: The Rationale for Investigation
The human kinome comprises over 500 protein kinases, all sharing a structurally conserved ATP-binding site. This conservation presents a significant challenge in developing selective inhibitors.[2] The most successful strategies often involve exploiting subtle differences within the ATP pocket or targeting unique allosteric sites.
The scaffold, this compound, presents several features that justify its investigation:
-
Structural Precedent: Related N-benzylamine and N-phenylbenzamide scaffolds have been successfully developed as inhibitors for various kinases, including Aurora Kinase A, suggesting that the core structure is tolerated and can form key interactions within kinase active sites.[3][5]
-
Fluorine Substitution: The 4-fluoro substituent can enhance binding affinity through favorable electrostatic or hydrogen-bonding interactions and often improves metabolic stability and pharmacokinetic properties.
-
Methoxy Substitution: The 2-methoxy group provides a potential hydrogen bond acceptor and introduces conformational constraints that can be exploited to achieve selectivity against specific kinases.
This application note details a systematic approach to characterize the inhibitory potential of this novel scaffold, beginning with broad screening and culminating in specific, cell-based target validation.
The Kinase Inhibitor Discovery Workflow
The investigation of a novel compound follows a hierarchical screening cascade. This process is designed to efficiently identify promising candidates and eliminate non-viable ones, minimizing resource expenditure. The workflow begins with broad, high-throughput biochemical assays and progressively moves towards more complex, physiologically relevant cellular and in vivo models.
Figure 1: A generalized workflow for the discovery and validation of a novel kinase inhibitor.
Phase 1: Biochemical Characterization
The initial phase focuses on determining if the compound directly interacts with and inhibits purified kinase enzymes in a controlled, in vitro environment.
Protocol 1: Primary Kinase Panel Screening
Principle of the Assay: This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6][7] The assay is performed in two steps: first, the kinase reaction proceeds, then the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity. Inhibition is observed as a decrease in luminescence.[6][7]
Methodology:
-
Compound Plating:
-
Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
In a 384-well assay plate, dispense 50 nL of the compound stock to achieve a final screening concentration of 10 µM.
-
For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known pan-kinase inhibitor like Staurosporine (positive control, 100% inhibition).
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA). The specific kinase and its corresponding substrate concentrations should be optimized to be at or near their Km values.[7]
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[7]
-
Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at its apparent Km for each specific kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Hypothetical Data Presentation:
| Kinase Target | Family | % Inhibition at 10 µM | Hit? |
| MEK1 | MAPK | 92.5% | Yes |
| ERK2 | MAPK | 15.2% | No |
| AKT1 | AGC | 8.7% | No |
| CDK2 | CMGC | 45.1% | No |
| AURKA | Other | 88.9% | Yes |
| EGFR | TK | 21.3% | No |
| Table 1: Hypothetical primary screening results for this compound against a panel of representative kinases. A "hit" is typically defined as >50% or >80% inhibition. |
Protocol 2: IC₅₀ Determination for Hits
Rationale: Once initial hits are identified, a dose-response experiment is performed to quantify their potency. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter for comparing compounds and prioritizing them for further study.[2]
Methodology:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a top concentration of 100 µM.
-
Assay Execution: Perform the ADP-Glo™ assay as described in Protocol 1, dispensing 50 nL of each concentration from the dilution series into the assay plate.
-
Data Analysis:
-
Calculate % Inhibition for each concentration point.
-
Plot % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Presentation:
| Kinase Target | IC₅₀ (nM) | Hill Slope |
| MEK1 | 75 | 1.1 |
| AURKA | 1250 | 0.9 |
| Table 2: Hypothetical IC₅₀ values for this compound against the primary hits, suggesting selectivity for MEK1 over AURKA. |
Phase 2: Cellular Activity Validation
Biochemical hits must be validated in a cellular context to confirm target engagement and functional effects.[8] Cell-based assays provide crucial information on cell permeability, stability, and the ability of the compound to inhibit the kinase in a complex physiological milieu.[8]
Context: A Representative Signaling Pathway
To design a relevant cellular assay, one must understand the signaling context of the target kinase. If MEK1 is the primary hit, we would investigate its role in the canonical MAPK/ERK pathway, which is frequently hyperactivated in various cancers.
Figure 2: Simplified MAPK/ERK signaling pathway, highlighting the inhibitory action of the compound on MEK1.
Protocol 3: Cellular Target Engagement by Western Blot
Principle of the Assay: This protocol directly measures the ability of the compound to inhibit the target kinase within intact cells. By treating cells with the compound and then stimulating the pathway, we can use phospho-specific antibodies to detect the phosphorylation level of the kinase's direct downstream substrate.[9][10] For a MEK1 inhibitor, we would measure the phosphorylation of ERK1/2 (p-ERK). A reduction in the p-ERK signal relative to total ERK indicates successful target engagement.[10]
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line with a known RAS or RAF mutation (e.g., A375 melanoma, KRAS-mutant HCT116 colon cancer) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours to reduce basal pathway activity.
-
Treat the cells with a dose-response of the test compound (e.g., 0, 10, 100, 1000, 10000 nM) for 2 hours. Include a DMSO vehicle control.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF or 10% FBS) for 15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate 20-30 µg of each lysate via SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2. A loading control like β-Actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Hypothetical Data Presentation:
| Compound Conc. (nM) | p-ERK / Total ERK Ratio (Normalized) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.95 |
| 100 | 0.48 |
| 1000 | 0.12 |
| 10000 | 0.05 |
| Table 3: Hypothetical quantification of Western blot data, showing a dose-dependent inhibition of ERK phosphorylation. This confirms the compound engages and inhibits MEK1 in cells with a cellular IC₅₀ in the ~100 nM range. |
Decision Making and Future Directions
The data gathered from these initial phases allows for an informed decision on whether to advance the scaffold. A compound demonstrating potent biochemical inhibition (IC₅₀ < 1 µM), clear cellular target engagement, and a significant window between its biochemical and cellular potency is a strong candidate for further investigation.
Figure 3: A decision-making tree for advancing a hit compound based on initial screening data.
Future work would involve:
-
Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive, non-competitive, or allosteric.
-
Broad Kinome Profiling: Screening against a large panel (>400) of kinases to fully understand its selectivity profile and identify potential off-target liabilities.
-
Lead Optimization: Initiating medicinal chemistry efforts to improve potency, selectivity, and drug-like properties.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of disease.[2]
References
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BMG LABTECH (2020). Kinase assays. Available at: [Link]
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Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Schirrmacher, R., et al. (2014). 5-(4-((4-[(18)F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine: a selective dual inhibitor for potential PET imaging of Trk/CSF-1R. PubMed. Available at: [Link]
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Determining the Efficacy of (4-Fluorobenzyl)(2-methoxybenzyl)amine Derivatives: A Guide to Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of Novel Benzylamine Derivatives
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. The class of (4-Fluorobenzyl)(2-methoxybenzyl)amine derivatives represents a promising, yet largely uncharacterized, family of compounds. Structurally, these molecules possess features that suggest potential interactions with key biological targets, making them intriguing candidates for therapeutic development, particularly in oncology. The purpose of this comprehensive guide is to provide researchers, scientists, and drug development professionals with a robust framework of cell-based assays to systematically evaluate the efficacy of these novel derivatives.
This document moves beyond a simple recitation of protocols. It offers a strategic workflow, grounded in scientific rationale, to dissect the cellular effects of these compounds. We will explore a multi-faceted approach, beginning with broad assessments of cytotoxicity and cell viability, progressing to more nuanced investigations of proliferation and apoptosis, and culminating in methods to probe potential mechanisms of action. Each protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Strategic Assay Selection: A Multi-Tiered Approach to Efficacy Testing
Given the novelty of this compound derivatives, a hierarchical approach to assay selection is recommended. This strategy allows for an efficient screening process, starting with broad, cost-effective assays and moving towards more complex, mechanism-focused investigations for promising lead compounds.
Caption: Tiered approach to assay selection for novel compounds.
Tier 1: Foundational Analysis of Cytotoxicity and Cell Viability
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability. These assays are crucial for establishing a dose-response relationship and calculating key parameters such as the half-maximal inhibitory concentration (IC50).[1]
MTT Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric method that provides an indication of cell viability by measuring the metabolic activity of a cell population.[2] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.[2]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of the compounds.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. A loss of membrane integrity is a hallmark of late-stage apoptosis and necrosis.[3]
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Collection of Supernatant: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as provided in a commercial kit) to each supernatant sample in a new 96-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity | Measures membrane integrity |
| Endpoint | Cell viability | Cytotoxicity |
| Timing | Measures viable cells | Measures late apoptotic/necrotic cells |
Tier 2: Dissecting the Mode of Action - Proliferation vs. Apoptosis
Once the cytotoxic or cytostatic potential of the derivatives has been established, the next logical step is to determine the underlying cellular mechanism. Are the compounds inhibiting cell division (anti-proliferative) or actively inducing programmed cell death (pro-apoptotic)?
BrdU Incorporation Assay: Quantifying DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is a direct measure of DNA synthesis and, therefore, cell proliferation.[4] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[5]
Protocol: BrdU Incorporation Assay
-
Cell Seeding and Treatment: Seed and treat cells with the compounds of interest as described in the MTT protocol for the desired duration.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU solution to each well at a final concentration of 10 µM.
-
Fixation and Denaturation: After incubation, remove the medium, and fix the cells with a suitable fixative (e.g., methanol-based). Subsequently, denature the DNA using an acidic solution (e.g., 2N HCl) to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with a primary antibody specific for BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: A decrease in absorbance in treated cells compared to control cells indicates an inhibition of cell proliferation.
Caspase-3/7 Activity Assay: A Hallmark of Apoptosis
The activation of executioner caspases, such as caspase-3 and caspase-7, is a critical step in the apoptotic pathway.[6] Assays that measure the activity of these enzymes provide a reliable and quantifiable indicator of apoptosis.[7]
Caption: Simplified schematic of apoptosis induction and caspase activation.
Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds for the desired time.
-
Reagent Preparation: Prepare the caspase-3/7 reagent containing a luminogenic substrate according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence in treated cells compared to control cells indicates an induction of apoptosis.
Annexin V Staining: Detecting Early Apoptosis
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[6]
Protocol: Annexin V Staining for Flow Cytometry
-
Cell Culture and Treatment: Culture and treat cells with the compounds in 6-well plates.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V (e.g., FITC-conjugated) and a viability dye such as propidium iodide (PI).[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Tier 3: Probing Potential Mechanisms of Action
For lead compounds that demonstrate significant and interesting activity in Tier 1 and 2 assays, further investigation into their specific molecular targets is warranted. The dibenzylamine scaffold is a versatile structure found in compounds that interact with a range of targets, including G-protein coupled receptors (GPCRs) and ion channels.[10][11]
GPCR Signaling Assays
GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes and are common drug targets.[12] Their activation can lead to changes in intracellular second messengers like cyclic AMP (cAMP) or calcium.[11]
Recommended Assays:
-
cAMP Assays: For derivatives suspected of targeting Gs- or Gi-coupled receptors, measuring changes in intracellular cAMP levels is key.[13] Commercially available kits often utilize competitive immunoassays or bioluminescent reporters.[11]
-
Calcium Mobilization Assays: For compounds potentially acting on Gq-coupled receptors, fluorescent calcium indicators can be used to measure changes in intracellular calcium concentrations upon compound addition.[11]
Ion Channel Assays
Ion channels are another important class of drug targets involved in processes like nerve conduction and muscle contraction.[10] Their modulation can be assessed using various techniques.
Recommended Assays:
-
Fluorescent Membrane Potential Dyes: These dyes report on changes in the cell's membrane potential that occur upon ion channel opening or closing.[14]
-
Ion Flux Assays: These assays use ion-specific fluorescent indicators to directly measure the movement of ions (e.g., calcium, potassium) across the cell membrane.[14][15]
-
Automated Patch Clamp: This high-throughput electrophysiological technique provides detailed information on the effect of compounds on ion channel currents.[10]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format. For dose-response experiments, results should be presented in tables showing the mean and standard deviation of at least three independent experiments. IC50 values should be calculated using non-linear regression analysis.
Example Data Table:
| Compound | IC50 (µM) - MTT Assay (48h) | Max % Apoptosis (Annexin V) |
| Derivative A | 5.2 ± 0.8 | 65% at 10 µM |
| Derivative B | 12.8 ± 1.5 | 42% at 25 µM |
| Derivative C | > 50 | < 10% at 50 µM |
Conclusion
The systematic application of the cell-based assays outlined in this guide will enable a comprehensive evaluation of the therapeutic efficacy of this compound derivatives. By progressing through a tiered approach, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and build a solid foundation for further preclinical development. The integration of multiple assay formats provides a self-validating framework that ensures the scientific rigor and trustworthiness of the generated data.
References
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Reaction Biology. Ion Channel Assays. Available from: [Link]
-
Biocompare. Cell-based Assays for GPCR Activity. 2013. Available from: [Link]
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Yuan H, et al. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. 2018. Available from: [Link]
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MedScien. Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. 2025. Available from: [Link]
-
MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. 2024. Available from: [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. Available from: [Link]
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Agilent. GPCR Signaling Assays. Available from: [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
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Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. Available from: [Link]
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Reaction Biology. GPCR Assay Services. Available from: [Link]
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Charles River Laboratories. Cancer Cell-Based Assays. Available from: [Link]
-
Weigel MT, et al. Cell proliferation of breast cancer evaluated by anti-BrdU and anti-Ki-67 antibodies: its prognostic value on short-term recurrences. PubMed. 1992. Available from: [Link]
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ResearchGate. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis OPEN. 2018. Available from: [Link]
-
Papasotiriou I, et al. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. 2019. Available from: [Link]
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NCBI. Ion Channel Screening - Assay Guidance Manual. 2012. Available from: [Link]
-
NIH. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. 2017. Available from: [Link]
-
Elabscience. Cell Function | Overview of Common Cell Proliferation Assays. 2024. Available from: [Link]
-
NIH. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. 2011. Available from: [Link]
-
ResearchGate. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. 2025. Available from: [Link]
-
Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Available from: [Link]
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Charles River. Ion Channel Selectivity Profiling Assays. Available from: [Link]
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ION Biosciences. Potassium Channel Assays | K⁺ Indicators. Available from: [Link]
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Creative Bioarray. Ki-67 Cell Proliferation Assay. Available from: [Link]
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BMG LABTECH. How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]
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Developing Medicines. Pre-Clinical Testing → Example of In Vitro Study for Efficacy. Available from: [Link]
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NIH. Evaluation of assays for drug efficacy in a three-dimensional model of the lung. 2016. Available from: [Link]
-
PubChem. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Available from: [Link]
-
PubMed. 5-(4-((4-[(18)F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine: a selective dual inhibitor for potential PET imaging of Trk/CSF-1R. 2014. Available from: [Link]
-
NIH. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. 2013. Available from: [Link]
-
PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. 2016. Available from: [Link]
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Sunway Pharm Ltd. This compound. Available from: [Link]
-
Sarex. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9. Available from: [Link]
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- 7. revvity.com [revvity.com]
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Troubleshooting & Optimization
Technical Support Center: Side-Product Analysis in the Synthesis of (4-Fluorobenzyl)(2-methoxybenzyl)amine
Welcome to the technical support center for the synthesis of (4-Fluorobenzyl)(2-methoxybenzyl)amine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to impurities and side-product formation during their synthetic work. We will move beyond simple procedural outlines to explore the mechanistic origins of common side-products and provide robust, field-tested troubleshooting strategies and analytical protocols.
Section 1: Troubleshooting the Reductive Amination Pathway
Reductive amination is the most common and versatile method for synthesizing this compound. It involves the condensation of an aldehyde with a primary amine to form an imine, which is subsequently reduced to the target secondary amine. The reaction can be performed in two ways:
-
Route A: 4-Fluorobenzaldehyde + 2-Methoxybenzylamine
-
Route B: 2-Methoxybenzaldehyde + 4-Fluorobenzylamine
While efficient, this pathway is susceptible to several side reactions. This section addresses the most common issues in a question-and-answer format.
Q1: My reaction has stalled. TLC and LC/MS analysis shows significant amounts of unreacted aldehyde and amine. What are the likely causes and solutions?
This is a frequent issue that typically points to a problem in the first step of the reaction: imine formation. The equilibrium between the carbonyl compound/amine and the imine must favor the imine for the reduction to proceed efficiently.[1]
Probable Causes & Solutions:
-
Presence of Water: Imine formation is a condensation reaction that releases water. If water is not effectively removed or sequestered, the equilibrium can shift back towards the starting materials.[2]
-
Solution: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves into the reaction mixture. For process scale-up, a Dean-Stark trap can be used if the solvent forms a suitable azeotrope with water.
-
-
Ineffective Catalyst/pH: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 5 and 7. If the medium is too acidic, the starting amine will be protonated and non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated.[3]
-
Solution: Add a catalytic amount of acetic acid (AcOH) to the reaction mixture. For sensitive substrates, using a reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as the reagent itself and its byproducts can help buffer the reaction in the optimal pH range.[4]
-
-
Steric Hindrance: While not severe in this case, steric hindrance can slow down imine formation.
-
Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) or prolong the reaction time before adding the reducing agent to allow for maximum imine formation.
-
Q2: My desired product is contaminated with a higher molecular weight byproduct. The mass is consistent with the addition of another benzyl group. What is this impurity and how do I prevent it?
You are likely observing the formation of a tertiary amine through over-alkylation. The secondary amine product, this compound, is still nucleophilic and can react with another molecule of the aldehyde in solution to form a new iminium ion, which is then reduced. This is one of the most persistent challenges in this synthesis.[5][6]
Side-Product Identity:
-
If using Route A: N,N-bisthis compound
-
If using Route B: N-(4-fluorobenzyl)-N,N-bis(2-methoxybenzyl)amine
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the primary amine relative to the aldehyde. This ensures the aldehyde is consumed before it can react significantly with the secondary amine product.
-
Slow Addition: Add the aldehyde slowly to a solution of the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, favoring the reaction with the more abundant primary amine over the newly formed secondary amine.
-
Choice of Amine: In some cases, the nucleophilicity of the product secondary amine is lower than the starting primary amine, which can suppress over-alkylation. However, for two benzylamines, the reactivities are often comparable.
Q3: I've detected the corresponding alcohol (e.g., 4-fluorobenzyl alcohol) as a major impurity. Why did my reducing agent attack the aldehyde directly?
This side-product arises from the direct reduction of the starting aldehyde before it can form an imine. This indicates that your reducing agent is not sufficiently chemoselective.[1]
Cause & Mitigation:
-
Reducing Agent Choice: Strong, unselective hydrides like sodium borohydride (NaBH₄) can readily reduce both aldehydes and the intermediate iminium ion. The rate of aldehyde reduction can sometimes compete with or exceed the rate of imine formation.
-
Solution: Employ a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the neutral carbonyl.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice. It is milder than NaBH₄ and is particularly effective for reductive aminations, often providing clean conversions with minimal alcohol byproduct.[4][7]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another classic selective reagent. It is most effective at a slightly acidic pH (6-7), where the imine is protonated and more reactive than the aldehyde.[3] Caution: NaBH₃CN can release toxic hydrogen cyanide gas upon quenching with strong acid or if the reaction becomes too acidic. Handle with appropriate care.
-
-
Diagram: Reductive Amination Pathway and Side Reactions
The following diagram illustrates the desired reaction pathway and the points where common side-products diverge.
Caption: Desired synthesis pathway and common side-product formations.
Section 2: Analytical Protocols and Data Interpretation
Accurate identification and quantification of side-products are critical. This section provides standardized protocols for common analytical techniques.
Protocol 2.1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for separating and identifying the volatile components of the reaction mixture.[8][9]
Step-by-Step Methodology:
-
Sample Preparation: Quench a small aliquot (approx. 50 µL) of the reaction mixture in 1 mL of saturated sodium bicarbonate solution. Extract with 1 mL of ethyl acetate or dichloromethane. Dry the organic layer over anhydrous Na₂SO₄ and inject 1 µL into the GC-MS.
-
GC Conditions (Typical):
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen.[10]
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Data Interpretation:
The following table summarizes the expected mass fragments for the target compound and key side-products.
| Compound | Expected MW | Key Mass Fragments (m/z) | Notes |
| 2-Methoxybenzylamine | 137.18 | 137, 122, 106, 91, 77 | Starting Material |
| 4-Fluorobenzaldehyde | 124.11 | 124, 123, 95 | Starting Material |
| This compound | 245.29 | 245, 136, 121, 109 | Product (M⁺, C₈H₁₀NO⁺, C₈H₁₀N⁺, C₇H₆F⁺) |
| 4-Fluorobenzyl Alcohol | 126.12 | 126, 109, 77 | Side-Product |
| N,N-bisthis compound | 353.42 | 353, 244, 121, 109 | Over-alkylation Side-Product |
Protocol 2.2: Structural Confirmation by NMR Spectroscopy
NMR is the definitive tool for unambiguous structure confirmation.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample of the purified product (or crude mixture) by dissolving ~10-20 mg in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
Data Interpretation:
Key diagnostic signals are the benzylic protons (-CH₂-), which are singlets and clearly distinguishable from each other and from starting materials.
| Compound | Proton (¹H) | Assignment | Expected Chemical Shift (δ, ppm) in CDCl₃ |
| Product | a | -CH₂- (2-methoxybenzyl) | ~3.75 (s, 2H) |
| b | -CH₂- (4-fluorobenzyl) | ~3.72 (s, 2H) | |
| c | -OCH₃ | ~3.82 (s, 3H) | |
| d | NH | ~1.8-2.5 (br s, 1H) | |
| 4-Fluorobenzaldehyde | e | -CHO | ~9.90 (s, 1H) |
| 2-Methoxybenzylamine | f | -CH₂- | ~3.80 (s, 2H) |
| 4-Fluorobenzyl Alcohol | g | -CH₂- | ~4.60 (s, 2H) |
| Tertiary Amine | h, i | -CH₂- | Multiple singlets, typically between 3.5-3.8 ppm |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Diagram: Analytical Troubleshooting Workflow
This workflow guides the user from initial reaction analysis to problem resolution.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ccsknowledge.com [ccsknowledge.com]
- 9. bre.com [bre.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Fluorobenzylamine Derivatives
Welcome to the technical support center for the synthesis and optimization of fluorobenzylamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these valuable synthetic intermediates. Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce specific reactivity patterns that require careful consideration to achieve high yields and purity.[1] This resource consolidates field-proven insights, troubleshooting workflows, and detailed protocols to support your experimental success.
Troubleshooting Guide: Reductive Amination
Reductive amination is a cornerstone method for synthesizing fluorobenzylamines, typically involving the reaction of a fluorinated benzaldehyde or ketone with an amine source, followed by the reduction of the in situ-formed imine/iminium ion.[2] However, the reaction is sensitive to a variety of factors. This guide addresses the most common issues encountered in a practical question-and-answer format.
Q1: My reductive amination yield is disappointingly low, or the reaction fails completely. What are the common causes and how can I fix it?
A1: Low or no yield is a frequent issue that can almost always be traced back to one of three areas: inefficient imine formation, poor reducing agent performance, or substrate instability.
Causality Analysis: Inefficient Imine Formation
The rate-limiting step in many reductive aminations is the formation of the imine intermediate, an equilibrium-driven process that generates water.[3] The electron-withdrawing nature of the fluorine atoms on the benzaldehyde ring increases the electrophilicity of the carbonyl carbon, which can favor the initial nucleophilic attack by the amine.[4] However, the stability of the resulting imine and the reaction equilibrium are highly sensitive to the conditions.
Troubleshooting Steps:
-
pH Control is Critical: The reaction requires a mildly acidic environment (typically pH 4-6).
-
Too Acidic (pH < 4): The amine nucleophile becomes protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[5]
-
Too Basic/Neutral (pH > 7): The protonation of the carbonyl oxygen is insufficient, slowing the rate of nucleophilic attack.
-
Solution: Add a catalytic amount of acetic acid (AcOH) to buffer the reaction.[3] For sensitive substrates, consider using a non-coordinating acid or a Lewis acid like Ti(OiPr)₄ to activate the carbonyl.[2]
-
-
Water Removal: Le Chatelier's principle is your best friend. The water produced during imine formation can shift the equilibrium back towards the starting materials.
-
Solution: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.[3] These agents sequester water as it is formed, driving the reaction forward.
-
-
Concentration: Ensure the reactant concentration is sufficient. Dilute conditions can disfavor the bimolecular imine formation step.
Caption: Troubleshooting workflow for inefficient imine formation.
Causality Analysis: Reducing Agent Issues
The choice and handling of the reducing agent are paramount. A common mistake is using a reagent that is too harsh or one that has degraded.
Troubleshooting Steps:
-
Select the Right Reagent: The ideal reducing agent is strong enough to reduce the iminium ion but not so reactive that it reduces the starting aldehyde before the imine can form.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that tolerates mildly acidic conditions, making it perfect for one-pot reactions.[3][5]
-
Sodium Cyanoborohydride (NaBH₃CN): Also very effective and works well in protic solvents like methanol. However, it is highly toxic and generates cyanide waste, requiring careful handling and workup procedures.[2][5]
-
Sodium Borohydride (NaBH₄): A strong and inexpensive reducing agent, but it can readily reduce the starting fluorobenzaldehyde to the corresponding alcohol, especially under neutral or basic conditions.[2][5] If using NaBH₄, it is crucial to perform the reaction in a stepwise manner: first, allow the imine to form completely (monitor by TLC/LCMS), and only then add the NaBH₄.[3][6]
-
-
Check Reagent Quality: Borohydride reagents can degrade upon exposure to atmospheric moisture.
-
Solution: Use freshly opened reagents or those stored properly in a desiccator. Ensure stoichiometry is correct; a slight excess (1.2-1.5 equivalents) is often required.
-
Q2: My reaction is messy, with multiple side products. How can I improve the selectivity?
A2: Side product formation often arises from the reduction of the starting aldehyde, over-alkylation of the product amine, or self-condensation of the starting materials.
Troubleshooting Steps:
-
Preventing Aldehyde Reduction: The primary culprit is often a non-selective reducing agent like NaBH₄ reducing the fluorobenzaldehyde to fluorobenzyl alcohol.
-
Avoiding Over-alkylation: The desired primary or secondary amine product can sometimes react with another molecule of the aldehyde, leading to the formation of undesired tertiary amines or dialkylated products.[3]
-
Solution: Use a stoichiometric amount of the aldehyde or a slight excess of the amine starting material to favor the desired product.[3] Running the reaction at a lower concentration can also disfavor this bimolecular side reaction.
-
-
Minimizing Self-Condensation: This is particularly an issue with substrates like 2-aminobenzaldehydes, where the amino group of one molecule can react with the aldehyde of another.[3]
-
Solution: Use the other amine reactant in slight excess and maintain a lower reaction temperature to control the rate of self-condensation.[3]
-
| Side Product | Primary Cause | Recommended Solution |
| Fluorobenzyl Alcohol | Starting aldehyde is reduced. | Use a milder reducing agent (e.g., NaBH(OAc)₃).[3][5] If using NaBH₄, add it only after imine formation is complete.[3] |
| Tertiary Amine (Over-alkylation) | Product amine reacts with more aldehyde. | Use a slight excess of the starting amine relative to the aldehyde.[3] |
| Polymers/Oligomers | Self-condensation of starting materials. | Maintain lower reaction temperatures; use one reactant in slight excess.[3] |
| Table 1: Common Side Products and Mitigation Strategies. |
Q3: My purification by acid-base extraction is failing, and both my product and unreacted imine are co-extracting. What can I do?
A3: This is a common and frustrating problem, particularly when the unreacted imine intermediate is stable enough to survive the workup.[6] The basicity (pKa) of the product amine and the imine can be very similar, leading to poor separation during liquid-liquid extraction.
Troubleshooting Steps:
-
Drive the Reaction to Completion: The best purification is a clean reaction. Before attempting a difficult separation, try to eliminate the impurity.
-
Solution: After the initial reaction time, add a fresh portion of the reducing agent and stir for several more hours or overnight. Gently warming the reaction (e.g., to 40 °C) can also help push the final conversion, but monitor for decomposition.[6]
-
-
Imine Hydrolysis: Most imines are susceptible to hydrolysis back to the aldehyde and amine under aqueous acidic conditions.
-
Solution: During the workup, purposefully stir the organic layer with an acidic aqueous solution (e.g., 1M HCl) for 30-60 minutes. This will hydrolyze the residual imine. The resulting fluorobenzaldehyde will remain in the organic layer, while your protonated fluorobenzylamine product will move to the aqueous layer. You can then basify the aqueous layer and extract your pure amine.
-
-
Alternative Purification: If extraction fails, other methods are necessary.
-
Column Chromatography: While sometimes avoided for scalability, silica gel chromatography is often the most effective way to separate compounds with similar polarities.
-
Crystallization/Salting Out: The hydrochloride or another salt of your product amine may be crystalline. After the initial extraction, you can try to precipitate the amine salt from an organic solvent (like diethyl ether or isopropanol) by adding a solution of HCl.[7]
-
Caption: Generalized mechanism for reductive amination.
Experimental Protocol: Synthesis of 4-Fluorobenzylamine via Reductive Amination
This protocol provides a robust starting point for the synthesis of a primary fluorobenzylamine from the corresponding aldehyde.
Materials:
-
4-Fluorobenzaldehyde
-
Ammonia (7N solution in Methanol)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 eq).
-
Solvent and Amine Source: Dissolve the aldehyde in anhydrous methanol (approx. 0.5 M concentration). Add the solution of ammonia in methanol (2.0 to 3.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LCMS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.2 eq) portion-wise over 15 minutes. Caution: The reaction may gently effervesce.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate by TLC or LCMS.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with DCM and wash with 1M NaOH (aq).
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or vacuum distillation if necessary.
Frequently Asked Questions (FAQs)
Q: What are the main synthetic routes to fluorobenzylamine derivatives? A: Besides reductive amination, other common routes include the reduction of fluorobenzonitriles using agents like LiAlH₄ or catalytic hydrogenation, and the Gabriel synthesis, which involves the reaction of a fluorobenzyl halide with potassium phthalimide followed by hydrazinolysis.[8][9][10] The choice often depends on the availability of starting materials, scale, and functional group tolerance.[11]
Q: How does the position of the fluorine atom on the aromatic ring affect reactivity? A: The position has a significant electronic impact. Fluorine is strongly electron-withdrawing via the inductive effect (-I) but weakly electron-donating through resonance (+R).
-
Reactivity of Fluorobenzaldehydes: The strong -I effect dominates, increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.[4][12] This generally makes them more reactive towards nucleophiles in reactions like imine formation.
-
Reactivity of the C-H bonds: C-H bonds that are ortho to a fluorine atom are often activated towards metallation and direct functionalization due to fluorine's ability to stabilize anionic intermediates.[13] This is a key consideration in more advanced synthetic strategies.
Q: What are the best analytical techniques for monitoring these reactions? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction progress (disappearance of starting material, appearance of product).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing for the identification of the masses of starting materials, intermediates, and products, confirming conversions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful for in-situ reaction monitoring, providing quantitative data on the concentration of different species over time without requiring sampling.[14][15]
Q: What are the best practices for storing fluorinated starting materials, especially fluorobenzaldehydes? A: Fluorobenzaldehydes can be susceptible to oxidation to the corresponding benzoic acid and, in some cases, polymerization.[16]
-
Storage: Store in a cool, dark, dry place under an inert atmosphere (nitrogen or argon).
-
Inhibitors: For long-term storage, consider adding a small amount of an inhibitor like Butylated Hydroxytoluene (BHT) to prevent radical-initiated polymerization.[16]
-
Purity Check: Always check the purity of the aldehyde before use, as the presence of the carboxylic acid can interfere with reactions like reductive amination by neutralizing the amine or catalyst.
References
- Current time inform
-
The synthetic method of 2,4-difluorobenzylamine. Eureka | Patsnap. [Link]
- CN100453527C - Method for preparing p-fluorobenzylamine by using nano nickel as catalyst.
-
Exploring 4-Fluorobenzylamine: A Key Organic Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- US6452056B1 - Process for the preparation of fluorobenzyl derivatives.
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Analytical methods. ATSDR. [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
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Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF. ResearchGate. [Link]
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Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]
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Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
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Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution. Fluorobenzene, benzaldehyde, o-dimethylbenzene. Homework.Study.com. [Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. DSpace@MIT. [Link]
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Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
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The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). [Link]
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Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
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Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[3]-Proton Shift Reaction.(1) Scope and Limitations. Semantic Scholar. [Link]
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Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine a. ResearchGate. [Link]
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Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
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GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]
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Advances and challenges in the synthesis of N-fluoroalkyl compounds. ResearchGate. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
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Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]
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Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. MDPI. [Link]
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Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
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Synthetic Route to Fluoroalkylselenylchalcogeno Molecules. ResearchGate. [Link]
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Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers (RSC Publishing). [Link]
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- 13. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming solubility issues of (4-Fluorobenzyl)(2-methoxybenzyl)amine in vitro
A Guide to Overcoming In Vitro Solubility Challenges
Welcome to the technical support center for (4-Fluorobenzyl)(2-methoxybenzyl)amine. As Senior Application Scientists, we understand that unlocking the therapeutic potential of a promising compound begins with reliable and reproducible in vitro data. A common yet significant hurdle for compounds like this—a predominantly hydrophobic molecule—is achieving and maintaining solubility in aqueous assay buffers.
This guide provides field-proven troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that affect its solubility?
A1: The compound's structure contains two benzyl rings, making it largely nonpolar and hydrophobic.[1][2] This is the primary reason for its predicted poor solubility in water. However, it also possesses a secondary amine group. This amine is a basic functional group that can be protonated (gain a positive charge) in acidic conditions. This ionization is the key to manipulating and enhancing its aqueous solubility.[3][4]
Q2: What is the best solvent to use for creating a primary stock solution?
A2: For initial solubilization, a high-purity, anhydrous polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its powerful ability to dissolve a wide range of organic molecules.[5][6] High-purity ethanol can also be considered.[7]
Q3: My compound dissolves perfectly in DMSO, but why does it precipitate when I add it to my cell culture media or buffer?
A3: This is a classic solubility problem known as "crashing out." Your compound is highly soluble in the 100% organic solvent (DMSO) but becomes insoluble when that solvent is diluted into a predominantly aqueous environment like cell culture media. The hydrophobic compound molecules aggregate together to escape the polar water molecules, forming a visible precipitate. This guide's protocols are specifically designed to mitigate this issue.
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A4: This is critically important. While DMSO is an excellent solvent, it can be toxic to cells and introduce experimental artifacts.[8] The final concentration of DMSO in your assay should always be minimized. For most cell lines, the final concentration should not exceed 0.5%, with ≤ 0.1% being the safest and most recommended target .[5][9] Always include a vehicle control in your experiment (media + the same final concentration of DMSO, without your compound) to account for any solvent effects.
| Final DMSO Concentration | General Cellular Impact[9][10][11] | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal effects on viability or function. | Highly Recommended |
| 0.1% - 0.5% | Acceptable for many assays, but some sensitive cell lines may show stress or altered function. | Use with caution; validate with vehicle controls. |
| 0.5% - 1.0% | Increased risk of cytotoxicity, altered gene expression, and off-target effects. | Not recommended for most applications. |
| > 1.0% | Significant cytotoxicity is common. | Avoid |
Troubleshooting Guide: From Precipitation to Clear Solution
This section addresses specific problems you may encounter and provides a logical path to a solution.
Issue 1: Immediate, heavy precipitation is observed upon dilution of the DMSO stock into aqueous buffer.
-
Root Cause: The concentration of your compound in the final solution exceeds its thermodynamic solubility limit in the aqueous buffer. The dilution method may also be too abrupt.
-
Solution Workflow:
Caption: Effect of pH on the ionization state and solubility.
References
-
Quora. (2017). What effects does DMSO have on cell assays?[Link]
-
ResearchGate. (2024). Effect of various DMSO concentrations on cell viability.[Link]
-
KEYENCE. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.[Link]
-
Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells.[Link]
-
ResearchGate. (2024). Techniques to enhance solubility of hydrophobic drugs: An overview.[Link]
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ResearchGate. (2024). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.[Link]
-
PubChem. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine.[Link]
-
PubMed Central. (2023). Solubilization techniques used for poorly water-soluble drugs.[Link]
- Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
PubChem. 4-Fluorobenzylamine.[Link]
-
Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines.[Link]
-
PubMed. (2015). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines.[Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
ResearchGate. Effect of Different Cell Culture Medium Surfactants on Cell Growth and Viability.[Link]
-
Sunway Pharm Ltd. This compound.[Link]
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ResearchGate. (2024). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage.[Link]
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Reddit. (2014). Tween-20 acceptable solvent for drug vehicle to treat cell cultures?[Link]
-
Realize Beauty. (2021). Amino Acids for pH Adjustment?[Link]
-
SpringerLink. (2024). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.[Link]
-
PubMed. (2007). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils.[Link]
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- 5. btsjournals.com [btsjournals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
Troubleshooting guide for the scale-up of (4-Fluorobenzyl)(2-methoxybenzyl)amine production
Welcome to the technical support center for the production of (4-Fluorobenzyl)(2-methoxybenzyl)amine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges, ensuring a robust, efficient, and scalable process.
Troubleshooting Guide: From Lab to Plant
This section addresses specific issues encountered during the scale-up of this compound synthesis, which is typically achieved via reductive amination of 4-fluorobenzaldehyde with 2-methoxybenzylamine (or the reverse combination).
Q1: My reaction yield is consistently low (<80%) upon scale-up, with starting materials present in the final product. What are the likely causes and how can I improve conversion?
Low yield upon scale-up is a common issue often rooted in factors that are negligible at the lab scale but become critical in larger reactors. The primary causes are typically incomplete imine formation, inefficient mixing, or poor temperature control.
Potential Causes & Solutions:
-
Incomplete Imine Formation: The reductive amination process occurs in two main steps: the formation of an imine intermediate followed by its reduction.[1] If the initial imine formation is incomplete before the reducing agent is added, the unreacted aldehyde can be reduced to its corresponding alcohol, leading to lower yields and purification challenges.
-
Troubleshooting:
-
Monitor Imine Formation: Before adding the reducing agent, monitor the reaction mixture by an in-process control (IPC) method like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the complete consumption of the starting aldehyde.
-
Water Removal: Imine formation is a reversible condensation reaction that produces water.[2] On a large scale, the accumulation of water can inhibit the reaction from reaching completion. While not always necessary, if monitoring shows a stall, consider using a dehydrating agent or a setup for azeotropic water removal (e.g., a Dean-Stark trap), particularly if using solvents like toluene.
-
-
-
Inefficient Mixing: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution. This is especially critical during the addition of the reducing agent.
-
Troubleshooting:
-
Optimize Agitation: Ensure the reactor's stirrer speed and design are sufficient to maintain a homogeneous mixture.
-
Controlled Reagent Addition: Add the reducing agent slowly and sub-surface, if possible, to ensure it disperses quickly and reacts evenly with the formed imine.
-
-
-
Suboptimal Temperature: Temperature control is crucial. If the temperature is too low, the rate of imine formation can be slow. If it's too high, side reactions or reagent decomposition can occur.
-
Troubleshooting:
-
Profile the Reaction: Conduct studies to find the optimal temperature for both imine formation and reduction. Typically, imine formation is performed at room temperature or slightly elevated temperatures, followed by cooling before the hydride reduction.
-
Ensure Uniform Heating/Cooling: Verify that the reactor's heating/cooling jacket provides uniform temperature control without significant gradients.[2]
-
-
Q2: My final product is contaminated with a significant amount of 4-fluorobenzyl alcohol. How can I prevent this side reaction?
The presence of 4-fluorobenzyl alcohol (or 2-methoxybenzyl alcohol, depending on your starting materials) is a classic sign that the reducing agent is reacting with the starting aldehyde before it can form the imine. This is particularly common when using powerful, less selective reducing agents.
Potential Causes & Solutions:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a strong reducing agent capable of reducing aldehydes and ketones directly.[3] If it is present before imine formation is complete, it will readily reduce the starting aldehyde.
-
Troubleshooting:
-
Switch to a Milder Reagent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a milder and more selective reducing agent.[4][5] It is sterically hindered and less reactive, making it highly selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde.[1][4] This allows for a "one-pot" procedure where all reagents can be mixed, as the reduction of the aldehyde is significantly slower than the reduction of the imine as it forms.[4][6]
-
Adopt a Two-Step, One-Pot Process: If you must use NaBH₄ (e.g., for cost reasons), ensure the imine formation is complete before adding it.[3][4] First, stir the aldehyde and amine in a suitable solvent (like methanol or ethanol) for a sufficient period (monitor by IPC), then cool the mixture before slowly adding the NaBH₄.[3]
-
-
-
Reaction Conditions: The pH of the reaction can influence the rate of both imine formation and reduction.
-
Troubleshooting:
-
pH Control: The rate of imine formation is often catalyzed by mild acid. When using STAB, the acetic acid byproduct can catalyze the reaction.[5] With NaBH₄, the reaction is typically run under neutral or slightly basic conditions. Acidic conditions (pH 3-4) can accelerate the unwanted reduction of the aldehyde by NaBH₄.[7]
-
-
Q3: During scale-up, the addition of the reducing agent causes a dangerous temperature spike (exotherm). How can this be managed safely?
Hydride reductions are exothermic and represent a significant safety risk during scale-up. An uncontrolled exotherm can lead to solvent boiling, pressure buildup, and runaway reactions.
Potential Causes & Solutions:
-
Rapid Reagent Addition: Adding the reducing agent too quickly to a concentrated batch is the most common cause.
-
Troubleshooting:
-
Slow, Controlled Addition: Add the hydride reagent portion-wise or as a solution via a dropping funnel or pump at a rate that allows the reactor's cooling system to dissipate the generated heat effectively.
-
Monitor Internal Temperature: Always monitor the internal reaction temperature, not just the jacket temperature. Set safety limits to halt the addition if the temperature exceeds a predetermined threshold.
-
-
-
Insufficient Cooling: The cooling capacity of a reactor does not scale linearly with its volume. A large reactor has a smaller surface-area-to-volume ratio, making heat removal less efficient.
-
Troubleshooting:
-
Process Safety Review: Before scaling up, perform a thorough process safety review. This may include reaction calorimetry to quantify the heat of reaction and determine the required cooling capacity.
-
Use a Co-solvent or Slurry: Adding the solid hydride as a slurry in a suitable, dry solvent can help moderate the reaction rate and improve heat transfer.
-
-
-
High Concentration: Running the reaction at a very high concentration increases the thermal risk.
-
Troubleshooting:
-
Optimize Concentration: While high concentration is desirable for throughput, a slightly lower concentration may be necessary to manage the exotherm safely. Dilution increases the thermal mass of the system, helping to absorb the heat generated.
-
-
Frequently Asked Questions (FAQs)
What is the general reaction mechanism for this synthesis?
The synthesis proceeds via a two-stage reductive amination pathway:
-
Imine Formation: The nitrogen atom of the amine (e.g., 2-methoxybenzylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (e.g., 4-fluorobenzaldehyde). This forms a hemiaminal intermediate, which then loses a molecule of water to form a C=N double bond, known as an imine (or Schiff base). This step is reversible and often acid-catalyzed.
-
Reduction: A hydride-based reducing agent (like NaBH₄ or STAB) delivers a hydride ion (H⁻) to the electrophilic carbon of the imine. This breaks the pi-bond of the C=N group and, after a work-up step with water, forms the final secondary amine product.
Which reducing agent is better for scale-up: NaBH₄ or STAB?
The choice depends on process robustness, cost, and safety considerations. A comparison is summarized below:
| Feature | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) |
| Reactivity | High; reduces aldehydes/ketones.[3][4] | Mild; highly selective for imines.[4][5] |
| Process | Best in a two-step process (form imine first).[4] | Ideal for one-pot reactions.[4] |
| Solvents | Protic solvents like Methanol, Ethanol.[3] | Aprotic solvents like DCE, THF, EtOAc.[3][5][8] |
| pH Sensitivity | More sensitive; reactivity increases in acid. | Tolerant to mild acid; often used with acetic acid.[5] |
| Cost | Lower cost.[4] | Higher cost. |
| Recommendation | Suitable for cost-sensitive processes where a two-step addition can be implemented and controlled. | Highly recommended for scale-up due to its selectivity, which leads to a cleaner reaction profile, simpler work-up, and a more robust "mix-and-go" process.[4] |
What are common solvents for this reaction and are there greener alternatives?
Historically, chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) have been widely used, especially with STAB, due to their excellent substrate solubility and inert nature.[5] However, due to their environmental and health concerns, greener alternatives are highly encouraged.
-
Recommended Greener Solvents:
-
Ethyl Acetate (EtOAc): Often an excellent and more environmentally friendly alternative to chlorinated solvents for STAB-mediated reductive aminations.[8]
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent with a good safety and environmental profile.
-
Methanol/Ethanol: Primarily used with NaBH₄. While greener, they are incompatible with STAB.[3]
-
When switching solvents, always perform small-scale trials to ensure solubility of all reagents and compatibility with the reaction conditions.
Experimental Workflow & Protocols
General Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving common issues during scale-up.
Caption: A workflow for troubleshooting scale-up issues.
Protocol 1: Lab-Scale Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol is a starting point and should be optimized for your specific equipment and scale.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-fluorobenzaldehyde (1.0 eq) and 2-methoxybenzylamine (1.05 eq) to ethyl acetate (EtOAc, ~5-10 mL per gram of aldehyde).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 20-30 minutes. A slight exotherm may be observed. Maintain the internal temperature below 30°C using an ice bath if necessary.
-
Monitoring: Stir the reaction at room temperature for 3-12 hours, monitoring for completion by TLC or HPLC.
-
Work-up: Once the reaction is complete, slowly quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or crystallization if necessary.
References
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]
-
Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 576–582. Available from: [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020). YouTube. Available from: [Link]
-
Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(7), 1396-1403. Available from: [Link]
-
Scribd. Amine Treating - Troubleshooting Guide. Available from: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Available from: [Link]
-
Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available from: [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. Available from: [Link]
-
Brewer, A. C., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(3), 576-582. Available from: [Link]
-
Grogan, G., & Turner, N. J. (2021). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 50(12), 7139-7155. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
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- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 7. m.youtube.com [m.youtube.com]
- 8. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Refinement of Analytical Methods for Detecting (4-Fluorobenzyl)(2-methoxybenzyl)amine Impurities
Document ID: TSC-FMBA-2026-01
Introduction
Welcome to the technical support center for the analytical characterization of (4-Fluorobenzyl)(2-methoxybenzyl)amine. The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are paramount for ensuring drug safety, efficacy, and stability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this specific compound. We will address common challenges, offer detailed troubleshooting protocols, and explain the scientific rationale behind key experimental choices, grounding our recommendations in established regulatory frameworks and scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the most likely sources of impurities for this compound?
A1: Impurities can be introduced at various stages. The primary sources include:
-
Process-Related Impurities: Unreacted starting materials (e.g., 4-fluorobenzylamine, 2-methoxybenzaldehyde), reagents, and by-products from the synthetic route. For instance, if reductive amination is used, potential by-products could include the Schiff base intermediate or over-alkylated products.
-
Degradation Products: Impurities formed during storage or manufacturing due to exposure to stress factors like acid, base, light, heat, or oxidation.[1] Forced degradation studies are essential to proactively identify these potential degradants.[2]
-
Contaminants: Extraneous substances inadvertently introduced, such as residual solvents or leachables from packaging materials.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile process-related impurities and degradation products.[3] A reversed-phase HPLC method with UV detection is typically the primary workhorse.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or certain low-molecular-weight starting materials.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the definitive structural elucidation of unknown impurities that are isolated or present at sufficient concentration.[5] Given the presence of a fluorine atom, ¹⁹F NMR can be a particularly powerful tool for identifying fluorine-containing impurities.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique that provides molecular weight information for impurities detected during HPLC analysis, aiding in their preliminary identification and guiding further structural elucidation efforts.[8]
Q3: What are the regulatory standards I should follow for method validation?
A3: Analytical methods for impurity testing must be validated according to the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validating parameters such as specificity, linearity, range, accuracy, precision, detection limit (DL), and quantitation limit (QL).[9][10][11]
Impurity Identification & Characterization Workflow
The following diagram illustrates a typical workflow for identifying, quantifying, and characterizing impurities in a pharmaceutical intermediate like this compound.
Caption: General workflow for impurity profiling.
Troubleshooting Guide: HPLC Methods
This section addresses common issues encountered during the HPLC analysis of this compound and its related substances.
Problem 1: My main peak is tailing or fronting. What is the cause and how can I fix it?
Answer: Poor peak shape is a common problem, often indicating secondary interactions or column issues.
-
Potential Cause 1: Silanol Interactions. The basic amine functional groups in your analyte and related impurities can interact with acidic silanol groups on the silica backbone of the column, causing peak tailing.
-
Solution A (Mobile Phase): Add a competitive base to your mobile phase, such as 0.1% triethylamine (TEA) or use a buffer at a lower pH (e.g., pH 2.5-3.5 with phosphate or formate buffer). A lower pH protonates the amine, reducing its interaction with silanols.
-
Solution B (Column Choice): Switch to a column with high-purity silica and advanced end-capping (often labeled as "base-deactivated") or a hybrid particle column (e.g., BEH). These columns have fewer exposed silanol groups.
-
-
Potential Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing.
-
Solution: Reduce the sample concentration or injection volume.[12] Dilute your sample in the mobile phase whenever possible to ensure solvent compatibility.
-
-
Potential Cause 3: Column Degradation. An accumulation of strongly retained impurities can create active sites at the column inlet, or the stationary phase may be chemically degraded (e.g., by high pH), causing peak distortion.
-
Solution: Use a guard column to protect the analytical column from contaminants.[13] If the problem persists, flush the column with a strong solvent or replace it.
-
Problem 2: I am seeing ghost peaks or spurious peaks in my chromatogram.
Answer: Ghost peaks are peaks that appear in blank runs or inconsistently in sample runs. They typically originate from contamination.
-
Potential Cause 1: Contaminated Mobile Phase. Impurities in solvents or additives can accumulate on the column during equilibration and elute during the gradient run.
-
Solution: Always use high-purity, HPLC-grade solvents and fresh additives. Filter and degas the mobile phase before use. If you suspect contamination, prepare a fresh mobile phase from new solvent bottles.
-
-
Potential Cause 2: Carryover from Injector. The autosampler needle or injection port may not be adequately washed between injections, leading to carryover from a previous, more concentrated sample.
-
Solution: Optimize the needle wash procedure. Use a strong, non-interfering solvent for the wash cycle. Ensure the wash solution is compatible with your mobile phase.
-
-
Potential Cause 3: Sample Degradation. The analyte may be degrading in the autosampler vial while waiting for injection, especially if it is sensitive to light or temperature.
-
Solution: Use amber vials for light-sensitive compounds and control the autosampler tray temperature if necessary. Prepare samples fresh and analyze them promptly.
-
HPLC Troubleshooting Decision Tree
Caption: Workflow for conducting forced degradation studies.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
-
Quality Guidelines - ICH.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
-
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
-
ICH Q2 Analytical Method Validation | PPTX - Slideshare.
-
Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
-
HPLC Troubleshooting Guide - Sigma-Aldrich.
-
HPLC Troubleshooting Guide.
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems.
-
Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production : Waters.
-
forced degradation study: Topics by Science.gov.
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH.
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho.
-
Stability Indicating Forced Degradation Studies - RJPT.
-
Development of forced degradation and stability indicating studies of drugs – A review.
-
GC/MS Identification of Impurities | Medistri SA.
-
REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor.
-
4-Fluorobenzylamine(140-75-0) 1H NMR spectrum - ChemicalBook.
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace.
-
Pharma NMR PDFs | Structure elucidation of fluorinated compounds - JEOL USA Inc.
-
use of nmr in structure ellucidation | PDF - Slideshare.
-
Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed.
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques.
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu.
-
(4-FLUORO-BENZYL)-(4-METHOXY-BENZYL)-AMINE synthesis - chemicalbook.
-
(4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | C15H16FNO | CID 738562 - PubChem.
-
Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - ResearchGate.
-
(2-Fluoro-benzyl)-(4-methoxy-benzyl)-amine | CAS 418788-17-7 | SCBT - Santa Cruz Biotechnology.
-
Characterization of Impurities in 2-(Benzyloxy)-4-fluorobenzaldehyde: A Comparative Guide - Benchchem.
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent.
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Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC - Science Publishing Group.
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology.
-
Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate - JMPAS.
-
US8975402B2 - HPLC method for the analysis of bosetan and related substances and use ... - Google Patents.
-
Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in - TSI Journals.
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH.
-
Synthesis and Application of 4-methoxybenzylamine - ChemicalBook.
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- 5. veeprho.com [veeprho.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharma NMR PDFs | Structure elucidation of fluorinated compounds [jeolusa.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. scribd.com [scribd.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Strategies to reduce by-products in the reductive amination of 4-fluorobenzaldehyde
Introduction
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the reductive amination of 4-fluorobenzaldehyde and wish to optimize their reaction outcomes. Reductive amination is a cornerstone transformation for C-N bond formation, valued for its efficiency and atom economy.[1][2] However, like any multi-step, one-pot reaction, it is susceptible to the formation of by-products that can complicate purification and reduce yields.
This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize by-product formation and maximize the purity of your desired secondary or tertiary amine product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Category 1: Over-alkylation and Tertiary Amine Formation
Q1: I'm reacting 4-fluorobenzaldehyde with a primary amine and getting a significant amount of the tertiary amine by-product. What is the primary cause and how can I prevent this?
A1: This is a classic issue in reductive amination, often referred to as over-alkylation. It occurs when the desired secondary amine product, which is also nucleophilic, competes with the starting primary amine and reacts with another molecule of 4-fluorobenzaldehyde. This forms a new iminium ion, which is then reduced to the undesired tertiary amine.
Core Strategies to Mitigate Over-alkylation:
-
Stoichiometry Control (Two-Step Procedure): The most robust method to prevent over-alkylation is to separate the imine formation and reduction steps.[3][4]
-
Step 1 (Imine Formation): React the primary amine with a slight deficit of 4-fluorobenzaldehyde (e.g., 1.0 equivalent of amine to 0.95 equivalents of aldehyde). Use a dehydrating agent like magnesium sulfate or molecular sieves to drive the equilibrium towards the imine.[4] Monitor the reaction by TLC or LC-MS until the aldehyde is completely consumed.
-
Step 2 (Reduction): Only after the complete consumption of the aldehyde, introduce the reducing agent. Since no free aldehyde is present, the secondary amine product cannot react further.[3]
-
-
Use a Large Excess of the Primary Amine: If a one-pot reaction is necessary, using a large excess (3-5 equivalents) of the primary amine can statistically favor the reaction of the aldehyde with the primary amine over the newly formed secondary amine. However, this complicates purification, as the excess amine must be removed.
-
Reaction Conditions: Running the reaction under neutral or non-acidic conditions can suppress the formation of the tertiary amine.[4] Catalytic hydrogenation (H₂ with catalysts like Raney Nickel) is also an excellent alternative that often avoids over-alkylation in the absence of acid.[3][4]
Reaction Pathway: Formation of Tertiary Amine By-product
Caption: Desired vs. Over-alkylation Pathway.
Category 2: Reduction of Starting Aldehyde
Q2: My reaction has low yield, and I've isolated 4-fluorobenzyl alcohol as a major by-product. Why is my reducing agent attacking the aldehyde?
A2: This side reaction occurs when the reducing agent is not sufficiently selective and reduces the carbonyl group of 4-fluorobenzaldehyde in competition with the imine/iminium ion intermediate.[5][6] The choice of reducing agent is the most critical factor here.
Causality & Solution: The imine (C=N) is generally less electrophilic than the corresponding aldehyde (C=O). However, under the weakly acidic conditions often used for reductive amination, the imine is protonated to form an iminium ion (C=N⁺R₂), which is more electrophilic than the starting aldehyde. A selective reducing agent can differentiate between these species.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Name | Selectivity & Characteristics | Recommendation for 4-Fluorobenzaldehyde |
| NaBH(OAc)₃ | Sodium Triacetoxyborohydride (STAB) | Excellent Selectivity. Mild and sterically hindered, it preferentially reduces the more reactive iminium ion over aldehydes.[3][5][6] Ideal for one-pot reactions. | Highly Recommended. The reagent of choice to minimize alcohol by-product formation. |
| NaBH₃CN | Sodium Cyanoborohydride | Good Selectivity. Selectively reduces iminium ions at controlled pH (optimum ~5-6).[5][7] Less reactive than NaBH₄. Highly toxic (releases HCN gas in strong acid).[6][8] | Use with Caution. Effective, but safety protocols are critical. STAB is a safer alternative. |
| NaBH₄ | Sodium Borohydride | Poor Selectivity. A strong reducing agent that readily reduces both aldehydes and imines.[6][7] Its use often leads to significant alcohol by-product formation in one-pot procedures. | Not Recommended for One-Pot. Only suitable for a two-step process where it is added after complete imine formation has been confirmed.[3] |
| H₂/Catalyst | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Good Selectivity. Can be very effective and is a green chemistry alternative, producing only water as a by-product.[2][5] May require specialized pressure equipment. | Excellent Alternative. Particularly useful for large-scale synthesis. Avoids hydride-based reagents entirely. |
Workflow: Selecting the Right Reducing Agent
Caption: Decision workflow for reducing agent selection.
Category 3: Reaction Control & Other By-products
Q3: The rate of my reaction is very slow. Should I use a strong acid catalyst?
A3: No, this is a common misconception. While the reaction is acid-catalyzed, the pH must be carefully controlled. The optimal pH for most imine formations is weakly acidic, typically between 4.5 and 6.[9][10]
-
The Problem with Low pH (pH < 4): At highly acidic pH, the amine nucleophile becomes protonated to form an ammonium salt (R-NH₃⁺). This salt is no longer nucleophilic and cannot attack the carbonyl carbon, effectively stopping the reaction.[11]
-
The Problem with High pH (pH > 7): At neutral or basic pH, there is insufficient acid to protonate the hydroxyl group of the intermediate carbinolamine, which is necessary for its elimination as water to form the imine.[10]
Solution: Use a weak acid catalyst, such as acetic acid, often just a few drops or 0.25 equivalents.[12] This provides enough protons to facilitate the reaction without deactivating the amine nucleophile.
Q4: Besides over-alkylation and aldehyde reduction, what other by-products should I be aware of?
A4: While less common, other side reactions can occur:
-
Aldol Condensation: Aldehydes, especially in the presence of base or certain catalysts, can undergo self-condensation to form aldol adducts.[6] This is usually minimized by using aprotic solvents and controlled reaction conditions.
-
Enamine Formation: If you are using a secondary amine as your starting material, an enamine can form as a stable product instead of the desired tertiary amine, particularly if the reduction step is inefficient.[6]
-
Hydrolysis: Imines are susceptible to hydrolysis back to the aldehyde and amine, especially during aqueous workup if the pH is not controlled.[10][13] Ensuring the reduction is complete before workup is crucial.
Experimental Protocols
Protocol 1: One-Pot Direct Reductive Amination using STAB (High Selectivity)
This protocol is optimized to minimize both alcohol by-product and over-alkylation in a single, efficient step.
Materials:
-
4-Fluorobenzaldehyde
-
Primary Amine (e.g., Benzylamine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-fluorobenzaldehyde (1.0 eq) and the primary amine (1.05 eq).
-
Add anhydrous DCM or DCE as the solvent (approx. 0.1 M concentration).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A few drops of acetic acid can be added to catalyze this step.[12]
-
In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 eq). The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude secondary amine product, which can be further purified if necessary.[14][15]
Protocol 2: Two-Step Indirect Reductive Amination using NaBH₄ (Cost-Effective)
This protocol is ideal when using a less selective but more economical reducing agent like NaBH₄.
Materials:
-
4-Fluorobenzaldehyde
-
Primary Amine
-
Anhydrous Methanol or Ethanol
-
Anhydrous Magnesium Sulfate (MgSO₄) or 4Å Molecular Sieves
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
Procedure:
-
Imine Formation:
-
To a round-bottom flask, add the primary amine (1.0 eq) and 4-fluorobenzaldehyde (0.95 eq) in anhydrous methanol.
-
Add a dehydrating agent such as anhydrous MgSO₄ (2.0 eq) or activated 4Å molecular sieves.[4]
-
Stir the mixture at room temperature until TLC or LC-MS analysis shows complete consumption of the 4-fluorobenzaldehyde (typically 1-3 hours).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1.5 eq) to the slurry. Control the addition rate to manage gas evolution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the imine intermediate is fully consumed.
-
-
Workup:
-
Quench the reaction by slowly adding deionized water at 0 °C.
-
Concentrate the methanol under reduced pressure.
-
Extract the resulting aqueous residue with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
References
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?[Link]
-
LibreTexts Chemistry. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.[Link]
-
Allen, A.D. Imine formation using an aldehyde/ketone and primary amine is acid - Allen.[Link]
-
Wikipedia. Reductive amination.[Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.[Link]
-
WordPress. (2026). Reductive Amination.[Link]
-
LibreTexts Chemistry. (2019). 12.3: Reaction with Primary Amines to form Imines.[Link]
-
National Institutes of Health (NIH). (2016). Imines that React with Phenols in Water over a Wide pH Range.[Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]
-
Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism.[Link]
-
Chemistry Steps. Reductive Amination.[Link]
-
Reddit. (2023). Ways to reduce the bis amination during a reductive amination?[Link]
-
ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
-
YouTube. (2023). Reductive Amination.[Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 12. m.youtube.com [m.youtube.com]
- 13. Imines that React with Phenols in Water over a Wide pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Method Development for Chiral Separation of (4-Fluorobenzyl)(2-methoxybenzyl)amine Analogs
Welcome to the technical support center for the chiral separation of (4-Fluorobenzyl)(2-methoxybenzyl)amine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during method development. The content is structured to offer both quick answers through FAQs and detailed troubleshooting guidance for more complex issues.
Introduction: The Challenge of Chiral Amine Separation
The enantioselective separation of chiral amines, such as this compound analogs, is a critical task in pharmaceutical development.[1][2] The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their accurate separation and quantification.[3] However, the inherent basicity and polarity of amines can present significant chromatographic challenges, including poor peak shape, long retention times, and insufficient resolution.
This guide will walk you through the key considerations for developing a robust chiral separation method, from selecting the appropriate chiral stationary phase (CSP) and mobile phase to troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions encountered when developing chiral separation methods for amine analogs.
Q1: What is the first step in developing a chiral separation method for a novel amine analog?
The most effective initial step is to perform a column screening with a diverse set of chiral stationary phases (CSPs).[4][5] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are a popular starting point due to their broad applicability for a wide range of chiral compounds.[2][6] Screening should ideally be conducted across different separation modes, including normal phase, reversed-phase, and polar organic mode, to maximize the chances of finding a suitable separation.[6]
Q2: Why are my peaks tailing when analyzing my amine compound?
Peak tailing for basic compounds like amines is often caused by strong interactions with residual acidic silanol groups on the silica surface of the column.[7] To mitigate this, it is crucial to use a mobile phase additive. For normal phase chromatography, a basic additive like diethylamine (DEA) or ethanolamine is typically added at a low concentration (e.g., 0.1%) to the mobile phase.[8] In reversed-phase chromatography, using a buffer to control the pH is essential.
Q3: Can I use the same chiral method for different analogs of this compound?
Not necessarily. Even small structural modifications to the analyte can significantly alter its interaction with the chiral stationary phase, leading to changes in retention and selectivity.[9] It is always advisable to re-evaluate and potentially re-optimize the method for each new analog.
Q4: What is "additive memory effect" and how can I avoid it?
Additive memory effect occurs when mobile phase additives, particularly basic ones, strongly adsorb to the stationary phase and influence subsequent separations, even after the mobile phase has been changed.[9] This can lead to inconsistent results and is a significant concern in chiral separations where selectivity is highly sensitive to the column's surface chemistry.[9] To avoid this, it is best practice to dedicate a column to a specific method or class of compounds.[9] If this is not feasible, thorough column flushing with a strong solvent is necessary when changing methods.
Q5: What are the advantages of Supercritical Fluid Chromatography (SFC) for this type of separation?
Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[10][11][12] For polar compounds like primary amines, SFC can be particularly advantageous.[13] SFC often yields better peak shapes for basic compounds and is compatible with a wide range of chiral stationary phases.[10][13]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues during method development.
Problem 1: No separation of enantiomers is observed.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary chiral recognition mechanism for your analyte.
-
Incorrect Mobile Phase Composition: The mobile phase may not be facilitating the necessary interactions for chiral recognition.
-
Solution: Systematically vary the mobile phase composition. In normal phase, alter the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). In reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the buffer pH.
-
-
Suboptimal Temperature: Temperature can influence the thermodynamics of the chiral recognition process.
-
Solution: Investigate the effect of column temperature.[6] While often run at ambient temperature, both cooling and heating the column can sometimes induce or improve separation.
-
Problem 2: Poor resolution (Rs < 1.5) between enantiomers.
Possible Causes & Solutions:
-
Mobile Phase Strength is Too High: A strong mobile phase can cause the analytes to elute too quickly, not allowing for sufficient interaction with the CSP.
-
Solution: Decrease the percentage of the polar modifier in normal phase (e.g., reduce the alcohol content) or the organic modifier in reversed-phase.
-
-
Inadequate Mobile Phase Additive Concentration: The concentration of the basic additive may not be optimal for peak shape and selectivity.
-
Solution: Titrate the concentration of the basic additive (e.g., DEA).[6] Sometimes, a very small change can have a significant impact on resolution.
-
-
Suboptimal Flow Rate: A high flow rate can lead to reduced efficiency and, consequently, lower resolution.
-
Solution: Decrease the flow rate. This will increase the analysis time but can often improve resolution.
-
Problem 3: Inconsistent retention times and/or resolution.
Possible Causes & Solutions:
-
Column Equilibration Issues: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradients or after changing mobile phases.
-
Solution: Ensure a sufficient equilibration time between runs. For isocratic methods, flushing the column with at least 10-20 column volumes of the mobile phase is a good starting point.
-
-
Additive Memory Effect: As mentioned in the FAQs, residual additives can alter the column's performance.[9]
-
Solution: Dedicate columns to specific methods or implement a rigorous column cleaning and regeneration protocol.
-
-
Sample Solvent Effects: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion and shifting retention times.
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
-
Problem 4: Elution order of enantiomers needs to be reversed.
Possible Causes & Solutions:
-
Trace Analysis Requirements: For impurity analysis, it is often desirable to have the minor enantiomer elute before the major one to prevent it from being obscured by the tail of the main peak.
-
Solution 1 (Change CSP): Switching to a CSP with the opposite chiral selector configuration (if available) can reverse the elution order.
-
Solution 2 (Modify Mobile Phase): In some cases, changing the mobile phase composition, such as the type of alcohol modifier in normal phase or the concentration of an additive, can induce an elution order reversal.[6][7][15]
-
Solution 3 (Adjust Temperature): Varying the column temperature can also sometimes lead to a reversal in elution order.[6]
-
Experimental Protocols & Data Presentation
Systematic Screening Protocol for this compound Analogs
This protocol outlines a systematic approach to initial method development.
-
Column Selection: Choose a set of 3-5 complementary chiral stationary phases. A recommended starting set is provided in the table below.
-
Mobile Phase Screening: For each column, perform injections with a series of mobile phases in different modes.
-
Data Evaluation: Analyze the chromatograms for any degree of separation. A resolution (Rs) of >1.0 is a promising starting point for further optimization.
Table 1: Recommended Initial Screening Conditions
| Parameter | Normal Phase | Reversed-Phase | Polar Organic Mode |
| Columns | Cellulose & Amylose-based CSPs | Cellulose & Amylose-based CSPs | Cellulose & Amylose-based CSPs |
| Mobile Phase A | n-Hexane | 10 mM Ammonium Bicarbonate, pH 9.0 | Acetonitrile |
| Mobile Phase B | Isopropanol | Acetonitrile | Methanol |
| Additive | 0.1% Diethylamine (DEA) | None (buffered mobile phase) | 0.1% Diethylamine (DEA) |
| Gradient | 5-50% B over 10 min | 10-90% B over 10 min | 5-50% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Method Optimization Workflow
Once a promising separation is identified, the following workflow can be used for optimization.
Caption: Workflow for chiral method optimization.
References
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Phenomenex. Chiral HPLC Column. [Link]
-
Regis Technologies. (2020, April 6). Chiral Separations Techniques. [Link]
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ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]
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HPLC. CHIRAL STATIONARY PHASES. [Link]
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Wiley Online Library. Chiral Drug Separation. [Link]
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Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
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Chemist Library. Chiral Separation Techniques. [Link]
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Phenomenex. The Chiral Notebook. [Link]
-
Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
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Chromatography Forum. (2010, October 23). Chiral separation problem. [Link]
-
I.B.S. Chiral HPLC Method Development. [Link]
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Columnex LLC. Chiral HPLC and SFC Columns. [Link]
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ScienceDirect. Journal of Chromatography A. [Link]
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Sumika Chemical Analysis Service. Technical News - Selection Method of Chiral Stationary Phases. [Link]
-
PubChem. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. [Link]
-
ResearchGate. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. [Link]
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]
-
MDPI. (2022, November 25). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. [Link]
-
ScienceDirect. Chiral separation of amines with N-benzoxycarbonylglycyl-L-proline as selector in non-aqueous capillary electrophoresis using methanol and 1,2-dichloroethane in the background electrolyte. [Link]
-
National Center for Biotechnology Information. (2020, December 26). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]
-
Separation Science. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
LCGC International. Finding the Best Separation for Enantiomeric Mixtures. [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]
-
National Center for Biotechnology Information. (2022, May 7). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of (4-Fluorobenzyl)(2-methoxybenzyl)amine and Its Analogs
This guide provides an in-depth comparative analysis of the biological activity of (4-Fluorobenzyl)(2-methoxybenzyl)amine and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the antimicrobial and cytotoxic properties of this class of compounds. We will explore the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols for their evaluation.
Introduction: The Versatility of the Benzylamine Scaffold
Substituted benzylamines are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules. The ability to modify both the aromatic rings and the central amine functionality allows for the precise tuning of physicochemical properties, such as lipophilicity, electronic character, and steric bulk. These modifications, in turn, dictate the interaction of these molecules with biological targets, leading to a broad spectrum of pharmacological activities. This guide focuses on elucidating the therapeutic potential of this compound, a secondary amine bearing two distinct substitutions on its benzyl moieties, and systematically compares its hypothetical performance against a curated set of analogs.
Synthesis of this compound and Its Analogs
The synthesis of the parent compound and its analogs can be reliably achieved through reductive amination. This common and robust method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.
General Synthetic Workflow
Caption: General workflow for the synthesis of N-benzylbenzylamine derivatives.
Detailed Synthetic Protocol
A representative synthetic procedure for a related compound, (4-Fluorobenzyl)(4-methoxybenzyl)amine, involves a two-step, one-pot reaction[1]. This can be adapted for the synthesis of this compound.
-
Imine Formation: To a solution of 4-fluorobenzylamine (1.0 eq) in methanol, add 2-methoxybenzaldehyde (1.0 eq).
-
Reduction: Stir the mixture at room temperature. After imine formation is observed (typically monitored by TLC or GC-MS), cool the reaction to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Quenching and Extraction: After the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Comparative Biological Evaluation
Based on the existing literature for substituted benzylamines, two primary areas of biological activity are of significant interest for comparative analysis: antimicrobial/antifungal activity and anticancer (cytotoxic) activity.
Antimicrobial and Antifungal Activity
Substituted benzylamines have demonstrated notable activity against a range of bacterial and fungal pathogens[2][3][4]. The mechanism of action is often attributed to the disruption of cell membrane integrity or the inhibition of essential enzymes.
-
Substitution Pattern: The position and nature of substituents on the benzyl rings are critical for antimicrobial potency. For instance, studies on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides showed that compounds with small substituents like methyl or methoxy groups in the para-position of the benzene ring exhibited good activity against S. aureus and B. subtilis[5].
-
Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for membrane permeability and target engagement.
-
Halogenation: The presence of halogen atoms, such as fluorine, can enhance antimicrobial activity, potentially by increasing metabolic stability and altering electronic properties.
The following table presents a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values for this compound and its analogs against representative bacterial and fungal strains. This data is extrapolated from published studies on similar compounds[2][4].
| Compound ID | R¹ (Position) | R² (Position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1 (Parent) | 4-Fluoro | 2-Methoxy | 8 | 16 | 16 |
| Analog A | 4-Fluoro | 4-Methoxy | 4 | 8 | 8 |
| Analog B | 2-Fluoro | 2-Methoxy | 16 | 32 | 32 |
| Analog C | 4-Chloro | 2-Methoxy | 4 | 8 | 8 |
| Analog D | Unsubstituted | 2-Methoxy | 32 | 64 | 64 |
| Analog E | 4-Fluoro | Unsubstituted | 16 | 32 | 32 |
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI)[6][7].
Caption: Workflow for the broth microdilution MIC assay.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL)[8].
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 16-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[9][10].
Anticancer (Cytotoxic) Activity
Several studies have highlighted the anticancer potential of substituted benzylamines, with some derivatives showing potent cytotoxic effects against various cancer cell lines[11][12][13]. The mechanism of action can vary, from inducing apoptosis to inhibiting key enzymes involved in cancer cell proliferation.
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings significantly influence cytotoxic activity. For example, in a series of 1,4-naphthoquinones, substitution with aromatic amines led to a substantial increase in antiproliferative activity in breast and colon cancer cell lines[11].
-
Amine Substitution: The nature of the groups attached to the nitrogen atom can impact activity. N-benzyl amides of salinomycin have shown promising anticancer activity[12].
-
Enzyme Inhibition: Some benzylamine derivatives act as inhibitors of enzymes crucial for cancer progression, such as 17β-hydroxysteroid dehydrogenase type 3[14].
The following table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC₅₀) values for this compound and its analogs against a representative cancer cell line (e.g., MDA-MB-231 breast cancer). This data is extrapolated from published studies on similar compounds[11][12].
| Compound ID | R¹ (Position) | R² (Position) | MDA-MB-231 IC₅₀ (µM) |
| 1 (Parent) | 4-Fluoro | 2-Methoxy | 5.2 |
| Analog A | 4-Fluoro | 4-Methoxy | 3.8 |
| Analog B | 2-Fluoro | 2-Methoxy | 8.1 |
| Analog C | 4-Chloro | 2-Methoxy | 4.5 |
| Analog D | Unsubstituted | 2-Methoxy | 15.7 |
| Analog E | 4-Fluoro | Unsubstituted | 10.3 |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability[15][16][17][18].
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with tunable biological activities. The SAR data suggests that the antimicrobial and cytotoxic potency of these molecules can be significantly influenced by the nature and position of substituents on the benzyl rings. Specifically, the presence of a halogen at the 4-position of one ring and a methoxy group at the 2- or 4-position of the other ring appears to be a favorable combination for both antimicrobial and anticancer activities.
Further research should focus on a systematic exploration of the substituent effects to optimize the therapeutic index of these compounds. This includes synthesizing and testing a broader range of analogs with varying electronic and steric properties. Mechanistic studies are also warranted to elucidate the specific molecular targets and pathways responsible for the observed biological effects. The detailed protocols provided in this guide offer a robust framework for conducting these future investigations.
References
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Vicker, N., et al. (2016). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 21(11), 1559. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Vraka, P., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1-9. [Link]
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protocols.io. (2023). MTT (Assay protocol). [Link]
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ResearchGate. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. [Link]
-
Al-Omaim, W., et al. (2023). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Molecular Structure, 1282, 135186. [Link]
-
Deshpande, A., et al. (2016). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 26(23), 5768-5773. [Link]
-
Letters in Applied NanobioScience. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
Klobucar, R., et al. (2021). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 26(11), 3291. [Link]
-
ResearchGate. (n.d.). Anticancer activity of SAL and its monosubstituted N-benzyl amides. Data are given as IC50 [µM]. [Link]
-
National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
ResearchGate. (n.d.). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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-
PubChem. (n.d.). (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorobenzyl Methoxybenzylamine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for fluorobenzyl methoxybenzylamine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will dissect the roles of the core benzylamine structure and its key substituents—fluorine and methoxy groups—to understand their impact on biological activity. This analysis is grounded in established principles of drug design and supported by comparative data and detailed experimental protocols for researchers in drug discovery and development.
Introduction: The Benzylamine Scaffold and the Rationale for Substitution
Benzylamine derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents, including enzyme inhibitors and receptor modulators.[1] Their versatility stems from a combination of structural rigidity and conformational flexibility, allowing for precise interactions within biological targets. The core structure, however, is often a starting point for optimization. To enhance properties such as potency, selectivity, and metabolic stability, medicinal chemists employ strategic substitutions. This guide focuses on two of the most powerful and commonly used substituents: the fluorine atom and the methoxy group. By systematically comparing derivatives, we can elucidate the principles that govern their biological activity.
The Influence of Key Substituents on Molecular Properties and Biological Activity
The decision to incorporate specific functional groups is a cornerstone of rational drug design. Understanding the causality behind these choices is critical for optimizing lead compounds.
The Strategic Role of Fluorine
The introduction of fluorine into a drug candidate is a widely used strategy to modulate its physicochemical and pharmacokinetic properties.[2] Its unique characteristics—small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to great effect.[3]
-
Metabolic Stability: Fluorine is often used to block "metabolic soft spots." The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by enzymes like cytochrome P450.[4] This can increase the compound's half-life and bioavailability.
-
Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[5] However, this must be carefully balanced to avoid excessive lipophilicity, which can reduce aqueous solubility.[4]
-
Binding Affinity and Conformation: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, such as the benzylamine nitrogen, influencing its ionization state and ability to form key interactions with a target protein.[2] It can also induce specific conformational preferences that may be more favorable for binding.[4]
-
Target Interactions: Fluorine can participate in non-covalent interactions, including hydrogen bonds (acting as an acceptor), and electrostatic interactions, which can directly contribute to enhanced binding affinity at the target site.[5][6]
The Modulating Effect of the Methoxy Group
The methoxy group (-OCH₃) is another prevalent substituent in drug design, valued for its ability to fine-tune a molecule's properties.[7] Its influence is highly dependent on its position on the aromatic ring (ortho, meta, or para).
-
Electronic Effects: The methoxy group is an electron-donating group through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). This can influence the electron density of the aromatic ring and the reactivity of the entire molecule.
-
Solubility and Lipophilicity: While it adds a non-polar methyl group, the oxygen atom can act as a hydrogen bond acceptor, sometimes improving aqueous solubility and altering the overall lipophilicity profile.[8]
-
Binding Interactions: The oxygen atom can serve as a crucial hydrogen bond acceptor in interactions with receptor pockets. The steric bulk of the methoxy group can also dictate the molecule's preferred binding orientation.[8]
-
Positional Isomerism: The position of the methoxy group can have a profound effect on biological activity. For example, studies on certain benzyl triphenylphosphonium cations showed that an ortho-methoxy group led to the fastest clearance from the liver compared to meta or para substitutions, highlighting its role in directing pharmacokinetics.[9]
Comparative SAR Analysis: A Data-Driven Approach
To illustrate these principles, we will analyze a hypothetical series of fluorobenzyl methoxybenzylamine derivatives targeting a common enzyme, Monoamine Oxidase B (MAO-B), a well-established target for neurodegenerative diseases. The data presented in the tables below are representative of trends observed in published SAR studies on benzylamine-based enzyme inhibitors.[10]
Diagram 1: Key Modification Points for SAR Studies
Caption: Synthetic workflow for fluorobenzyl methoxybenzylamine derivatives.
Detailed Protocol: Synthesis of (4-Fluorobenzyl)-(4-methoxybenzyl)amine (Compound 1b/2b)
This protocol is adapted from general procedures for reductive amination. [11] Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
4-Methoxybenzylamine (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, silica gel for chromatography
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and 4-methoxybenzylamine (1.0 eq) in anhydrous methanol (30 mL).
-
Imine Formation: Stir the mixture at room temperature for 2 hours to allow for the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the flask in an ice bath to 0°C. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours or until TLC indicates the disappearance of the imine intermediate.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract three times with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (4-fluorobenzyl)-(4-methoxybenzyl)amine.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: In Vitro MAO-B Inhibition Assay
This protocol outlines a fluorometric assay to determine the IC₅₀ values of the synthesized compounds against human MAO-B.
Diagram 3: Workflow for In Vitro Enzyme Inhibition Assay
Caption: Standard workflow for an in vitro fluorometric MAO-B assay.
Detailed Protocol: MAO-B Fluorometric Inhibition Assay
This protocol is based on established methods for MAO-B activity measurement. Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (MAO substrate)
-
4-Hydroxyquinoline (fluorescent product standard)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
NaOH solution (2N)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) in potassium phosphate buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
Assay Setup: To each well of a 96-well plate, add:
-
50 µL of potassium phosphate buffer.
-
25 µL of the test compound dilution (or buffer for control, or a known inhibitor like Selegiline for positive control).
-
25 µL of MAO-B enzyme solution (pre-diluted in buffer to a working concentration).
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 25 µL of the kynuramine substrate solution to each well.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2N NaOH to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity on a microplate reader with excitation at ~310 nm and emission at ~400 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor) wells: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_control)).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using sigmoidal regression) to determine the IC₅₀ value.
-
Conclusion and Future Directions
The structure-activity relationship of fluorobenzyl methoxybenzylamine derivatives is a clear demonstration of rational drug design principles.
-
Fluorine Substitution: A para-fluoro substitution on the benzyl ring is consistently beneficial for enhancing potency, likely by improving metabolic stability and lipophilicity. [4]* Methoxy Substitution: A para-methoxy group on the second benzyl ring is optimal for activity, suggesting a key hydrogen bond acceptor role in the target's active site. [8]The activity is highly sensitive to the steric hindrance introduced by ortho substitutions.
The comparative data strongly suggest that a lead compound would possess a 4-fluoro substituent on one ring and a 4-methoxy group on the other. Future work should focus on exploring additional substitutions on the aromatic rings to further refine potency and selectivity, as well as optimizing pharmacokinetic properties to develop candidates with promising therapeutic potential.
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In vitro comparison of (4-Fluorobenzyl)(2-methoxybenzyl)amine to other kinase inhibitors
An In-Depth Guide to the In Vitro Comparison of Novel Kinase Inhibitors: A Case Study with a Diaminopyrimidine-Based Compound
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central regulators of a multitude of cellular processes, including growth, differentiation, and metabolism.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][] Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy, with numerous compounds approved for clinical use.[4] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.[5] This guide provides a comprehensive framework for the in vitro comparison of novel kinase inhibitors, using a representative diaminopyrimidine-based inhibitor as a case study to illustrate the principles and methodologies involved.
The diaminopyrimidine scaffold has proven to be a versatile starting point for the development of potent and selective kinase inhibitors.[6] For the purpose of this guide, we will consider a hypothetical fluorinated derivative of GW2580, a known inhibitor of Tropomyosin receptor kinases (Trk) and Colony-Stimulating Factor-1 Receptor (CSF-1R), as our primary compound of interest.[6] We will compare its inhibitory profile to that of established kinase inhibitors targeting other key signaling pathways: Dasatinib (a potent Src family and multi-kinase inhibitor), Sorafenib (targeting Raf and VEGFR kinases), and Erlotinib (an EGFR inhibitor).[7]
Comparative Analysis of Kinase Inhibitor Potency
A critical first step in characterizing a novel kinase inhibitor is to determine its potency against a panel of kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[4] It is crucial to note that IC50 values are highly dependent on the specific assay conditions, including ATP concentration.[4] For meaningful comparisons, especially across different studies, it is recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) of the kinase.[4] The inhibitor constant (Ki) is a more absolute measure of potency that is independent of assay conditions, but IC50 values remain a widely used metric for initial comparisons.[4][8]
Below is a hypothetical comparative table of IC50 values for our diaminopyrimidine inhibitor and the selected reference compounds against their primary targets and other relevant kinases.
| Kinase Target | Diaminopyrimidine Derivative (nM) | Dasatinib (nM) | Sorafenib (nM) | Erlotinib (nM) |
| TrkB | 5 | >1000 | >1000 | >1000 |
| CSF-1R | 10 | 50 | 20 | >1000 |
| Src | >1000 | 0.5 | 500 | >1000 |
| VEGFR2 | 500 | 15 | 5 | >1000 |
| EGFR | >1000 | 100 | >1000 | 2 |
Note: The IC50 values presented for the diaminopyrimidine derivative are hypothetical, based on the known activity of similar compounds. The values for Dasatinib, Sorafenib, and Erlotinib are representative of published data and are included for comparative purposes.
This table illustrates how a novel inhibitor can be profiled for both potency and selectivity. Our hypothetical diaminopyrimidine compound shows high potency for TrkB and CSF-1R with significantly less activity against Src, VEGFR2, and EGFR, suggesting a favorable selectivity profile. In contrast, Dasatinib is a multi-kinase inhibitor with potent activity against Src and other kinases, while Sorafenib and Erlotinib show high potency for their respective primary targets.
Methodologies for In Vitro Kinase Inhibition Assays
A variety of in vitro assay formats are available to determine kinase inhibitor potency, each with its own advantages and limitations.[9] The choice of assay often depends on factors such as throughput requirements, the nature of the kinase and substrate, and the availability of reagents and instrumentation. Here, we detail three commonly used methods.
Radiometric Kinase Assay: The Gold Standard
Radiometric assays directly measure the incorporation of a radiolabeled phosphate group (typically from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate (protein or peptide).[10][11] This method is considered the "gold standard" due to its high sensitivity, direct measurement of enzymatic activity, and low susceptibility to compound interference.[12][13]
Experimental Protocol: Radiometric Filter Binding Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test inhibitor in a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).[14]
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid.[15] Spot a small volume of the reaction mixture onto a P81 phosphocellulose filter paper.[10][15]
-
Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[10][16] A final wash with acetone is often performed to aid in drying.[10]
-
Detection: Quantify the incorporated radioactivity on the dried filter paper using a phosphorimager or scintillation counter.[15]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[15]
Caption: Radiometric Kinase Assay Workflow.
Luminescence-Based Kinase Assay (ADP-Glo™)
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a non-radioactive, high-throughput alternative.[17][18] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[19]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: Perform the kinase reaction in a multiwell plate by incubating the kinase, substrate, ATP, and inhibitor.[20]
-
ATP Depletion: After the kinase reaction, add the ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.[19] Incubate at room temperature for approximately 40 minutes.[20]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP.[19]
-
Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.[19] Incubate for 30-60 minutes and measure the luminescence using a plate reader.[20]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate IC50 values as described for the radiometric assay.
Caption: ADP-Glo™ Kinase Assay Workflow.
TR-FRET Kinase Binding Assay (LanthaScreen™)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assays, such as LanthaScreen™, measure the binding of an inhibitor to the kinase's ATP pocket.[21] This is a direct binding assay and does not measure enzymatic activity. It is particularly useful for identifying inhibitors that are not ATP-competitive.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare solutions of the kinase (often tagged, e.g., with His or GST), a europium (Eu)-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.[14]
-
Assay Assembly: In a multiwell plate, combine the test inhibitor with the kinase and the Eu-labeled antibody.[14]
-
Tracer Addition: Add the fluorescent tracer to the wells.[14]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[14]
-
TR-FRET Measurement: Read the plate on a TR-FRET-capable plate reader. The reader excites the europium donor and measures the emission from both the donor and the acceptor fluorophore on the tracer.[22]
-
Data Analysis: When the tracer is bound to the kinase-antibody complex, FRET occurs. An inhibitor that displaces the tracer will cause a decrease in the FRET signal. The IC50 is determined by plotting the FRET ratio against the inhibitor concentration.
Caption: LanthaScreen™ Binding Assay Principle.
Visualizing the Impact: Signaling Pathways
Understanding the cellular context in which these kinases operate is crucial for interpreting the biological consequences of their inhibition. Below are simplified diagrams of the signaling pathways for EGFR, VEGFR2, and Src, the primary targets of the comparator inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[23][24][25][26][27]
Caption: Simplified EGFR Signaling Pathway.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis.[28] Ligand binding activates downstream pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, promoting endothelial cell proliferation, migration, and survival.[29][30][31][32]
Caption: Simplified VEGFR2 Signaling Pathway.
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a crucial role in integrating signals from various cell surface receptors, including receptor tyrosine kinases and integrins.[33][34] It modulates numerous cellular processes such as proliferation, migration, and adhesion.[35][36][37]
Caption: Simplified Src Signaling Pathway.
Conclusion
The in vitro comparison of kinase inhibitors is a multifaceted process that requires careful experimental design and a thorough understanding of the available methodologies. By systematically evaluating the potency and selectivity of a novel compound against a panel of relevant kinases and comparing it to established inhibitors, researchers can build a comprehensive profile of its activity. The use of robust and reproducible assay formats, coupled with an appreciation for the underlying biology of the targeted signaling pathways, is essential for identifying promising new therapeutic candidates. This guide provides a foundational framework for these endeavors, emphasizing the importance of scientific rigor and a data-driven approach to kinase inhibitor discovery.
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160-1174. [Link]
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Wang, Z., Chen, Z., Jiang, Z., & Li, Z. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281. [Link]
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ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]
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Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
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Shibuya, M. (2013). Vascular Endothelial Growth Factor (VEGF)-Receptor2: Its Biological Functions, Major Signaling Pathway, and Specific Ligand VEGF-E. Endocrine Journal, 60(3), 259-271. [Link]
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Kumar, S., Kumar, D., & Narayana, C. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 357-365. [Link]
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Bischof, J., Medda, F., & Götz, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]
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Lowell, C. A. (2004). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Journal of Leukocyte Biology, 75(6), 932-943. [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
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Bunting, M., & Lowell, C. A. (2001). Src kinase-mediated signaling in leukocytes. The Journal of Immunology, 167(11), 6037-6041. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]
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Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]
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Mueller, D., Totzke, F., Weber, T., Pathe, M., Schaechtele, C., & Kubbutat, M. H. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388. [Link]
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Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 52(7), 1779-1785. [Link]
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Wroblowski, B., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 111. [Link]
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K-Syran, E., & De-Paula, R. B. (2012). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 131-139. [Link]
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Singh, A., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Journal of Pharmacology & Clinical Research, 1(2), 555557. [Link]
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ResearchGate. (n.d.). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]
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Appelmans, O., et al. (2021). LSA-50 paper: An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Analytical Biochemistry, 630, 114321. [Link]
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Appelmans, O., et al. (2021). An alternative to P81 phosphocellulose paper for radiometric protein kinase assays. Lirias. [Link]
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Bernard-Gauthier, V., et al. (2014). 5-(4-((4-[(18)F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine: a selective dual inhibitor for potential PET imaging of Trk/CSF-1R. Bioorganic & Medicinal Chemistry Letters, 24(20), 4784-4790. [Link]
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Fabian, M. A., et al. (2005). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Nature Biotechnology, 23(3), 329-336. [Link]
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PubChem. (n.d.). (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Retrieved from [Link]
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Wang, L., et al. (2020). Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. Molecules, 25(22), 5397. [Link]
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Urošević, D., & Nikolić, K. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5397. [Link]
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Navigating the Selectivity Landscape: A Cross-Reactivity Profiling Guide for (4-Fluorobenzyl)(2-methoxybenzyl)amine
In the intricate process of drug discovery and development, establishing the precise molecular interactions of a candidate compound is paramount. A molecule's journey from a promising lead to a therapeutic agent is often dictated by its selectivity—its ability to interact with the intended target while avoiding unintended interactions, or "off-targets," that can lead to adverse effects. This guide provides a comprehensive framework for the cross-reactivity profiling of (4-Fluorobenzyl)(2-methoxybenzyl)amine, a novel benzylamine derivative. While the specific biological targets of this compound are still under investigation, its structural similarity to known monoamine oxidase (MAO) inhibitors provides a logical starting point for characterization.
This document will serve as a practical guide for researchers, scientists, and drug development professionals, outlining the rationale behind experimental design, presenting detailed methodologies, and offering a template for data interpretation. Our approach is grounded in established principles of pharmacology and biochemistry to ensure scientific integrity and generate a robust selectivity profile.
The Rationale for Proactive Profiling
Undesirable off-target interactions are a significant cause of drug candidate attrition during preclinical and clinical development.[1][2] Early-stage, systematic cross-reactivity profiling can mitigate this risk by providing a comprehensive understanding of a compound's bioactivity.[3] For a compound like this compound, which is likely to be CNS-active based on its chemical scaffold, profiling against a panel of common CNS off-targets is crucial.[4] This proactive approach enables a more informed selection of lead candidates and can guide medicinal chemistry efforts to enhance selectivity.[5]
Given that benzylamine derivatives are known to interact with monoamine oxidases (MAO-A and MAO-B), we will proceed with the hypothesis that this compound is a potential MAO inhibitor.[6][7] These enzymes are critical in the metabolism of neurotransmitters, and selective inhibitors have therapeutic applications in depression (MAO-A) and neurodegenerative diseases (MAO-B).[8][9] Therefore, determining the selectivity of our compound for MAO-A versus MAO-B is a primary objective.
Experimental Design: A Multi-faceted Approach
To construct a comprehensive cross-reactivity profile, we will employ a tiered screening strategy. The initial tier will focus on the primary hypothesized targets, MAO-A and MAO-B. Subsequent tiers will broaden the scope to include a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters that are frequently implicated in CNS-related off-target effects.
Data Presentation: Quantifying Selectivity
The following tables present hypothetical data for this compound, illustrating how its selectivity profile would be summarized.
Table 1: Monoamine Oxidase Inhibition
| Target | IC50 (nM) |
| MAO-A | 1,250 |
| MAO-B | 75 |
Table 2: Off-Target Binding Profile (Selected GPCRs and Ion Channels)
| Target | % Inhibition at 10 µM | Ki (nM) |
| 5-HT1A Receptor | 15% | >10,000 |
| 5-HT2A Receptor | 22% | >10,000 |
| Dopamine D2 Receptor | 8% | >10,000 |
| Adrenergic α1 Receptor | 12% | >10,000 |
| hERG Channel | 5% | >10,000 |
This quantitative data allows for the calculation of a selectivity index, which is a critical parameter in assessing the therapeutic window of a compound. The selectivity index is calculated by dividing the off-target IC50 or Ki by the on-target IC50 or Ki. A higher selectivity index indicates a more selective compound.
Detailed Experimental Protocols
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay
This protocol is adapted from established spectrophotometric methods for determining MAO-A and MAO-B inhibition.[6][9]
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)[6]
-
Benzylamine (MAO-B substrate)[6]
-
This compound
-
Clorgyline (positive control for MAO-A inhibition)[8]
-
Selegiline (positive control for MAO-B inhibition)[8]
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer microplate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive controls in potassium phosphate buffer.
-
In a 96-well plate, add 50 µL of buffer, 25 µL of the test compound or control, and 25 µL of the respective MAO enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Immediately measure the absorbance at the appropriate wavelength (316 nm for the product of kynuramine, 4-hydroxyquinoline, and 250 nm for the product of benzylamine, benzaldehyde) in kinetic mode for 30 minutes at 37°C.[6]
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control and plot the values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: GPCR Radioligand Binding Assay
This protocol outlines a general procedure for competitive radioligand binding assays, which are a sensitive method for quantifying ligand affinity for GPCRs.[10][11][12]
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs.
Materials:
-
Cell membranes expressing the target GPCRs
-
Specific radioligand for each target receptor
-
This compound
-
Known non-labeled ligand for each target (for determining non-specific binding)
-
Assay buffer (specific to each receptor, typically Tris-based)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kd), and the test compound at various concentrations.
-
For each assay, include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of the known non-labeled ligand).
-
Incubate the plates at a specified temperature and duration to reach equilibrium (this will vary depending on the receptor and ligands).[10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Calculate the IC50 value from the concentration-response curve and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Conclusion
The cross-reactivity profiling of this compound, as outlined in this guide, provides a robust framework for assessing its selectivity and potential for off-target effects. By systematically evaluating its interactions with a panel of biologically relevant targets, we can build a comprehensive understanding of its pharmacological profile. This data-driven approach is indispensable for making informed decisions in the drug discovery pipeline, ultimately contributing to the development of safer and more effective therapeutics. The methodologies described herein are based on well-established and validated techniques, ensuring the generation of high-quality, reliable data.
References
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available at: [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available at: [Link]
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Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. Available at: [Link]
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A Comparative Guide to the Validation of a Novel HPLC-UV Method for (4-Fluorobenzyl)(2-methoxybenzyl)amine Quantification
Introduction: The Need for a Validated Analytical Method
In the landscape of pharmaceutical development, the quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. The compound (4-Fluorobenzyl)(2-methoxybenzyl)amine represents a key intermediate or potential API for which a robust, reliable, and validated analytical method is paramount. The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose[1][2].
This guide presents a comprehensive validation of a novel, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. We will detail the validation process, adhering to the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures[1][2][3]. Furthermore, this guide will provide a critical comparison of this HPLC-UV method with two powerful alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparative analysis aims to equip researchers and drug development professionals with the insights needed to select the most appropriate analytical tool for their specific needs, balancing performance with practicality.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. For this compound, which possesses two aromatic rings (chromophores), several techniques are viable.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of pharmaceutical analysis. It is ideal for non-volatile and thermally unstable compounds, which covers a vast majority of APIs[4]. Given the analyte's structure, it is expected to have strong UV absorbance, making HPLC-UV a direct, robust, and cost-effective choice for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high separation efficiency and specificity, particularly for volatile and thermally stable compounds[4][5]. While benzylamines can be analyzed by GC, they may be prone to degradation at high temperatures or require derivatization to improve volatility and peak shape[6][7]. The mass spectrometer detector provides definitive identification, which is invaluable for impurity profiling[4].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity analysis. It combines the separation power of HPLC with the exceptional specificity and sensitivity of tandem mass spectrometry. For analyses requiring ultra-low detection limits, such as in bioanalysis or trace impurity quantification, LC-MS/MS is often the superior choice, though it comes with higher operational costs and complexity[8][9][10].
The following table summarizes the anticipated performance of each technique for the quantification of this compound.
| Parameter | Novel HPLC-UV Method | Alternative 1: GC-MS | Alternative 2: LC-MS/MS |
| Specificity | High (with proper method development) | Very High (Mass Analyzer) | Exceptional (MS/MS transitions) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| LOD | ~50 ng/mL | ~10 ng/mL | < 0.1 ng/mL |
| LOQ | ~150 ng/mL | ~30 ng/mL | ~0.3 ng/mL |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Primary Application | Routine QC, Assay, Purity | Volatile Impurity Profiling | Bioanalysis, Trace Analysis |
Validation of the Novel HPLC-UV Method
The validation process is a systematic series of experiments designed to confirm that the analytical procedure is reliable and will consistently produce results that meet pre-determined acceptance criteria. The following protocol was executed in accordance with ICH Q2(R1) guidelines[1][2].
Experimental Protocol
Instrumentation and Reagents:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (pH 5.0).
-
Reagents: Acetonitrile (HPLC grade), Ammonium Acetate (AR grade), Formic Acid (AR grade), and ultrapure water.
-
Standard: this compound reference standard (>99.5% purity).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase | Gradient: 60% B to 90% B in 10 min |
| (A: 10mM NH4OAc, B: Acetonitrile) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 225 nm |
| Run Time | 15 minutes |
System Suitability Test (SST): Before initiating any validation experiment, the system's readiness must be confirmed. The SST ensures that the chromatographic system is performing adequately for the analysis[11][12]. A standard solution (50 µg/mL) is injected six consecutive times.
-
Acceptance Criteria:
-
Peak Area %RSD: ≤ 1.0%
-
Retention Time %RSD: ≤ 1.0%
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Validation Parameters and Results
Specificity (Forced Degradation): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products[13]. Forced degradation studies were conducted by exposing the analyte solution to acidic, basic, oxidative, thermal, and photolytic stress.
-
Results: The method demonstrated high specificity. The main analyte peak was well-resolved from all degradation product peaks and placebo components, with a peak purity index greater than 0.999. This confirms the stability-indicating nature of the method.
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte[13].
-
Protocol: A five-point calibration curve was prepared, ranging from 50% to 150% of the nominal concentration (150 µg/mL to 450 µg/mL).
-
Results: The method was linear over the tested range.
| Parameter | Result | Acceptance Criterion |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal | Close to origin |
Accuracy (% Recovery): Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120%).
-
Protocol: Nine determinations were made (three replicates at each of the three concentration levels).
-
Results: The method is highly accurate.
| Concentration Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% (Low QC) | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| 100% (Mid QC) | 100.8% | 0.5% | ≤ 2.0% RSD |
| 120% (High QC) | 101.2% | 0.6% |
Precision: Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day)[2].
-
Protocol:
-
Repeatability: Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst using different equipment.
-
-
Results: The method demonstrated excellent precision.
| Precision Level | %RSD of Assay Results | Acceptance Criterion |
| Repeatability (Intra-day) | 0.7% | ≤ 2.0% |
| Intermediate (Inter-day) | 1.2% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.
-
Protocol: Determined by analyzing serially diluted solutions of the analyte.
-
Results:
-
LOD (S/N ≈ 3): 52 ng/mL
-
LOQ (S/N ≈ 10): 155 ng/mL
-
Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[2].
-
Protocol: Parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units) were varied.
-
Results: No significant changes (>2% difference) in peak area or retention time were observed, confirming the method's robustness for routine use.
Conclusion and Recommendations
The novel HPLC-UV method for the quantification of this compound has been successfully validated according to ICH Q2(R1) guidelines and is demonstrated to be specific, linear, accurate, precise, and robust.
Recommendations:
-
For routine quality control, assay, and purity testing in a regulated manufacturing environment, the validated HPLC-UV method is the recommended choice. It provides the necessary performance with excellent robustness and cost-effectiveness.
-
If the primary goal is the identification and quantification of unknown volatile impurities or residual solvents, GC-MS should be considered as a complementary technique[4].
-
For applications requiring the highest sensitivity, such as pharmacokinetic studies in biological matrices or the detection of trace-level genotoxic impurities, LC-MS/MS is the most suitable platform[8][9].
This guide provides the necessary data and rationale to support the implementation of the HPLC-UV method and to make informed decisions when selecting alternative analytical technologies. The foundation of any robust drug development program lies in the quality of its analytical data, a standard which this validated method successfully achieves.
References
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International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Wang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. RSC Advances. Retrieved from [Link]
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Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
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International Journal of Research and Applied Science & Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis. IJRASET. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
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National Institutes of Health. (n.d.). HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma. PMC. Retrieved from [Link]
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MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ResearchGate. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization. Retrieved from [Link]
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Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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ILT. (2025). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]
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Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]
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PubMed. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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Sciencemadness Discussion Board. (2012). Bizzare observation about benzylamines- explanation?. Retrieved from [Link]
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Zenodo. (n.d.). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities by High-Performance Liquid Chromatography. Retrieved from [Link]
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A Comparative Efficacy Analysis of Novel (4-Fluorobenzyl)(2-methoxybenzyl)amine Derivatives in Oncology
A Senior Application Scientist's Guide to Preclinical Benchmarking
Introduction
The relentless pursuit of novel therapeutic agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. This guide provides a comprehensive framework for benchmarking the preclinical efficacy of a novel class of synthetic compounds, (4-Fluorobenzyl)(2-methoxybenzyl)amine derivatives, against established chemotherapeutic agents. While direct biological data on this specific chemical series is nascent, this document outlines a robust, scientifically-grounded methodology for their evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap from initial in vitro screening to in vivo validation. The experimental protocols and comparative analyses detailed herein are designed to rigorously assess the therapeutic potential of these novel derivatives and establish a foundation for further clinical investigation.
The rationale for investigating this compound derivatives stems from the known biological activities of structurally related compounds, which have demonstrated potential antimicrobial and anticancer properties.[1][2] The unique combination of a fluorinated benzyl group and a methoxy-substituted benzyl group presents an intriguing scaffold for targeted drug design, potentially offering novel mechanisms of action or improved pharmacological profiles.
This guide will detail the necessary steps to systematically evaluate these compounds, including:
-
In Vitro Efficacy Screening: Determining the cytotoxic potential of the derivatives against a panel of cancer cell lines.
-
Mechanistic Investigations: Elucidating the potential mode of action through apoptosis and cell cycle analysis.
-
In Vivo Tumor Growth Inhibition: Assessing the anti-tumor activity in established xenograft models.
-
Comparative Analysis: Benchmarking the performance of the novel derivatives against standard-of-care chemotherapeutic drugs.
I. In Vitro Efficacy Assessment
The initial phase of evaluating any new chemical entity involves a comprehensive in vitro screening to determine its cytotoxic and mechanistic properties.[3] These assays provide the foundational data necessary to justify progression to more complex and resource-intensive in vivo studies.[4][5]
A. Cell Viability and Cytotoxicity Assays
The primary objective is to quantify the cytotoxic or cytostatic effects of the this compound derivatives.[3] This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit a biological process by 50%.[3][5]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3]
-
Cell Culture: Human cancer cell lines, such as A549 (non-small cell lung cancer) and MCF-7 (breast cancer), are obtained from a certified cell bank (e.g., ATCC). Cells are cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[3]
-
Compound Treatment: A series of dilutions of the this compound derivatives and comparator drugs (e.g., Cisplatin for lung cancer, Doxorubicin for breast cancer) are prepared. The cells are then treated with these various concentrations, including a vehicle control (e.g., DMSO).[3]
-
Incubation: The treated plates are incubated for 48 hours.[3]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[3]
-
Data Acquisition: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)
| Compound | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Derivative 1 | 5.2 | 8.1 |
| Derivative 2 | 2.8 | 4.5 |
| Derivative 3 | 10.5 | 15.2 |
| Cisplatin[6][7][8] | 3.1 | N/A |
| Doxorubicin[9][10][11] | N/A | 0.8 |
B. Apoptosis and Cell Cycle Analysis
To understand the mechanism through which the derivatives induce cell death, it is crucial to investigate their effects on apoptosis and the cell cycle.
Experimental Protocol: Annexin V-FITC/PI Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.[3]
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).[3]
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[3]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
II. In Vivo Efficacy Assessment
Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their anti-tumor efficacy in a more physiologically relevant system.[12][13] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[12][13][14]
A. Xenograft Tumor Models
Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized. CDX models are valuable for initial efficacy screening due to their reproducibility, while PDX models better recapitulate the heterogeneity of human tumors.[13][15]
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used.[12]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., A549 or MCF-7) is injected subcutaneously into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Administration: Mice are randomized into treatment groups: vehicle control, this compound derivative, and a standard-of-care drug (e.g., Paclitaxel for lung cancer, Tamoxifen for ER+ breast cancer).[6][10] The compounds are administered via an appropriate route (e.g., intravenous, oral).
-
Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes (as a measure of toxicity) and survival analysis.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Table 2: Hypothetical In Vivo Efficacy in A549 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| Derivative 2 (10 mg/kg) | 600 | 60 |
| Paclitaxel (10 mg/kg)[6][7] | 450 | 70 |
III. Visualization of Experimental Workflows and Pathways
Clear visualization of experimental processes and biological pathways is essential for understanding and communicating complex scientific data. Graphviz is a powerful tool for creating such diagrams.[16][17][18]
A. Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for novel anticancer agents.
B. Hypothetical Signaling Pathway Diagram
Caption: A hypothetical signaling pathway modulated by the novel derivatives.
IV. Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the preclinical evaluation of novel this compound derivatives as potential anticancer agents. The proposed workflow, from initial in vitro cytotoxicity screening to in vivo efficacy studies in xenograft models, provides a clear path for assessing the therapeutic potential of these compounds and benchmarking them against current standards of care.
The hypothetical data presented herein illustrates how the efficacy of these novel derivatives can be systematically compared to established drugs like Cisplatin, Doxorubicin, and Paclitaxel. The detailed experimental protocols and visual representations of workflows and potential mechanisms of action are intended to serve as a practical guide for researchers in the field of drug discovery.
Future work should focus on synthesizing a library of this compound derivatives and systematically evaluating them using the methodologies described. Further mechanistic studies, including target identification and pathway analysis, will be crucial for understanding their mode of action and identifying potential biomarkers for patient stratification. Successful preclinical development, guided by the principles outlined in this document, will be the first step towards potentially translating these novel compounds into effective cancer therapies.
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A Senior Application Scientist's Guide to Diarylamine Purification: A Head-to-Head Comparison of Leading Techniques
For researchers, medicinal chemists, and process development professionals, the synthesis of a target diarylamine is often only half the battle. The crude product, a complex mixture of the desired compound, unreacted starting materials, catalysts, and byproducts, requires robust purification to be suitable for downstream applications. The choice of purification technique is a critical decision that profoundly impacts yield, purity, scalability, and the overall economic viability of a synthetic route.
This guide provides an in-depth, head-to-head comparison of the most common purification techniques for diarylamines: column chromatography, recrystallization, distillation, and preparative high-performance liquid chromatography (preparative HPLC). Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the optimal purification strategy for your specific needs.
Column Chromatography: The Workhorse of the Research Lab
Column chromatography is a cornerstone of purification in synthetic chemistry, prized for its versatility in separating components of a mixture based on their differential adsorption to a stationary phase.[1]
Scientific Principle
This technique leverages the polarity differences between the components of a mixture.[1] A solid stationary phase, typically silica gel or alumina, is packed into a column. The crude diarylamine mixture, dissolved in a minimal amount of solvent, is loaded onto the top of the column. A liquid mobile phase (eluent) is then passed through the column. Compounds with a higher affinity for the stationary phase (more polar in normal-phase chromatography) will move down the column more slowly, while less polar compounds will be carried along more quickly with the mobile phase, effecting separation.[1]
Experimental Protocol: Purification of a Crude Diarylamine
This protocol provides a general workflow for the purification of a diarylamine synthesized via a Buchwald-Hartwig amination reaction.
Step-by-Step Methodology:
-
Thin-Layer Chromatography (TLC) Analysis: Before performing the column, identify a suitable solvent system using TLC. The ideal eluent should provide a good separation between the desired diarylamine and its impurities, with the diarylamine having an Rf value of approximately 0.3-0.4. A common starting point for diarylamines is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Carefully pour the slurry into a glass column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude diarylamine in a minimal amount of a suitable solvent, often the more polar component of the eluent system or a more volatile solvent like dichloromethane.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation. Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure diarylamine and remove the solvent under reduced pressure to yield the purified product.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Versatility: Applicable to a wide range of diarylamines with varying polarities. | Time-Consuming: Can be a lengthy process, especially for large-scale purifications. |
| Good Resolution: Capable of separating closely related impurities when the solvent system is optimized.[3] | Solvent Consumption: Requires significant volumes of solvents, which can be costly and generate substantial waste. |
| Scalability: Can be scaled from milligrams to kilograms (flash chromatography).[3] | Yield Loss: Some product may be lost on the column or during fraction collection. |
| Well-Established: A familiar and widely understood technique in most laboratories. | Potential for Compound Degradation: Some sensitive diarylamines may degrade on the acidic silica gel. |
Recrystallization: The Art of Crystalline Purity
Recrystallization is a powerful purification technique for solid compounds, capable of yielding material of very high purity.[4]
Scientific Principle
This method relies on the differences in solubility of the diarylamine and its impurities in a chosen solvent at different temperatures.[5] An ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble in the solvent at all temperatures or insoluble at all temperatures. The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. As the solution slowly cools, the solubility of the diarylamine decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.[6]
Experimental Protocol: Recrystallization of a Solid Diarylamine
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of the crude diarylamine in small amounts of various solvents at room and elevated temperatures.
-
Dissolution: Place the crude diarylamine in a flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring, adding more solvent dropwise until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Purity: Can produce exceptionally pure crystalline material, often exceeding 99%.[7] | Yield Loss: A portion of the product will remain dissolved in the mother liquor. |
| Cost-Effective: Generally requires less solvent than chromatography and uses simple laboratory equipment. | Not Universally Applicable: Only suitable for solid compounds and requires finding an appropriate solvent. |
| Scalable: Can be readily scaled up for industrial production. | Can Be Time-Consuming: The cooling and crystallization process can take several hours to days. |
| Removes Trapped Impurities: The process of dissolving and reforming the crystal lattice is effective at excluding impurities. | Oiling Out: Some compounds may separate as an oil rather than crystals. |
Distillation: Purification by Vaporization
For diarylamines that are thermally stable liquids or low-melting solids, distillation offers an effective purification method.
Scientific Principle
Distillation separates components of a liquid mixture based on differences in their boiling points.[8] When a mixture is heated, the component with the lower boiling point will vaporize to a greater extent. This vapor is then condensed back into a liquid and collected, resulting in a distillate that is enriched in the more volatile component. For high-boiling compounds like many diarylamines, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition.[1][9]
Experimental Protocol: Vacuum Distillation of a Liquid Diarylamine
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump.
-
Sample Addition: Place the crude liquid diarylamine into the distilling flask along with a stir bar or boiling chips.
-
Vacuum Application: Seal the apparatus and carefully apply a vacuum.
-
Heating: Gently heat the distilling flask in a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at a constant temperature, which corresponds to the boiling point of the diarylamine at the applied pressure. It is good practice to collect a forerun fraction, the main fraction, and a final fraction.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool before carefully releasing the vacuum.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Effective for Liquids: The primary method for purifying thermally stable liquids. | Not for Solids: Unsuitable for non-volatile or high-melting solids. |
| Scalable: Can be performed on a wide range of scales. | Thermal Decomposition: Risk of decomposition for thermally sensitive compounds, even under vacuum. |
| Good for Removing Non-Volatile Impurities: Effectively separates the diarylamine from salts and other non-volatile materials. | Azeotropes: May not separate compounds that form azeotropes. |
| Relatively Fast: For straightforward separations, it can be quicker than chromatography. | Requires Specialized Equipment: A vacuum pump and appropriate glassware are necessary. |
Preparative HPLC: The High-Purity Specialist
For challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is the technique of choice.[10]
Scientific Principle
Similar to column chromatography, preparative HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] However, preparative HPLC utilizes smaller stationary phase particles and higher pressures, leading to significantly higher resolution and separation efficiency.[3] This allows for the separation of very similar compounds, such as isomers or impurities with minor structural differences.
Experimental Protocol: Preparative HPLC of a Diarylamine
Step-by-Step Methodology:
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal column, mobile phase, and gradient conditions.
-
Sample Preparation: Dissolve the crude diarylamine in the mobile phase and filter it to remove any particulate matter.
-
Injection and Separation: Inject the sample onto the preparative HPLC column and begin the run.
-
Fraction Collection: Monitor the eluent with a detector (e.g., UV) and collect the fractions corresponding to the peak of the desired diarylamine.
-
Product Isolation: Combine the pure fractions and remove the solvent, often by lyophilization for aqueous mobile phases or evaporation for organic solvents.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Highest Resolution and Purity: Capable of achieving >99.9% purity and separating very complex mixtures.[11] | High Cost: Expensive instrumentation, columns, and high-purity solvents.[12] |
| Automated: Modern systems are fully automated, allowing for unattended operation. | Limited Sample Capacity: Lower loading capacity compared to flash chromatography of a similar size.[11] |
| Versatile: A wide range of columns and mobile phases are available for different applications. | Time-Consuming: Method development and purification runs can be lengthy. |
| Reproducible: Provides highly reproducible results. | Solvent Removal: Removing large volumes of solvent, especially water, can be challenging. |
Head-to-Head Comparison: A Quantitative Overview
The following table provides a semi-quantitative comparison of the four purification techniques for a hypothetical diarylamine purification. The values are representative and can vary significantly depending on the specific compound and the scale of the purification.
| Parameter | Column Chromatography | Recrystallization | Distillation | Preparative HPLC |
| Typical Purity | 95-99% | >99% | 98-99.5% | >99.5% |
| Typical Yield | 70-90% | 60-85% | 80-95% | 85-95% |
| Cost | Moderate | Low | Low | High |
| Time per Sample | 2-8 hours | 4-24 hours | 1-4 hours | 2-12 hours |
| Scalability | High (mg to kg) | Very High (g to tons) | Very High (g to tons) | Moderate (mg to g) |
| Complexity | Moderate | Low to Moderate | Moderate | High |
Conclusion: Selecting the Right Tool for the Job
The optimal purification technique for a diarylamine is not a one-size-fits-all solution. The choice depends on a careful consideration of the desired purity, the scale of the synthesis, the physical properties of the compound, and the available resources.
-
For routine laboratory-scale purification of solid diarylamines with moderate polarity differences from impurities, column chromatography remains the go-to method.
-
When the highest purity of a solid diarylamine is paramount, and a suitable solvent can be found, recrystallization is an excellent and cost-effective choice.
-
For liquid or low-melting, thermally stable diarylamines, distillation is the most efficient and scalable purification method.
-
In cases of challenging separations of complex mixtures or when exceptionally high purity is required for applications such as reference standards or pharmaceutical development, preparative HPLC is the unmatched solution.
By understanding the principles, protocols, and comparative performance of these techniques, researchers and drug development professionals can make informed decisions to streamline their purification workflows, enhance product quality, and accelerate their research and development efforts.
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A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Benzylamine Compounds
For researchers, medicinal chemists, and professionals in drug development, optimizing a compound's metabolic stability is a cornerstone of successful drug design. Poor metabolic stability often leads to rapid clearance, low bioavailability, and short duration of action, ultimately resulting in clinical failure. One of the most effective strategies to enhance metabolic stability is the selective incorporation of fluorine atoms into a drug candidate's structure. This guide provides an in-depth technical comparison of the metabolic stability of fluorinated versus non-fluorinated benzylamine compounds, supported by established scientific principles and a detailed experimental protocol for assessment.
The benzylamine motif is a common scaffold in many biologically active compounds. However, the benzylic position and the aromatic ring are often susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism in the liver.[1][2] Strategic fluorination can mitigate these metabolic liabilities.
The Scientific Rationale: Why Fluorination Enhances Metabolic Stability
The introduction of fluorine in place of hydrogen at metabolically vulnerable sites is a widely used bioisosteric replacement strategy in drug discovery.[3][4] This substitution leverages several unique properties of the fluorine atom to enhance a molecule's metabolic profile:
-
Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~105.4 kcal/mol) than a typical carbon-hydrogen (C-H) bond (~98.8 kcal/mol).[5] This increased bond strength makes the C-F bond more resistant to the oxidative cleavage catalyzed by CYP450 enzymes.[6][7]
-
Blocking Metabolic Hotspots: By replacing a hydrogen atom at a known site of metabolic attack (a "metabolic hotspot") with fluorine, that position is effectively "blocked" from oxidative metabolism, such as hydroxylation.[5][6][8] For benzylamines, this is particularly relevant for preventing aromatic hydroxylation or oxidation at the benzylic carbon.
-
Electronic Effects: Fluorine is the most electronegative element, and its introduction can significantly alter the electronic properties of a molecule.[6][9] This strong electron-withdrawing effect can deactivate adjacent C-H bonds, making them less susceptible to enzymatic oxidation.[7]
-
Modulation of Basicity (pKa): The introduction of fluorine near an amine group, such as in benzylamine, can lower the amine's basicity (pKa).[5][6][10][11] This change in pKa can influence a compound's interaction with the active site of metabolizing enzymes and affect its overall pharmacokinetic properties, including membrane permeability.[12][13]
While fluorination is a powerful tool, its effects are context-dependent and must be empirically verified. The following sections outline a robust experimental approach to directly compare the metabolic stability of a non-fluorinated benzylamine with its fluorinated analog.
Experimental Design: In Vitro Liver Microsomal Stability Assay
To quantitatively assess and compare the metabolic stability of our compounds, we will employ a well-established in vitro model: the liver microsomal stability assay. Liver microsomes are subcellular fractions isolated from the liver that are rich in Phase I drug-metabolizing enzymes, particularly CYP450s.[1][14] This assay measures the rate at which a compound is metabolized by these enzymes over time.
Experimental Workflow
The workflow is designed to ensure reproducibility and generate reliable data for comparing the intrinsic clearance of the test compounds.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Protocol
This protocol provides a self-validating system by including positive and negative controls.
1. Reagent Preparation:
- Test Compounds: Prepare 10 mM stock solutions of both the non-fluorinated benzylamine (Compound A) and the fluorinated benzylamine (Compound B) in DMSO.
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.[15]
- Liver Microsomes: Use pooled human liver microsomes (e.g., from a commercial supplier). Thaw on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer.
- NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[2] This system ensures a constant supply of the necessary cofactor (NADPH) for CYP450 activity.
- Positive Controls: Use compounds with known metabolic fates, such as Midazolam (high clearance) and Dextromethorphan (moderate clearance), to validate assay performance.[16]
- Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide).
2. Incubation Procedure:
- In a 96-well plate, add the test compound (or positive control) to the microsomal suspension to achieve a final compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.[1][15] The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
- Include a negative control for each compound by replacing the NADPH regenerating system with phosphate buffer. This accounts for any non-enzymatic degradation.[16]
- Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[15]
3. Time-Point Sampling and Reaction Quenching:
- At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2-3 volumes of the ice-cold quenching solution to the respective wells.[16] The '0' minute time point is quenched immediately after adding the NADPH system.
- After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
4. LC-MS/MS Analysis:
- Transfer the supernatant to a new 96-well plate for analysis.
- Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.
Data Analysis and Interpretation
The primary output of this assay is the rate of disappearance of the parent compound. This data is used to calculate key parameters that define metabolic stability.
1. Calculating Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point: % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100
2. Determining Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k). Slope = -k The half-life is then calculated as: t½ (min) = 0.693 / k
3. Calculating Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. It is calculated from the half-life and the incubation conditions: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)[16]
Hypothetical Data Summary
The table below illustrates a typical comparative dataset that could be generated from this experiment.
| Compound | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Compound A | Benzylamine | 12.5 | 110.9 |
| Compound B | 4-Fluorobenzylamine | > 60 | < 23.1 |
| Control | Midazolam | 8.2 | 169.0 |
Data are hypothetical for illustrative purposes.
In this example, the non-fluorinated Compound A is metabolized relatively quickly, with a short half-life and high intrinsic clearance. In contrast, the fluorinated analog, Compound B , shows significantly enhanced metabolic stability, with a half-life exceeding the duration of the experiment and a correspondingly low intrinsic clearance. This result strongly supports the hypothesis that fluorination at the para-position of the benzyl ring effectively blocks a primary site of metabolic oxidation.
Visualizing Metabolic Blockade
The mechanism of CYP450-mediated metabolism of benzylamine often involves oxidation at the benzylic carbon or hydroxylation of the aromatic ring.[17][18][19] Fluorination can sterically and electronically hinder these metabolic pathways.
Caption: Fluorine blocks common metabolic oxidation pathways.
Conclusion and Field Insights
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry for overcoming metabolic liabilities.[12][20] As demonstrated through the detailed experimental guide, a direct comparison using an in vitro liver microsomal stability assay provides clear, quantitative data to assess the impact of fluorination.
Our findings consistently show that fluorinating a metabolically susceptible position on a benzylamine scaffold can dramatically increase its half-life and reduce its intrinsic clearance.[8][13] This enhancement in metabolic stability is a critical step toward developing drug candidates with improved pharmacokinetic profiles, such as higher oral bioavailability and longer duration of action.
However, it is crucial for researchers to recognize that the benefits of fluorination must be balanced against potential changes in other properties, such as target potency, selectivity, and physicochemical characteristics like lipophilicity and pKa.[6][11] Therefore, the data from this metabolic stability assay should be integrated into a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) analysis to guide the selection of the most promising drug candidates for further development.
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A Comparative Guide to the Synthesis of (4-Fluorobenzyl)(2-methoxybenzyl)amine: An Evaluation of Reproducibility in Published Methodologies
Introduction
(4-Fluorobenzyl)(2-methoxybenzyl)amine is a secondary amine of interest in medicinal chemistry and drug development due to its structural motifs, which are present in a variety of biologically active compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxybenzyl group can influence receptor interactions and pharmacokinetic properties. Despite its potential utility, a survey of the scientific literature reveals a notable absence of detailed, reproducible published methods specifically for the synthesis of the ortho-methoxy isomer. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of two primary and robust synthetic strategies—reductive amination and direct N-alkylation—adapted from well-established general protocols. By presenting these methodologies, this guide serves as a practical resource for the synthesis and characterization of this target molecule, even in the absence of specific literature precedents.
Strategic Approaches to Synthesis
The formation of the target secondary amine can be approached through two principal bond constructions, as illustrated below. Each strategy offers distinct advantages and potential challenges, which will be explored in the subsequent sections.
Figure 1. Primary synthetic pathways to this compound.
Pathway 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1][2][3] This one-pot reaction involves the initial formation of an imine from a primary amine and an aldehyde, followed by the in-situ reduction of the imine to the corresponding secondary amine. A key advantage of this method is the use of reducing agents that are selective for the imine over the starting aldehyde, such as sodium triacetoxyborohydride or sodium cyanoborohydride, which minimizes side reactions.[2]
Causality Behind Experimental Choices
The choice of reactants for reductive amination offers two convergent routes to the target molecule. The selection between reacting 2-methoxybenzaldehyde with 4-fluorobenzylamine or 4-fluorobenzaldehyde with 2-methoxybenzylamine may be influenced by the commercial availability and cost of the starting materials. Both 2-methoxybenzaldehyde[4][5][6][7] and 4-fluorobenzylamine[8][9][10] are readily available from commercial suppliers, as are 2-methoxybenzylamine[11][12][13][14] and 4-fluorobenzaldehyde. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure the solubility of the reactants and the intermediate imine. The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is preferred as it is less toxic than sodium cyanoborohydride and is effective at reducing the imine as it is formed.
Experimental Protocol: Reductive Amination
The following protocol is an adapted general procedure for the reductive amination of aromatic aldehydes.[1]
Figure 2. Workflow for reductive amination synthesis.
Step-by-Step Methodology:
-
To a solution of 2-methoxybenzaldehyde (1.0 eq.) in dichloromethane (DCM, 0.2 M) is added 4-fluorobenzylamine (1.05 eq.).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise over 10 minutes.
-
The reaction is stirred at room temperature overnight.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Pathway 2: Direct N-Alkylation
Direct N-alkylation of a primary amine with a benzyl halide is a classical approach to forming carbon-nitrogen bonds.[15][16] This method involves the nucleophilic attack of the amine on the electrophilic benzylic carbon of the halide. A base is required to neutralize the hydrohalic acid byproduct generated during the reaction.
Causality Behind Experimental Choices
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation to form the tertiary amine, as the secondary amine product is often more nucleophilic than the starting primary amine.[17] To mitigate this, the reaction is typically performed using a slight excess of the primary amine or by the slow addition of the alkylating agent. The choice of base is also critical; a non-nucleophilic inorganic base such as potassium carbonate or cesium bicarbonate is often employed to avoid competing reactions. The reaction is commonly carried out in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF) to facilitate the SN2 reaction. 4-Fluorobenzyl bromide is a commercially available and suitable alkylating agent for this transformation.[18][19][20][21]
Experimental Protocol: N-Alkylation
The following is an adapted general procedure for the N-alkylation of a primary amine with a benzyl halide.[15][16]
Figure 3. Workflow for direct N-alkylation synthesis.
Step-by-Step Methodology:
-
To a suspension of potassium carbonate (2.0 eq.) in acetonitrile (0.3 M) is added 2-methoxybenzylamine (1.2 eq.).
-
The mixture is stirred vigorously, and a solution of 4-fluorobenzyl bromide (1.0 eq.) in acetonitrile is added dropwise over 30 minutes.
-
The reaction mixture is heated to reflux and monitored by TLC until the starting halide is consumed.
-
After cooling to room temperature, the inorganic salts are removed by filtration, and the filter cake is washed with acetonitrile.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Comparative Analysis of Synthetic Pathways
| Feature | Reductive Amination | Direct N-Alkylation |
| Starting Materials | Aldehydes and primary amines | Primary amines and benzyl halides |
| Key Reagents | Mild reducing agent (e.g., STAB) | Inorganic base (e.g., K₂CO₃) |
| Common Solvents | Dichloromethane, Dichloroethane | Acetonitrile, DMF |
| Primary Advantage | High selectivity for mono-alkylation, often a one-pot procedure. | Utilizes readily available starting materials. |
| Potential Disadvantage | Requires a stoichiometric amount of a hydride reducing agent. | Risk of over-alkylation to the tertiary amine. |
| Reaction Conditions | Typically mild (room temperature). | Often requires heating (reflux). |
Expected Product Characterization
As no published spectral data for this compound could be located, the following are expected characteristic signals based on the analysis of structurally similar compounds, such as dibenzylamine and N-(substituted benzyl)anilines.[22][23][24][25]
-
¹H NMR: The spectrum is expected to show two singlets for the benzylic protons (CH₂) in the range of 3.7-4.5 ppm. A singlet for the methoxy group (OCH₃) should appear around 3.8 ppm. The aromatic protons will appear as multiplets in the range of 6.8-7.4 ppm.
-
¹³C NMR: The benzylic carbons are expected to resonate around 45-55 ppm. The methoxy carbon should be observed near 55 ppm. Aromatic carbons will be in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ is expected at m/z = 246.1.
Conclusion
References
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The Royal Society of Chemistry. (n.d.). Electronic Supporting Information for Catalytic Reductive Amination. Retrieved from [Link]
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Future Market Report. (n.d.). 4-Fluorobenzyl bromide CAS 459-46-1 Market Size, Share, Growth | CAGR Forecast 2032. Retrieved from [Link]
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- Guin, A. K., et al. (2021). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Catalysis Science & Technology, 11(16), 5565-5574.
- Afanasyev, O. A., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 722.
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The Royal Society of Chemistry. (n.d.). Supplementary Material for An efficient and recyclable iridium catalyst for the synthesis of N-substituted anilines. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Fluorobenzyl)(2-methoxybenzyl)amine
This document provides a detailed, procedural guide for the safe and compliant disposal of (4-Fluorobenzyl)(2-methoxybenzyl)amine. As a specialized secondary amine, its handling and disposal demand a thorough understanding of its chemical properties and associated hazards. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. Our objective is to provide value beyond the product by fostering a culture of safety and environmental responsibility, ensuring that every step, from reaction quenching to final waste collection, is performed with precision and care.
Hazard Profile and Chemical Identity: Understanding the Risk
This compound is a substituted dibenzylamine. While a specific Safety Data Sheet (SDS) for this exact molecule is not commonly available, its hazard profile can be reliably inferred from its parent structures, 4-Fluorobenzylamine and 2-Methoxybenzylamine. Aromatic amines as a class are known for their potential toxicity and ability to be absorbed through the skin.[1][2]
The primary operational hazard associated with these compounds is their corrosivity . Both 4-Fluorobenzylamine and 2-Methoxybenzylamine are classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Irritation Category 1 .[3][4][5] This means the compound can cause severe skin burns and irreversible eye damage upon contact. Therefore, all handling and disposal procedures must be predicated on mitigating this corrosive risk.
During thermal decomposition, hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF) can be released.[4][6]
Table 1: Key Safety and Regulatory Information
| Property | Value | Rationale & Source |
| UN Number | UN2735 | Classified under the general entry for "AMINES, LIQUID, CORROSIVE, N.O.S.".[3] |
| Transport Hazard Class | 8 (Corrosive) | This classification is based on the severe skin and eye damage potential of the parent compounds.[3][5] |
| Packing Group | II | Indicates a substance with medium danger.[3] |
| EPA Hazardous Waste Code | D002 (Corrosivity) | Waste is classified as hazardous due to its corrosive nature (pH < 2 or > 12.5, or corrosive to steel).[7][8] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Violent reactions can occur. Store and dispose of separately from these materials.[4][6] |
| Primary Health Hazards | Causes severe skin burns and eye damage.[4][5] | Direct contact with skin or eyes can lead to serious, irreversible injury. Inhalation may cause respiratory irritation.[9] |
| Environmental Hazards | Harmful to aquatic life.[10] | Should not be released into the environment or disposed of down the drain.[3][11] |
Pre-Disposal Safety: Engineering Controls and PPE
Before beginning any disposal procedure, the causality behind each safety measure must be understood. The goal is to create a multi-layered defense system against exposure.
-
Primary Engineering Control: Chemical Fume Hood All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood.[3] This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors or aerosols and contains any accidental splashes.
-
Personal Protective Equipment (PPE): A Self-Validating System Your PPE is your last line of defense. It must be selected based on the specific corrosive hazard of this compound.
-
Hand Protection : Wear chemically resistant gloves. Standard thin nitrile gloves may offer insufficient protection for prolonged contact. It is advisable to use thicker nitrile or neoprene gloves. Always inspect gloves for tears or pinholes before use.[12][13]
-
Eye and Face Protection : Due to the Category 1 eye damage risk, standard safety glasses are insufficient. Tightly fitting safety goggles in combination with a full-face shield are required to protect against splashes.[3][12]
-
Body Protection : A long-sleeved, chemically resistant lab coat must be worn and fully fastened. Ensure you are wearing closed-toe shoes and long pants.[3]
-
Step-by-Step Disposal Protocol for this compound
This protocol applies to the pure compound, reaction mixtures containing it, and solutions. The guiding principle is waste segregation —never mix incompatible waste streams.[14]
Step 1: Waste Collection and Segregation
-
Designate a specific, compatible waste container solely for this compound and related amine waste. Do not mix it with halogenated or non-halogenated solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE).[14]
-
The container must have a screw-top cap and be kept tightly sealed except when adding waste.[15][16] This prevents the release of vapors and protects the integrity of the lab's atmosphere.
Step 2: Labeling the Hazardous Waste Container
-
Properly labeling the container is a critical safety communication tool. An EHS-provided hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[17]
-
The label must include:
-
The full chemical name: "this compound" and any other components.[14] Avoid abbreviations.
-
The words "Hazardous Waste".
-
An accurate estimation of the percentage of each component.
-
The relevant hazard characteristics: Corrosive (D002) .
-
The accumulation start date (the date the first waste was added).
-
Step 3: Transferring Waste into the Container
-
Perform the transfer inside a chemical fume hood.
-
Use a funnel to prevent spillage on the exterior of the waste container. The outside of the container must remain clean.[15]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[15]
-
Once the transfer is complete, securely seal the container.
Step 4: Disposal of Contaminated Solid Waste
-
Any materials that come into direct contact with the amine, such as pipette tips, gloves, and absorbent pads used for minor drips, are considered hazardous waste.
-
These items should be collected in a separate, clearly labeled container for solid chemical waste or a lined pail designated for "chemically contaminated solid waste".[17] Do not dispose of these items in the regular trash.
Step 5: Managing Empty Reagent Bottles
-
An "empty" container that held this amine is not truly empty and must be treated as hazardous waste until properly decontaminated.[14]
-
Triple Rinsing : The standard procedure is to triple rinse the container.[17]
-
Rinse the container with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Pour the first rinsate into your designated this compound hazardous waste container. This first rinsate is hazardous waste. [14]
-
Repeat the rinse two more times. Subsequent rinsates may be permissible for disposal via other waste streams per your institution's guidelines, but the most conservative approach is to collect all three.
-
After rinsing and air-drying in a fume hood, obliterate or remove the original label and mark the container as "Empty" before disposal or recycling according to institutional policy.[17]
-
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Keep people away from and upwind of the spill.[3]
-
Ventilate : Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.
-
Remove Ignition Sources : Although the compound has a relatively high flash point, it is combustible. Remove any potential sources of ignition from the area.[3][4]
-
Contain and Absorb :
-
For small spills, contain the liquid with a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[12][18]
-
Do not use combustible materials like paper towels to absorb the bulk of the spill, as this can create a fire hazard. They may be used for a final wipe-down after absorption.
-
-
Collect Waste : Carefully scoop the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate : Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and institutional EHS department.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for segregating and preparing waste streams.
References
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Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
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ACS Organic & Inorganic Au. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. [Link]
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Essential Protective Measures for Handling (4-Fluorobenzyl)(2-methoxybenzyl)amine
A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. The compound (4-Fluorobenzyl)(2-methoxybenzyl)amine, while a key intermediate, requires a diligent and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of their work. As there is no specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are expertly extrapolated from data on structurally analogous compounds, including 4-fluorobenzylamine and 4-methoxybenzylamine, to establish a robust safety protocol.
Hazard Assessment: Understanding the Risks
Due to its chemical structure, a substituted benzylamine, this compound is anticipated to exhibit corrosive properties. Analogous compounds are classified as causing severe skin burns and eye damage.[1][2] Therefore, it is imperative to handle this compound with the assumption that it is corrosive and can cause significant harm upon contact.
Anticipated Hazards:
-
Skin Corrosion/Irritation: Likely to cause severe burns upon direct contact.[1]
-
Serious Eye Damage: Poses a high risk of serious and potentially irreversible eye damage.[1][3]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2]
-
Ingestion: Ingestion is likely to cause severe damage to the gastrointestinal tract.[1]
Engineering and Administrative Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize the importance of engineering and administrative controls. These measures are designed to minimize exposure risk at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[4]
-
Designated Work Area: Establish a clearly marked designated area for working with this compound to prevent cross-contamination.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.
Personal Protective Equipment (PPE): Your Essential Barrier
The following table outlines the minimum required PPE for handling this compound. The selection of appropriate PPE is critical to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[3] | Protects eyes from splashes and vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or during transfers. | Provides full-face protection from splashes.[5] | |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Inspect for tears or holes before each use. Change gloves frequently.[5] | Prevents direct skin contact. The use of double gloving is recommended for enhanced protection. |
| Laboratory Coat | A long-sleeved, chemically resistant lab coat. | Protects skin and personal clothing from accidental spills. | |
| Impervious Apron/Coveralls | Recommended when handling larger volumes or when there is a significant risk of splashing. | Provides an additional layer of protection against chemical splashes. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use is necessary if a fume hood is not available or if exposure limits are likely to be exceeded. | Prevents the inhalation of harmful vapors. A respirator with an organic vapor cartridge is appropriate.[4] |
Procedural Guidance: Step-by-Step Safety
Adherence to a systematic workflow is paramount for minimizing risk. The following diagrams and steps outline the essential procedures for donning and doffing PPE, as well as handling and disposal of the chemical.
Donning and Doffing of Personal Protective Equipment
Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
Caption: Workflow for the proper disposal of contaminated materials.
All waste contaminated with this compound must be treated as hazardous waste. [6]* Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused chemical and reaction residues should be collected in a separate, labeled container for corrosive organic liquid waste.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. [1]
References
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- Fisher Scientific Chemicals, Inc. (2015). SAFETY DATA SHEET: Bis(4-methoxybenzyl)amine.
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- ChemicalBook. (2025). 4-Methoxybenzylamine - Safety Data Sheet.
- PubChem. (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
